8-OAc
Description
BenchChem offers high-quality 8-OAc suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-OAc including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H34N2O4S |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
[(Z,3S)-2-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-9-(methoxycarbonylamino)-2-methyl-7-methylidenenon-5-en-3-yl] acetate |
InChI |
InChI=1S/C24H34N2O4S/c1-7-8-9-10-13-20-17-31-22(26-20)24(4,5)21(30-19(3)27)14-11-12-18(2)15-16-25-23(28)29-6/h7,9-12,17,21H,1-2,8,13-16H2,3-6H3,(H,25,28)/b10-9-,12-11-/t21-/m0/s1 |
InChI Key |
RGZOULIXSMVNPH-CJHVOOJISA-N |
Isomeric SMILES |
CC(=O)O[C@@H](C/C=C\C(=C)CCNC(=O)OC)C(C)(C)C1=NC(=CS1)C/C=C\CC=C |
Canonical SMILES |
CC(=O)OC(CC=CC(=C)CCNC(=O)OC)C(C)(C)C1=NC(=CS1)CC=CCC=C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 8-Acetoxy-4-twistanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 8-acetoxy-4-twistanone, a significant derivative of twistane (B1239035). The document details the synthetic pathway, experimental protocols, and quantitative data associated with the preparation of this compound. The information presented is curated for professionals in the fields of chemical research and drug development who are interested in the chemistry of polycyclic systems.
Introduction
Twistane, a tricyclic alkane with a unique twisted boat conformation, and its derivatives have been subjects of interest in organic chemistry due to their distinct stereochemical properties. 8-Acetoxy-4-twistanone is a key intermediate that allows for the synthesis of various other functionalized twistane compounds. This guide focuses on a notable one-step synthesis method that has been reported.
Synthetic Pathway Overview
The synthesis of 8-acetoxy-4-twistanone can be achieved in a single step from decalin dione (B5365651).[1][2] This process involves treating the readily available starting material with boron trifluoride ethereate in a mixture of acetic acid and acetic anhydride.[1] The reaction proceeds through an internal cyclization, leading to the formation of the twistane skeleton.
Below is a diagram illustrating the logical workflow of the synthesis.
Caption: Synthetic workflow for 8-acetoxy-4-twistanone.
Experimental Protocol
The following is a detailed experimental procedure for the synthesis of 8-acetoxy-4-twistanone from decalin dione.
Materials:
-
Decalin dione (4)
-
Boron trifluoride ethereate (BF₃·OEt₂)
-
Acetic acid
-
Acetic anhydride
-
Ether
-
Saturated sodium carbonate solution
-
Water
Procedure:
-
A solution of decalin dione (4) is prepared in a mixture of acetic acid and acetic anhydride.
-
Boron trifluoride ethereate is added to the solution at room temperature.
-
The reaction mixture is stirred for a specified period to allow for the internal cyclization to occur.
-
Following the reaction, water is added to the mixture, which is then extracted with ether.
-
The ethereal extract is washed with a saturated solution of sodium carbonate.
-
The organic phase is dried and the solvent is evaporated to yield the crude product.
-
The crude 8-acetoxy-4-twistanone (8) is then purified by chromatography to obtain the crystalline product.[1]
Quantitative Data
The following table summarizes the key quantitative data reported for the synthesis of 8-acetoxy-4-twistanone and its characterization.
| Parameter | Value | Reference |
| Starting Material | Decalin dione (4) | [1] |
| Product | 8-Acetoxy-4-twistanone (8) | [1] |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Yield | Not explicitly stated in the abstract, but the process is described as successful. | [1][2] |
| Melting Point of p-toluenesulfonylhydrazone derivative | 165.5-167.5 °C | [1] |
Further quantitative data such as specific yields and detailed spectral analysis would require access to the full text of the cited literature.
Characterization and Further Reactions
The structure of the synthesized 8-acetoxy-4-twistanone has been confirmed by spectral and analytical data.[1] A rigorous chemical proof of its structure was also obtained by converting it into the known 4-twistanone.[1][2]
8-Acetoxy-4-twistanone serves as a versatile precursor for the synthesis of other twistane derivatives. For instance, it has been used to synthesize twistane, 1-twistanol, 1-twistane carboxylic acid, and 1-twistylamine.[1][2] One notable reaction involves the treatment of 8-acetoxy-4-twistanone with ethane (B1197151) dithiol and boron trifluoride in acetic acid to form a thioketal acetate, which can be further modified.[1]
Below is a diagram illustrating the conversion of 8-acetoxy-4-twistanone to 4-twistanone.
Caption: Conversion of 8-acetoxy-4-twistanone to 4-twistanone.
Conclusion
The one-step synthesis of 8-acetoxy-4-twistanone from decalin dione provides an efficient route to this valuable twistane derivative. The straightforward protocol and the utility of the product as a precursor for other functionalized twistane compounds make this a significant reaction for researchers in synthetic organic chemistry and those involved in the development of novel molecular scaffolds. The detailed experimental procedure and characterization data provide a solid foundation for the application of this synthesis in a research setting.
References
The Biological Activity of Flavone-8-Acetic Acid Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavone-8-acetic acid (FAA) and its analogues represent a fascinating class of synthetic flavonoids that have garnered significant interest in oncology for their unique multimodal antitumor activity. Initially identified for its ability to induce hemorrhagic necrosis in solid tumors in murine models, the therapeutic potential of FAA has been extensively explored, leading to the development of more potent analogues such as 5,6-dimethylxanthenone-4-acetic acid (DMXAA), also known as Vadimezan.[1][2] Despite promising preclinical results, the clinical translation of these compounds has been hampered by a pronounced species-specificity, with potent effects in mice not being replicated in human clinical trials.[2] This discrepancy has fueled further research into their mechanism of action, revealing a complex interplay of vascular disruption and immune system activation, primarily mediated through the STING (Stimulator of Interferon Genes) pathway.[3][4]
This technical guide provides an in-depth overview of the biological activity of FAA and its analogues, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. Quantitative data from various studies are summarized in structured tables to facilitate comparison, and key signaling pathways and experimental workflows are visualized using diagrams to provide a clear and comprehensive understanding for researchers in the field of drug development.
Mechanism of Action
The antitumor effects of flavone-8-acetic acid analogues are not attributable to direct cytotoxicity at physiologically relevant concentrations but rather to a sophisticated dual mechanism involving profound effects on the tumor microenvironment.[5][6] This multifaceted mechanism encompasses two primary modes of action: disruption of tumor vasculature and potent activation of the innate immune system.
Tumor Vasculature Disruption
A hallmark of FAA and its analogues is their ability to induce rapid and selective shutdown of blood flow within the tumor, leading to extensive hemorrhagic necrosis.[3][7] This vascular-disrupting activity is characterized by:
-
Endothelial Cell Apoptosis: These compounds can directly induce apoptosis in tumor endothelial cells.
-
Increased Vascular Permeability: They cause a rapid increase in the permeability of tumor blood vessels.
-
Blood Flow Reduction: This leads to a significant and sustained reduction in tumor blood flow, resulting in ischemia and subsequent necrosis of the tumor core.[7]
Immune System Activation via the STING Pathway
A pivotal discovery in understanding the activity of FAA analogues was the identification of the STING (Stimulator of Interferon Genes) protein as a direct molecular target in murine cells.[4][8][9] Activation of the STING pathway by these compounds triggers a robust innate immune response. It is crucial to note that this activation is species-specific, with murine STING being responsive while human STING is not, which is a primary reason for the failure of these drugs in human clinical trials.[4]
The STING-mediated immune activation cascade involves:
-
Binding to STING: FAA analogues like DMXAA bind directly to the murine STING protein located on the endoplasmic reticulum.
-
TBK1 and IRF3 Activation: This binding event leads to the activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3).[8]
-
Type I Interferon Production: Activated IRF3 translocates to the nucleus and drives the expression of type I interferons (IFN-α/β).[2]
-
Pro-inflammatory Cytokine and Chemokine Release: STING activation also leads to the production of a broad range of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., MCP-1, IP-10), which recruit and activate various immune cells.[8]
-
NK Cell Activation: A significant consequence of this cytokine storm is the potent activation of Natural Killer (NK) cells, which contribute to the antitumor immune response.[10]
Quantitative Data on Biological Activity
The following tables summarize the in vitro cytotoxicity and in vivo antitumor efficacy of selected flavone-8-acetic acid analogues from various studies.
Table 1: In Vitro Cytotoxicity of Flavone (B191248) Analogues Against Various Cancer Cell Lines
| Compound | Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Kaempferol | MDA-MB-231 | Breast Cancer | 48 | 46.7 | [11] |
| 4Ac-K (Acetylated Kaempferol) | MDA-MB-231 | Breast Cancer | 48 | 33.6 | [11] |
| Quercetin | MDA-MB-231 | Breast Cancer | 48 | 24.3 | [11] |
| 5Ac-Q (Acetylated Quercetin) | MDA-MB-231 | Breast Cancer | 48 | 17.4 | [11] |
| Chrysin | HCT-116 | Colon Cancer | 48 | 37.5 | [11] |
| Apigenin | HCT-116 | Colon Cancer | 48 | 27.1 | [11] |
| Luteolin | HCT-116 | Colon Cancer | 48 | 12.9 | [11] |
| FBA-TPQ | MCF-7 | Breast Cancer | 72 | 0.097 | [12] |
| FBA-TPQ | PC3 | Prostate Cancer | 72 | 0.978 | [12] |
| FBA-TPQ | A549 | Lung Cancer | 72 | 0.569 | [12] |
| FBA-TPQ | Panc-1 | Pancreatic Cancer | 72 | 0.104 | [12] |
| 3',4'-dihydroxyflavone | RAW 264.7 | Murine Macrophage | 24 | 9.61 | |
| Luteolin | RAW 264.7 | Murine Macrophage | 24 | 16.90 |
Table 2: In Vivo Antitumor Efficacy of a Synthetic Makaluvamine Analog (FBA-TPQ)
| Animal Model | Cell Line | Treatment Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| Mouse Xenograft | MCF-7 | 5 mg/kg/day, 3 days/wk for 3 wks | 36.2 | [12] |
| Mouse Xenograft | MCF-7 | 10 mg/kg/day, 3 days/wk for 2 wks | Not specified | [12] |
| Mouse Xenograft | MCF-7 | 20 mg/kg/day, 3 days/wk for 1 wk | 71.6 | [12] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of the biological activity of flavone-8-acetic acid analogues. Below are protocols for key experiments cited in the literature.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of FAA analogues on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
FAA analogue stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the FAA analogue in serum-free culture medium. Remove the culture medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
Objective: To evaluate the tumor growth inhibition potential of FAA analogues in a preclinical animal model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
FAA analogue formulation
-
Vehicle control
-
Calipers
-
Sterile surgical instruments
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10⁶ to 1 x 10⁷ cells in PBS or a mixture with Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 × length × width²).
-
Animal Grouping and Treatment: Randomize the mice into treatment and control groups. Administer the FAA analogue (e.g., intraperitoneally or orally) according to the predetermined dosing schedule. The control group receives the vehicle only.
-
Tumor Measurement: Continue to measure tumor volumes and body weights throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.
Protocol 3: Measurement of Cytokine Induction by ELISA
Objective: To quantify the levels of specific cytokines (e.g., IFN-β, TNF-α) produced by immune cells in response to FAA analogues.
Materials:
-
Murine immune cells (e.g., splenocytes, bone marrow-derived macrophages)
-
FAA analogue
-
LPS (positive control)
-
Culture medium
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, and substrate)
-
96-well ELISA plates
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Stimulation: Plate the immune cells in a 96-well plate and stimulate them with various concentrations of the FAA analogue for a specified time (e.g., 6-24 hours). Include unstimulated and positive (LPS) controls.
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA Assay: Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Coating the ELISA plate with the capture antibody.
-
Blocking non-specific binding sites.
-
Adding the cell culture supernatants and standards.
-
Adding the biotinylated detection antibody.
-
Adding streptavidin-HRP.
-
Adding the substrate solution and allowing color to develop.
-
Stopping the reaction with the stop solution.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: STING signaling pathway activation by FAA analogues in murine cells.
Caption: Experimental workflow for in vitro cytotoxicity (MTT) assay.
Caption: Experimental workflow for in vivo antitumor efficacy study.
Conclusion and Future Directions
Flavone-8-acetic acid and its analogues have a well-documented, potent antitumor activity in preclinical murine models, driven by a unique dual mechanism of vascular disruption and STING-dependent immune activation. The species-specificity of their interaction with the STING protein remains a significant hurdle for clinical development. However, the knowledge gained from studying these compounds has been invaluable, highlighting the therapeutic potential of targeting the STING pathway in cancer immunotherapy.
Future research in this area should focus on:
-
Developing Human STING Agonists: The design and synthesis of novel FAA analogues or other small molecules that can effectively activate human STING are of paramount importance.
-
Structure-Activity Relationship (SAR) Studies: Continued SAR studies are necessary to optimize the potency and selectivity of new analogues for human STING, while minimizing off-target effects.
-
Combination Therapies: Exploring the synergistic effects of human-active STING agonists with other cancer therapies, such as immune checkpoint inhibitors, is a promising avenue.
-
Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to STING-targeted therapies will be crucial for the success of future clinical trials.
The journey of flavone-8-acetic acid analogues from promising preclinical candidates to a deeper understanding of tumor immunology serves as a powerful example of how challenges in drug development can lead to significant scientific advancements. The insights gained continue to pave the way for novel and more effective cancer immunotherapies.
References
- 1. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of STAT and NFkappaB activation by the antitumor agents 5,6-dimethylxanthenone-4-acetic acid and flavone acetic acid in a murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Induction of tumour hypoxia by FAA and TNF: interaction with bioreductive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of flavone acetic acid, fostriecin, homoharringtonine and tumour necrosis factor alpha on colon 38 tumours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-cancer flavonoids are mouse selective STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of natural killer activity by xanthenone analogues of flavone acetic acid: relation with antitumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 8-Acetoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Acetoxyquinoline (B1581907), the acetate (B1210297) ester of 8-hydroxyquinoline (B1678124), is a versatile chemical compound with significant implications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical properties, including its synthesis, reactivity, and spectral characteristics. Notably, 8-acetoxyquinoline serves as a crucial prodrug for 8-hydroxyquinoline, a potent metal chelator with a broad spectrum of biological activities. This guide details the mechanistic pathways of its synthesis and hydrolysis, presenting quantitative data in accessible formats and providing detailed experimental protocols for key transformations. Visualizations of the synthetic workflow and the prodrug activation mechanism are provided to facilitate a deeper understanding of its chemical behavior and biological relevance.
Chemical and Physical Properties
8-Acetoxyquinoline, also known as quinolin-8-yl acetate, is a solid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | quinolin-8-yl acetate | --INVALID-LINK-- |
| Synonyms | 8-Quinolyl acetate, 8-Quinolinol acetate | --INVALID-LINK-- |
| CAS Number | 2598-29-0 | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₉NO₂ | --INVALID-LINK-- |
| Molecular Weight | 187.19 g/mol | --INVALID-LINK-- |
| Melting Point | 56-57 °C | [1] |
| Boiling Point | 280 °C at 1 mmHg; 321.6 °C at 760 mmHg | [1] |
| Density | 1.212 g/cm³ (Predicted) | [1] |
| XLogP3 | 2.0 | --INVALID-LINK-- |
Synthesis and Reactivity
Synthesis via Acetylation of 8-Hydroxyquinoline
8-Acetoxyquinoline is most commonly synthesized by the acetylation of its parent compound, 8-hydroxyquinoline. This reaction typically involves the use of acetic anhydride (B1165640), often in the presence of a base or catalyst to facilitate the esterification of the phenolic hydroxyl group.
Reactivity: Hydrolysis to 8-Hydroxyquinoline
The hydrolysis of the ester linkage in 8-acetoxyquinoline to yield 8-hydroxyquinoline and acetic acid is a key chemical property, underpinning its role as a prodrug. This reaction can be catalyzed by acids, bases, or enzymes such as esterases.[2] The hydrolysis can also be influenced by the presence of metal ions, which can chelate to the nitrogen and oxygen atoms of the quinoline (B57606) ring, affecting the lability of the ester group.[2]
An interesting feature of the hydrolysis of 8-acetoxyquinoline is the intramolecular catalysis by the quinoline nitrogen.[2]
Spectroscopic Data
The structural characterization of 8-acetoxyquinoline is confirmed through various spectroscopic techniques.
| Spectroscopy | Characteristic Peaks/Signals |
| ¹H NMR | Signals corresponding to the aromatic protons of the quinoline ring and a singlet for the acetyl methyl protons. |
| ¹³C NMR | Resonances for the carbons of the quinoline ring system and the carbonyl and methyl carbons of the acetate group. |
| IR Spectroscopy | A strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically around 1750-1735 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. |
Biological Significance: A Prodrug Approach
8-Hydroxyquinoline is a potent chelator of metal ions and exhibits a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[3] However, its therapeutic application can be limited by issues of toxicity and non-specific metal chelation.[4]
8-Acetoxyquinoline serves as a prodrug of 8-hydroxyquinoline.[4] The ester group masks the chelating phenolic hydroxyl group, rendering the molecule less active. Upon administration, the ester is hydrolyzed in vivo, often by ubiquitous esterase enzymes, to release the active 8-hydroxyquinoline at the target site. This strategy aims to improve the pharmacokinetic profile and reduce the systemic toxicity of 8-hydroxyquinoline.[4]
Experimental Protocols
Synthesis of 8-Acetoxyquinoline from 8-Hydroxyquinoline
Materials:
-
8-Hydroxyquinoline
-
Acetic anhydride
-
Pyridine (B92270) (optional, as a catalyst and acid scavenger)
-
Anhydrous diethyl ether or other suitable solvent
-
Ice bath
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 8-hydroxyquinoline in a suitable solvent such as anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with continuous stirring. A slight excess of acetic anhydride is typically used. A catalytic amount of pyridine can be added to accelerate the reaction.
-
Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
After completion, wash the reaction mixture with cold water to remove excess acetic anhydride and any water-soluble byproducts.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and dry over an anhydrous salt (e.g., sodium sulfate).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 8-acetoxyquinoline.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 8-acetoxyquinoline.
Hydrolysis of 8-Acetoxyquinoline
Materials:
-
8-Acetoxyquinoline
-
Aqueous buffer solution (e.g., phosphate (B84403) buffer at a desired pH)
-
Esterase enzyme (e.g., porcine liver esterase)
-
Spectrophotometer or HPLC for monitoring the reaction
-
Thermostated water bath
Procedure for Enzymatic Hydrolysis:
-
Prepare a stock solution of 8-acetoxyquinoline in a suitable organic solvent (e.g., DMSO or ethanol) and then dilute it into an aqueous buffer to the desired final concentration. Ensure the final organic solvent concentration is low enough not to inhibit the enzyme.
-
Equilibrate the substrate solution to the desired temperature in a thermostated water bath.
-
Initiate the hydrolysis reaction by adding a known amount of esterase enzyme to the substrate solution.
-
Monitor the progress of the reaction over time by measuring the increase in the concentration of 8-hydroxyquinoline. This can be done spectrophotometrically by monitoring the appearance of a chromophore specific to 8-hydroxyquinoline or by HPLC analysis of aliquots taken at different time points.
-
The initial rate of the reaction can be determined from the linear portion of the product formation versus time curve.
Conclusion
8-Acetoxyquinoline possesses a rich chemistry centered around its synthesis from 8-hydroxyquinoline and its hydrolysis back to the parent compound. This reactivity profile, combined with the significant biological activities of 8-hydroxyquinoline, positions 8-acetoxyquinoline as a valuable tool in drug development, particularly as a prodrug to enhance therapeutic efficacy and minimize off-target effects. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working with this important quinoline derivative.
References
The Emergence of 8-Acetoxy Natural Products: A Technical Guide to Their Discovery, Bioactivity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of novel bioactive compounds has led researchers to explore the vast chemical diversity of the natural world. Among the myriad of structures, natural products bearing an 8-acetoxy moiety are emerging as a class of molecules with significant therapeutic potential. This in-depth technical guide focuses on the discovery of these compounds, with a particular emphasis on cembranoid diterpenes isolated from marine organisms. We will delve into the experimental protocols for their isolation and characterization, present their biological activities in a quantitative format, and visualize the key signaling pathways they modulate. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry and drug discovery.
Featured Compound Class: 8-Acetoxy Cembranoids from Sarcophyton
Soft corals of the genus Sarcophyton have proven to be a rich source of structurally complex and biologically active cembranoid diterpenes. These 14-membered macrocyclic molecules often possess a range of oxygen functionalities, including acetoxy groups, which play a crucial role in their bioactivity. A notable example is 7β-acetoxy-8α-hydroxydeepoxysarcophine , a cembranoid isolated from the Red Sea soft coral Sarcophyton glaucum. While the acetoxy group is at the C-7 position, its close proximity to the C-8 position and the presence of a hydroxyl group at C-8 make it a highly relevant analogue for the study of 8-oxygenated cembranoids. The structural complexity and potent biological activities of these compounds make them attractive targets for drug development.
Data Presentation: Bioactivity of 7β-acetoxy-8α-hydroxydeepoxysarcophine
The cytotoxic activity of 7β-acetoxy-8α-hydroxydeepoxysarcophine has been evaluated against a panel of human cancer cell lines. The following table summarizes the quantitative data, providing a clear comparison of its potency.[1][2]
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 2.3 ± 1.5 | ~5.5 |
| HepG2 | Hepatocellular Carcinoma | 3.6 ± 1.0 | ~8.6 |
| HeLa | Cervical Carcinoma | 6.7 ± 0.8 | ~16.1 |
Note: Molar concentrations are approximated based on a molecular weight of ~418.5 g/mol .
Experimental Protocols
The isolation and characterization of 8-acetoxy natural products require a systematic workflow employing various chromatographic and spectroscopic techniques. The following is a detailed methodology adapted from established protocols for the isolation of cembranoids from Sarcophyton species.
Extraction and Fractionation
-
Sample Collection and Preparation: Specimens of the soft coral Sarcophyton glaucum are collected and immediately frozen to preserve the chemical integrity of their metabolites. The frozen material is then freeze-dried and ground to a fine powder.
-
Extraction: The powdered coral is exhaustively extracted with a solvent system, typically starting with a nonpolar solvent like n-hexane to remove lipids, followed by a more polar solvent such as ethyl acetate (B1210297) (EtOAc) or methanol (B129727) (MeOH) to extract the diterpenoids. This process is often carried out at room temperature with stirring for several days.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and subjected to solvent-solvent partitioning. A common scheme involves partitioning between n-hexane and 90% aqueous methanol to separate nonpolar and medium-polarity compounds. The methanolic layer, enriched with cembranoids, is then further partitioned with a solvent of intermediate polarity, such as dichloromethane (B109758) (DCM).
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: The DCM-soluble fraction is subjected to open column chromatography on silica gel. A gradient elution system is employed, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified by size-exclusion chromatography on Sephadex LH-20, using a solvent system like methanol or a mixture of dichloromethane and methanol. This step is effective in removing pigments and other high molecular weight impurities.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure 8-acetoxy natural product is achieved by reversed-phase or normal-phase HPLC. A C18 column with a gradient of methanol and water or an isocratic system is commonly used for reversed-phase separation.
Structure Elucidation
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The detailed structure of the molecule is elucidated using a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments. These experiments provide information on the proton and carbon environments, their connectivity, and the relative stereochemistry of the molecule.
Visualization of Key Processes
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and characterization of 8-acetoxy natural products from Sarcophyton.
Signaling Pathways
Cembranoid diterpenes isolated from Sarcophyton have been shown to exert their anti-inflammatory and cytotoxic effects by modulating key cellular signaling pathways. The diagram below depicts the putative modulation of the NF-κB and MAPK signaling pathways by an 8-acetoxy cembranoid.
Conclusion
The discovery of novel 8-acetoxy natural products, particularly from marine sources like soft corals, continues to be a promising avenue for the development of new therapeutic agents. The detailed experimental protocols and understanding of their mechanisms of action, such as the modulation of key signaling pathways, are crucial for advancing these compounds from discovery to clinical application. This technical guide provides a foundational framework for researchers in the field, highlighting the importance of a multidisciplinary approach that combines natural product chemistry, pharmacology, and molecular biology. The continued exploration of marine biodiversity, coupled with advancements in analytical techniques, will undoubtedly lead to the discovery of more potent and selective 8-acetoxy natural products with the potential to address unmet medical needs.
References
A Technical Deep Dive into 8-Acetoxy Steroids: Synthesis, Biological Activity, and Future Perspectives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroids represent a cornerstone of modern pharmacology, with a vast and diverse range of applications stemming from their potent and specific biological activities. The steroidal backbone, a rigid tetracyclic structure, provides a unique scaffold for chemical modifications, allowing for the fine-tuning of biological effects. While substitutions at various positions of the steroid nucleus have been extensively explored, leading to the development of numerous clinically significant drugs, the functionalization at the C8-position has been less thoroughly investigated. This in-depth technical guide focuses specifically on 8-acetoxy steroids, a subclass of modified steroids that holds potential for novel therapeutic applications.
The introduction of an acetoxy group at the C8-position can significantly influence the conformation of the B-ring and the overall stereochemistry of the steroid molecule. This, in turn, can modulate the binding affinity to specific receptors and alter the metabolic stability and pharmacokinetic profile of the compound. This guide aims to provide a comprehensive literature review of 8-acetoxy steroids, covering their synthesis, known biological activities, and the structure-activity relationships (SAR) that govern their effects. Detailed experimental protocols for key reactions and visualizations of synthetic and signaling pathways are included to facilitate further research and development in this promising area.
Synthesis of 8-Acetoxy Steroids
The synthesis of 8-acetoxy steroids typically involves the introduction of a hydroxyl group at the C8 position, followed by acetylation. The direct and stereoselective functionalization of the C8 position presents a significant synthetic challenge due to its sterically hindered nature within the steroid nucleus. However, several strategies have been developed to access 8-hydroxy steroids, which serve as key precursors.
One notable approach involves the synthesis of 8-hydroxy-11-aza-18-norestrane derivatives. While this specific example introduces a heteroatom into the steroid backbone, the methodology for introducing the 8-hydroxy group is relevant. The synthesis of (±)-8-hydroxy-3-methoxy-11-aza-18-norestra-1,3,5(10),9(11)-tetraen-17-one involves a multi-step sequence starting from 2-acetyl-1,2,3,4-tetrahydro-6-methoxynaphthalene. A key step is a modified Curtius rearrangement that, interestingly, leads to the introduction of the 8-hydroxy group, presumably through autoxidation. This hydroxy group can then be acetylated using standard procedures.
A general synthetic pathway for obtaining 8-acetoxy steroids from a suitable steroidal precursor is outlined below.
General Synthetic Workflow for 8-Acetoxy Steroids
Caption: A generalized workflow for the synthesis of 8-acetoxy steroids.
Experimental Protocol: Acetylation of 8-Hydroxy Steroids (General Procedure)
A solution of the 8-hydroxy steroid in a suitable solvent (e.g., pyridine (B92270) or dichloromethane) is treated with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. A catalytic amount of a base, like 4-dimethylaminopyridine (B28879) (DMAP), may be added to accelerate the reaction. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like extraction and column chromatography.
Biological Activity and Structure-Activity Relationships
The biological activities of 8-acetoxy steroids are not extensively documented in the literature, suggesting this is an underexplored area of steroid research. However, based on the broader understanding of steroid structure-activity relationships (SAR), several predictions can be made.
The C8 position is located at the junction of the B and C rings, and modifications at this site can significantly impact the overall shape of the steroid. The introduction of an acetoxy group, which is bulkier than a hydroxyl group, could influence receptor binding and biological activity. For instance, in the context of anabolic-androgenic steroids, modifications to the steroid ring system are known to alter the ratio of anabolic to androgenic effects. Similarly, for corticosteroids, substitutions can affect anti-inflammatory potency and mineralocorticoid activity.
Studies on steroids with modifications at other positions have shown that even subtle changes can lead to dramatic shifts in biological activity. For example, hydroxylation at various positions on the steroid backbone can inhibit steroidogenesis. While specific data for 8-acetoxy steroids is scarce, it is plausible that they could exhibit interesting activities, such as anti-inflammatory, anti-cancer, or neuroprotective effects, which are common among other modified steroids.
The orientation of the acetoxy group (α or β) would also be a critical determinant of biological activity, as it would dictate the precise three-dimensional shape of the molecule and its ability to interact with target proteins.
Quantitative Data
Due to the limited number of studies focusing specifically on 8-acetoxy steroids, a comprehensive table of quantitative data is not currently feasible. Research in this area is needed to generate data on parameters such as:
-
Synthetic Yields: Percentage yields for the synthesis of various 8-acetoxy steroid derivatives.
-
Receptor Binding Affinities: Dissociation constants (Kd) or inhibitory constants (Ki) for the binding of 8-acetoxy steroids to various nuclear and membrane receptors.
-
In Vitro Biological Activity: IC50 or EC50 values in various cell-based assays (e.g., anti-inflammatory, anti-proliferative, neuroprotective assays).
-
In Vivo Efficacy: Data from animal models to assess the therapeutic potential of these compounds.
Signaling Pathways
The signaling pathways of steroid hormones are well-characterized and typically involve binding to intracellular nuclear receptors, which then act as transcription factors to regulate gene expression. Steroids can also elicit rapid, non-genomic effects through membrane-bound receptors and modulation of intracellular signaling cascades.
Given that 8-acetoxy steroids are structurally similar to endogenous steroids, it is likely that they would act through similar signaling pathways. The specific pathway would depend on the parent steroid and the nature of the biological effect. For example, if an 8-acetoxy derivative of an estrogen were synthesized, it would be expected to interact with estrogen receptors and modulate estrogen-responsive genes.
General Steroid Hormone Signaling Pathway
Caption: A simplified diagram of the genomic signaling pathway for steroid hormones.
Future Perspectives and Conclusion
The field of 8-acetoxy steroids is largely uncharted territory, presenting a significant opportunity for new discoveries in medicinal chemistry and drug development. The lack of extensive research in this area means that there is a high potential for identifying novel compounds with unique biological activities and therapeutic applications.
Future research should focus on:
-
Development of robust and stereoselective synthetic routes to access a variety of 8-acetoxy steroids with different parent skeletons (e.g., androstanes, estranes, pregnanes).
-
Systematic biological evaluation of these compounds in a range of assays to screen for potential therapeutic activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.
-
Detailed structure-activity relationship studies to understand how the 8-acetoxy group influences biological activity and to guide the design of more potent and selective compounds.
-
Investigation of the mechanisms of action , including their effects on signaling pathways and gene expression.
Unveiling the Core Mechanisms of 8-Acetoxy Compounds: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the mechanisms of action for 8-acetoxy compounds, tailored for researchers, scientists, and drug development professionals. This document synthesizes current scientific understanding, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Core Mechanisms of Action
8-Acetoxy compounds, a diverse group of molecules characterized by an acetoxy moiety at the eighth position of their core structure, exhibit their biological effects through two primary mechanisms: functioning as prodrugs and, in the case of acetoxycoumarins, through enzymatic protein transacetylation.
The Prodrug Concept: Intracellular Activation by Esterases
A prevalent mechanism for many 8-acetoxy compounds is their role as prodrugs. The acetoxy group, an ester linkage, can be readily cleaved by ubiquitous intracellular esterases. This enzymatic hydrolysis releases the corresponding 8-hydroxy derivative, which is often the pharmacologically active form of the molecule. This prodrug strategy enhances the bioavailability of the parent hydroxy compound by masking a polar hydroxyl group with a more lipophilic acetoxy group, facilitating passage across cell membranes.
The general workflow for the activation of an 8-acetoxy prodrug can be visualized as follows:
Acetoxycoumarins: A Special Case of Transacetylation
A fascinating and more specific mechanism has been elucidated for a subclass of 8-acetoxy compounds, the 8-acetoxycoumarins. These molecules can act as acetyl group donors in a process termed transacetylation, which is catalyzed by the enzyme Calreticulin Transacetylase (CRTAase), also known as Acetoxy Drug: Protein Transacetylase (TAase). This enzymatic transfer of an acetyl group to specific protein targets can modulate their biological activity.
One of the most studied compounds in this class is 7,8-diacetoxy-4-methylcoumarin (B1216158) (DAMC). The transacetylation activity of acetoxycoumarins is influenced by the position of the acetoxy group, with those at the C-7 and C-8 positions showing a high degree of specificity for CRTAase.
Signaling Pathways of 7,8-Diacetoxy-4-methylcoumarin (DAMC)
The biological effects of DAMC are multifaceted and involve the modulation of several key signaling pathways, primarily through the CRTAase-mediated transacetylation mechanism.
Angiogenesis and Oxidative Stress Response
DAMC has been shown to be a potent inducer of angiogenesis. This process is initiated by the CRTAase-catalyzed acetylation and subsequent activation of nitric oxide synthase (NOS). Activated NOS produces nitric oxide (NO), a key signaling molecule that upregulates the expression of vascular endothelial growth factor (VEGF) and thioredoxin (TRX). This cascade of events ultimately promotes the formation of new blood vessels.
Apoptosis Induction in Cancer Cells
In the context of oncology, DAMC and its derivatives have been demonstrated to induce apoptosis in various cancer cell lines. The underlying mechanism involves the modulation of key regulatory proteins in the apoptotic cascade. Treatment with DAMC has been associated with the downregulation of anti-apoptotic proteins like Bcl-xl and Cox-2, and the upregulation of pro-apoptotic factors such as p53. Furthermore, DAMC can influence the Akt and NF-κB signaling pathways, contributing to its pro-apoptotic effects. For instance, in human non-small cell lung cancer A549 cells, DAMC has been shown to induce apoptosis through a pathway involving the downregulation of the mitogen-activated protein kinase (MAPK) pathway.[1]
Quantitative Data Summary
The following table summarizes the cytotoxic activity of selected 8-acetoxycoumarin derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Cell Line | IC50 (µM) | Reference |
| 7,8-diacetoxy-4-methylcoumarin (DAMC) | A549 (Lung Carcinoma) | 160 | [1] |
| 7,8-diacetoxy-4-methylthiocoumarin (DAMTC) | A549 (Lung Carcinoma) | 160 | [1] |
| 4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate | A549 (Lung Carcinoma) | 89.3 | [2] |
| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | A549 (Lung Carcinoma) | 48.1 | [2] |
| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | CRL 1548 (Liver Cancer) | 45.1 | [2][3] |
Experimental Protocols
Intracellular Esterase Activity Assay (Fluorogenic Probe Method)
This protocol describes a general method for measuring intracellular esterase activity, which is crucial for assessing the conversion of 8-acetoxy compounds to their active 8-hydroxy forms.
Principle: Non-fluorescent, cell-permeable esterase substrates are hydrolyzed by intracellular esterases to produce highly fluorescent products. The rate of fluorescence increase is proportional to the esterase activity.
Materials:
-
Fluorogenic esterase substrate (e.g., Calcein AM, Fluorescein Diacetate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment (Optional): If investigating the effect of a compound on esterase activity, incubate the cells with the test compound at various concentrations for the desired time.
-
Substrate Loading: Prepare a working solution of the fluorogenic substrate in PBS or serum-free medium. Remove the culture medium from the wells and wash the cells once with PBS. Add the substrate solution to each well and incubate at 37°C for a specified time (e.g., 15-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., ~494 nm excitation and ~517 nm emission for Calcein).
-
Data Analysis: Background fluorescence from wells without cells should be subtracted. Esterase activity can be expressed as the rate of fluorescence increase over time or as a percentage relative to a control.
Calreticulin Transacetylase (CRTAase) Activity Assay (Indirect GST Inhibition Method)
This assay indirectly measures CRTAase activity by quantifying the inhibition of Glutathione S-transferase (GST), a known target of acetylation by acetoxycoumarins.
Principle: CRTAase, in the presence of an acetoxycoumarin, will acetylate and inhibit GST. The remaining GST activity is then measured using a standard GST assay.
Materials:
-
Rat liver microsomes (as a source of CRTAase)
-
8-Acetoxycoumarin compound (test substrate)
-
Glutathione (GSH)
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
Glutathione S-transferase (GST) from a commercial source (for standard curve)
-
Phosphate (B84403) buffer, pH 6.5
-
Spectrophotometer
Procedure:
-
Pre-incubation: In a microcentrifuge tube, mix the rat liver microsomes with the 8-acetoxycoumarin compound in phosphate buffer.
-
Incubation: Incubate the mixture at 37°C for a defined period to allow for the CRTAase-mediated acetylation of microsomal proteins, including GST.
-
GST Activity Measurement:
-
To a cuvette, add phosphate buffer, GSH, and CDNB.
-
Initiate the reaction by adding an aliquot of the pre-incubated microsomal suspension.
-
Monitor the increase in absorbance at 340 nm for several minutes. The rate of increase is proportional to the GST activity.
-
-
Data Analysis: The CRTAase activity is inversely proportional to the measured GST activity. The extent of GST inhibition reflects the efficiency of the 8-acetoxycoumarin as a substrate for CRTAase.
Conclusion
The mechanisms of action for 8-acetoxy compounds are multifaceted, ranging from a general prodrug strategy to a highly specific enzymatic transacetylation for certain molecular scaffolds. The ability of compounds like 7,8-diacetoxy-4-methylcoumarin to modulate key signaling pathways in angiogenesis and apoptosis highlights their therapeutic potential. The experimental protocols provided herein offer a framework for researchers to further investigate the biological activities of this promising class of compounds. A deeper understanding of these core mechanisms will undoubtedly pave the way for the rational design and development of novel therapeutics.
References
- 1. Apoptogenic effect of 7,8-diacetoxy-4-methylcoumarin and 7,8-diacetoxy-4-methylthiocoumarin in human lung adenocarcinoma cell line: role of NF-kappaB, Akt, ROS and MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of new acetoxycoumarin derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of 8-Acetoxy Derivatives
An In-depth Technical Guide:
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of various 8-acetoxy derivatives, with a focus on their potential as anticancer agents. It is intended for researchers, scientists, and drug development professionals actively engaged in oncology and medicinal chemistry. This document synthesizes key findings on the cytotoxic effects of these compounds, details common experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction
The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Natural and synthetic compounds are extensively screened for their ability to inhibit the growth of cancer cells. Among these, derivatives containing acetoxy groups have garnered interest, as acetylation can influence a compound's bioavailability and mechanism of action.[1][2] Specifically, 8-acetoxy derivatives of various heterocyclic scaffolds, such as coumarins and flavonoids, are being explored for their cytotoxic potential.[1][2][3]
This guide focuses on the preliminary assessment of these derivatives, which typically involves in vitro assays to determine their concentration-dependent effects on the viability of cancer cell lines. Key metrics such as the half-maximal inhibitory concentration (IC50) or the 50% lethal dose (LD50) are used to quantify cytotoxic potency.[1][4]
Quantitative Cytotoxicity Data
The cytotoxic activity of 8-acetoxy and related derivatives has been evaluated against various human cancer cell lines. The following tables summarize the reported LD50 and IC50 values, providing a comparative look at their potency.
Acetoxycoumarin Derivatives
A study involving eight acetoxycoumarin derivatives tested their cytotoxic activity against lung (A549) and liver (CRL 1548) cancer cell lines, as well as a normal liver cell line (CRL 1439).[1][2][5] The results after a 48-hour treatment are presented below.
| Compound Name | A549 (Lung Cancer) LD50 (µM) | CRL 1548 (Liver Cancer) LD50 (µM) | CRL 1439 (Normal Liver) LD50 (µM) |
|---|---|---|---|
| 4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate (B1210297) (Compound 5) | 89.3 | >100 (Inactive) | >100 (Inactive) |
| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (Compound 7) | 48.1 | 45.1 | 49.6 |
| Compounds 1-4, 6, 8 | >100 | Not Determined | Not Determined |
Among the tested compounds, 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (Compound 7) demonstrated the most significant cytotoxic activity across all cell lines.[2][5]
7,8-Diacetoxy-3-Arylcoumarin Derivatives
Another study focused on a series of 7,8-diacetoxy-3-arylcoumarin derivatives, evaluating their cytotoxicity against human prostate (PC-3) and breast (MDA-MB-231) cancer cell lines.
| Compound Name | PC-3 (Prostate Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) |
|---|---|---|
| 7,8-Diacetoxy-3-(4-methylsulfonyl phenyl)coumarin (5f) | Most Active Derivative | Data not specified |
The derivative 7,8-Diacetoxy-3-(4-methylsulfonyl phenyl)coumarin (5f) was identified as the most potent compound against the PC-3 prostate cancer cell line, exhibiting high selectivity when compared to a non-cancerous cell line.[6]
Experimental Protocols
Standardized protocols are crucial for the reliable assessment of cytotoxicity. The following sections detail common methodologies used in the screening of 8-acetoxy derivatives.
General Cytotoxicity Screening Workflow
A typical workflow for in vitro cytotoxicity screening involves cell preparation, compound treatment, and viability assessment.
Crystal Violet Dye-Binding Assay
This assay is used to determine cell viability by staining the DNA of adherent cells.
-
Cell Seeding : Plate cells in 96-well microplates at a density of 1 × 10⁴ cells per well.[3]
-
Incubation : Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.[3]
-
Treatment : Expose the cells to various concentrations (e.g., 0-100 µM) of the test compounds in triplicate.[2] Incubate for the desired period (e.g., 48 hours).[2]
-
Fixation : Remove the treatment medium and fix the cells with a suitable fixative, such as 4% paraformaldehyde.
-
Staining : Wash the plates and stain the cells with a 0.5% crystal violet solution for approximately 20-30 minutes.
-
Solubilization : Wash away the excess stain and allow the plates to dry. Solubilize the bound dye using a solvent like methanol (B129727) or a 10% acetic acid solution.
-
Measurement : Read the absorbance at a wavelength of 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3]
-
Cell Seeding & Treatment : Follow steps 1-3 as described for the Crystal Violet Assay.[3]
-
MTT Addition : After the treatment period, add MTT solution (e.g., 10 μl of 5 mg/ml in PBS) to each well.[7]
-
Incubation : Incubate the plates for 4 hours at 37°C to allow for the conversion of MTT into formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[7]
-
Solubilization : Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance of the resulting colored solution, typically at a wavelength of 570 nm.
Mechanistic Insights and Signaling Pathways
Preliminary screening often extends to understanding the mechanism of cell death. Studies on acetoxycoumarins and flavonoids suggest that their cytotoxic effects can be mediated through the induction of apoptosis and cell cycle arrest.[1][3]
Apoptosis Induction
Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. It can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of cell death.[3] Flavonoids, for instance, have been shown to induce apoptosis by increasing the expression of caspases, including caspase-8 (extrinsic) and caspase-9 (intrinsic).[3] The cytotoxic agent 7,8-Diacetoxy-3-(4-methylsulfonyl phenyl)coumarin (5f) was also found to induce apoptosis in PC-3 cells.[6]
Cell Cycle Arrest
Certain acetoxycoumarin derivatives have been shown to cause cell cycle arrest in different phases in lung and liver cancer cell lines.[1][5] This is typically analyzed using flow cytometry after staining the cellular DNA with a fluorescent dye like propidium (B1200493) iodide. By arresting the cell cycle, these compounds can prevent cancer cell proliferation.
Conclusion
The preliminary cytotoxicity screening of 8-acetoxy derivatives, particularly those based on coumarin (B35378) scaffolds, has identified several compounds with potent activity against various cancer cell lines.[1][6] Derivatives like 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate and 7,8-Diacetoxy-3-(4-methylsulfonyl phenyl)coumarin have emerged as promising candidates.[2][6] The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest.[1][6] This technical guide provides the foundational data and methodologies to aid researchers in the continued exploration and development of these compounds as potential chemotherapeutic agents. Further investigation, including in vivo studies and detailed structure-activity relationship (SAR) analyses, is warranted to build upon these preliminary findings.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Flavonoid Substitution Status to Predict Anticancer Effects in Human Melanoma Cancers: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxic activity of new acetoxycoumarin derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preliminary screening of the aqueous extracts of twenty-three different seaweed species in Sri Lanka with in-vitro and in-vivo assays - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the 8-Acetoxy Group in Molecular Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of functional groups is a cornerstone of modern drug design and discovery. Among these, the acetoxy group, particularly at the 8-position of various core scaffolds, has emerged as a critical determinant of molecular interactions and subsequent biological activity. This technical guide provides an in-depth exploration of the role of the 8-acetoxy group, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.
The 8-Acetoxy Group: A Modulator of Binding Affinity and Selectivity
The introduction of an 8-acetoxy group can significantly influence a molecule's interaction with its biological target. This is often attributed to a combination of steric and electronic effects, as well as the potential for the acetoxy group to act as a hydrogen bond acceptor. Furthermore, its metabolic lability can be leveraged in prodrug strategies.
Quantitative Impact on Receptor Binding
The influence of substitutions at the 8-position of heterocyclic scaffolds is well-documented in structure-activity relationship (SAR) studies. While direct and extensive quantitative data for the 8-acetoxy group across a wide range of targets is still an area of active research, studies on analogous substitutions provide valuable insights. For instance, in the context of xanthine (B1682287) derivatives as adenosine (B11128) receptor antagonists, modifications at the 8-position are crucial for achieving selectivity. A study on 8-styrylxanthines demonstrated that a 4-acetoxy-3,5-dimethoxy analogue exhibited a remarkable 93-fold selectivity for the A2 adenosine receptor subtype.[1]
Analysis of 8-ethenyl-xanthine derivatives further underscores the importance of the 8-position in tuning binding affinity for A1 and A2a adenosine receptors.[2] The presence of aromatic substituents on the 8-ethenyl group can lead to highly selective A2a compounds, with affinity ratios reaching up to 100.[2] These findings suggest that the electronic and steric profile of the substituent at the 8-position, a role that the acetoxy group can fulfill, is a key factor in modulating receptor-ligand interactions.
Table 1: Quantitative Data on the Impact of 8-Position Substitution on Molecular Interactions
| Compound Class | Specific Analogue | Target(s) | Quantitative Data | Key Finding |
| 8-Styrylxanthines | 4-acetoxy-3,5-dimethoxy analogue | Adenosine A2 Receptor | 93-fold A2-selectivity | Demonstrates the significant impact of an acetoxy-containing substituent at the 8-position on receptor selectivity.[1] |
| 8-Ethenyl-xanthines | 3,5-(OCH3)2-phenyl substituted | Adenosine A1 and A2a Receptors | Affinity ratio up to 100 for A2a | Highlights the role of 8-position substituents in achieving high receptor selectivity.[2] |
Experimental Protocols for Assessing the Role of the 8-Acetoxy Group
To elucidate the precise role of the 8-acetoxy group in molecular interactions, a suite of well-defined experimental protocols is essential. These assays allow for the quantitative measurement of binding affinity, cellular effects, and the potential for compounds to modulate specific biological pathways.
Radioligand Binding Assay for Adenosine Receptors
This protocol is designed to determine the binding affinity of a test compound (e.g., an 8-acetoxyxanthine derivative) to adenosine receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the target adenosine receptor subtype (e.g., A1, A2A).
-
Radioligand (e.g., [³H]-ZM 241385 for A2A receptors).
-
Test compound (8-acetoxy derivative).
-
Non-specific binding control (e.g., theophylline).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound. For determining non-specific binding, a high concentration of a known, non-labeled ligand is used instead of the test compound.[3]
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[4]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[4]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[5]
Cytotoxicity Assay (MTT Assay) for Flavone Derivatives
This colorimetric assay is used to assess the cytotoxic effects of a compound, such as an 8-acetoxyflavone, on cultured cells by measuring metabolic activity.
Materials:
-
Target cancer cell line (e.g., human non-small cell lung cancer cells).[6]
-
Complete culture medium.
-
Test compound (8-acetoxyflavone derivative) dissolved in a suitable solvent (e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of the 8-acetoxyflavone derivative for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[5][7]
Macrophage-Mediated Lysis/Killing Assay
This assay evaluates the ability of a compound to modulate the cytotoxic activity of macrophages against target cells, which is a crucial aspect of immuno-oncology.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages.
-
Target cancer cells.
-
Test compound (e.g., an 8-acetoxy derivative).
-
Culture medium.
-
Method for quantifying cell lysis (e.g., LDH release assay or chromium release assay).
Procedure:
-
Macrophage Activation (Optional): Pre-treat macrophages with the test compound for a specified duration to modulate their activation state.
-
Co-culture: Co-culture the macrophages (effector cells) with the target cancer cells at a specific effector-to-target ratio.
-
Incubation: Incubate the co-culture for a period sufficient to allow for macrophage-mediated killing.
-
Quantification of Lysis:
-
LDH Release Assay: Collect the cell culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH), an enzyme released from damaged cells.[8]
-
Bacterial Killing Variation: For assessing the killing of bacteria, macrophages are incubated with bacteria, then lysed to release intracellular bacteria which are then plated and counted.[9][10]
-
-
Data Analysis: Calculate the percentage of specific lysis caused by the macrophages in the presence of the test compound compared to a control group without the compound.
Signaling Pathways Potentially Modulated by 8-Acetoxy Compounds
While direct evidence linking 8-acetoxy compounds to specific signaling pathways is still emerging, the structural similarities to other biologically active molecules, such as 7,8-dihydroxyflavone, suggest potential targets. The Tropomyosin receptor kinase B (TrkB) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathways are plausible candidates for modulation by appropriately designed 8-acetoxyflavones.
TrkB Signaling Pathway
Brain-derived neurotrophic factor (BDNF) binding to its receptor TrkB activates several downstream signaling cascades, including the RAS/ERK, PI3K/AKT, and PLCγ pathways, which are crucial for neuronal survival, growth, and plasticity.[11][12]
Caption: TrkB signaling cascade initiated by BDNF.
VEGFR2 Signaling Pathway
VEGF-A binding to VEGFR2 triggers receptor dimerization and autophosphorylation, leading to the activation of downstream pathways like the PLCγ-PKC-MAPK and PI3K-Akt cascades, which are central to angiogenesis, cell proliferation, and survival.[13][14][15][16]
Caption: VEGFR2 signaling cascade initiated by VEGF-A.
Conclusion
The 8-acetoxy group represents a versatile and influential functional group in the design of biologically active molecules. Its ability to modulate binding affinity and selectivity, coupled with its potential for metabolic activation, makes it a valuable tool for medicinal chemists. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for the continued investigation and exploitation of the 8-acetoxy group in the development of novel therapeutics. Further research dedicated to elucidating the specific molecular interactions and signaling consequences of incorporating an 8-acetoxy group into diverse molecular scaffolds is warranted and holds significant promise for advancing drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. De novo analysis of receptor binding affinity data of 8-ethenyl-xanthine antagonists to adenosine A1 and A2a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. Identification of Flavone Derivative Displaying a 4′-Aminophenoxy Moiety as Potential Selective Anticancer Agent in NSCLC Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bowdish.ca [bowdish.ca]
- 10. bowdish.ca [bowdish.ca]
- 11. A network map of BDNF/TRKB and BDNF/p75NTR signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TrkB/BDNF signaling pathway and its small molecular agonists in CNS injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. proteopedia.org [proteopedia.org]
- 14. researchgate.net [researchgate.net]
- 15. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. commerce.bio-rad.com [commerce.bio-rad.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Spectroscopic Characterization of 8-Acetoxy Compounds
This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize 8-acetoxy compounds. It details the principles, experimental protocols, and data interpretation for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), tailored for professionals in research and drug development.
Introduction to 8-Acetoxy Compounds
The 8-acetoxy functional group, an ester moiety attached at the 8th position of a core structure, is a key feature in various organic molecules, including derivatives of quinoline (B57606), purines, and other heterocyclic systems. Accurate structural elucidation and characterization are critical for understanding their chemical properties, biological activity, and potential as therapeutic agents. Spectroscopic methods provide the necessary tools for unambiguous identification and purity assessment.
Core Spectroscopic Techniques
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The acetoxy moiety has several characteristic absorption bands.
-
C=O Carbonyl Stretch: The most prominent feature for an acetoxy group is the strong carbonyl (C=O) stretching vibration. For aliphatic esters, this band typically appears in the range of 1750-1735 cm⁻¹[1]. In aromatic acetates, such as 8-acetoxyquinoline (B1581907), conjugation can influence this frequency[2].
-
C-O Stretches: Esters also exhibit two distinct C-O stretching bands. These strong, broad absorptions typically appear in the 1300-1000 cm⁻¹ region and are a key indicator of the ester functional group[3][4]. The presence of these bands helps distinguish esters from ketones, which may have overlapping C=O absorptions[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule.
-
¹H NMR: The proton NMR spectrum of an 8-acetoxy compound will show a highly characteristic singlet for the three equivalent protons of the acetyl methyl group (CH₃). This peak typically appears in the δ 2.1–2.4 ppm region[5][6]. The exact chemical shift is influenced by the nature of the core structure to which the acetoxy group is attached. Protons on the core structure will resonate in their expected regions (e.g., δ 7.0-9.0 ppm for aromatic protons on a quinoline ring). For instance, in aspirin (B1665792) (acetylsalicylic acid), the acetyl methyl protons appear as a singlet at 2.36 ppm[6].
-
¹³C NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the acetoxy group is significantly deshielded and appears far downfield, typically in the δ 168–172 ppm range. The methyl carbon of the acetyl group is found much further upfield, usually around δ 20–25 ppm.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the mass of the parent molecule.
-
Key Fragmentation Pathways: 8-acetoxy compounds exhibit characteristic fragmentation patterns.
-
Loss of Ketene (B1206846): A common and diagnostic fragmentation is the neutral loss of ketene (CH₂=C=O, molecular weight 42 Da) from the molecular ion, resulting in a fragment ion [M-42]⁺[7]. This corresponds to the formation of the corresponding 8-hydroxy compound's radical cation.
-
Formation of Acetyl Cation: Cleavage of the ester C-O bond can produce the acetyl cation (CH₃CO⁺), which gives rise to a characteristic peak at an m/z of 43[8].
-
Data Presentation: Spectroscopic Data for Representative Compounds
The following tables summarize key spectroscopic data for well-characterized 8-acetoxy compounds.
Table 1: 8-Acetoxyquinoline
| Technique | Feature | Observed Value | Reference |
|---|---|---|---|
| Mass Spec. | Molecular Formula | C₁₁H₉NO₂ | [9] |
| Monoisotopic Mass | 187.06 g/mol | [9] | |
| Major Fragments (m/z) | 145 ([M-42]⁺), 117 | [10] | |
| ¹H NMR | Acetyl Protons (CH₃) | ~2.4 ppm (singlet) | Estimated |
| Aromatic Protons | ~7.4-8.9 ppm (multiplets) | Estimated | |
| IR | C=O Stretch | ~1750 cm⁻¹ | [1][3] |
| | C-O Stretches | ~1200-1000 cm⁻¹ |[1][3] |
Table 2: 8-Acetoxy-2'-deoxyguanosine
| Technique | Feature | Observed Value | Reference |
|---|---|---|---|
| Mass Spec. | Method | LC/MS, GC/MS | [11] |
| Key Transition | m/z 415 → m/z 299 | [12] | |
| NMR | Tautomerism Study | 15N NMR used to confirm 6,8-diketo form | [13] |
| Conformation | Base-paired in a B-form DNA structure | [14] | |
| IR | C=O Stretch | ~1745 cm⁻¹ | [1][3] |
| | C-O Stretches | ~1210-1050 cm⁻¹ |[1][3] |
Experimental Protocols
Detailed methodologies for key spectroscopic experiments are provided below.
Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To obtain the infrared spectrum of a solid 8-acetoxy compound using an Attenuated Total Reflectance (ATR) accessory.
-
Apparatus: FT-IR Spectrometer with ATR accessory.
-
Procedure:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Place a small amount (1-5 mg) of the solid sample directly onto the center of the ATR crystal.
-
Apply pressure using the ATR press to ensure firm contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft laboratory wipe.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain ¹H and ¹³C NMR spectra of an 8-acetoxy compound.
-
Apparatus: NMR Spectrometer (e.g., 400 MHz or higher), NMR tubes, volumetric flasks.
-
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.
-
Transfer the solution to a clean NMR tube.
-
Instrument Setup: Insert the tube into the spectrometer's spinner and place it in the magnet.
-
Locking & Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. Perform an automated or manual shimming process to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Load standard proton acquisition parameters.
-
Set the spectral width, number of scans (typically 8-16), and relaxation delay.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Load standard carbon acquisition parameters with proton decoupling.
-
Set the spectral width, a larger number of scans (due to lower sensitivity), and a suitable relaxation delay.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorption mode.
-
Apply a baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.
-
For ¹H NMR, integrate the signals to determine the relative proton ratios.
-
-
Protocol 3: Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern using Electrospray Ionization (ESI) Mass Spectrometry.
-
Apparatus: Mass spectrometer with an ESI source, typically coupled to a liquid chromatograph (LC-MS).
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol (B129727) or acetonitrile).
-
Infusion Analysis: The sample solution can be directly infused into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Set the ESI source parameters, including capillary voltage (e.g., +4 kV for positive ion mode), nebulizing gas pressure, and drying gas flow rate and temperature. Positive ion mode is typically used to generate protonated molecules [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum over a desired m/z range (e.g., 50-500 Da).
-
Tandem MS (MS/MS): To study fragmentation, perform a product ion scan. Select the molecular ion ([M+H]⁺) as the precursor ion, subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon), and scan for the resulting product ions[15]. This will reveal key fragments like the loss of ketene ([M+H-42]⁺).
-
Visualizations
Diagrams created using Graphviz to illustrate key workflows and relationships.
Caption: General experimental workflow for spectroscopic characterization.
Caption: Key mass spectrometry fragmentation pathways for 8-acetoxy compounds.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. IR Spectrum: Esters [quimicaorganica.org]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR Spectrum of Aspirin | Thermo Fisher Scientific - DE [thermofisher.com]
- 7. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. app.studyraid.com [app.studyraid.com]
- 9. PubChemLite - 8-acetoxyquinoline (C11H9NO2) [pubchemlite.lcsb.uni.lu]
- 10. 8-Acetoxyquinoline | C11H9NO2 | CID 75777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Adducts Formed in the Reaction of 5′-Acetoxy-N′-Nitrosonornicotine with Deoxyguanosine and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 15N nuclear magnetic resonance studies on the tautomerism of 8-hydroxy-2'-deoxyguanosine, 8-hydroxyguanosine, and other C8-substituted guanine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMR studies of a DNA containing 8-hydroxydeoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uab.edu [uab.edu]
In Vitro Evaluation of 8-Acetoxy Compounds: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro evaluation of various 8-acetoxy compounds, detailing their biological activities and the experimental protocols used for their assessment. The information is intended for researchers, scientists, and professionals in the field of drug development.
Cytotoxicity and Anti-Proliferative Activity
The in vitro cytotoxic and anti-proliferative activities of 8-acetoxy compounds have been evaluated against various cancer cell lines. These studies are crucial in the initial screening of potential anticancer agents.
| Compound Class | Specific Compound | Cell Line | Assay | Endpoint | Value (µM) | Reference |
| Flavone-8-acetic acid derivative | 2',3-dinitroflavone-8-acetic acid (19b) | - | Aminopeptidase (B13392206) N/CD13 Inhibition | IC50 | 25 | [1] |
| Cholestane derivative | (25R)-26-Acetoxy-3β,5α-dihydroxycholest-6-one (25R)-5 | 5637 (HTB-9) Bladder Cancer | CCK-8 | IC50 | 5.8 | [2] |
| (25R)-26-Acetoxy-3β,5α-dihydroxycholest-6-one (25R)-5 | HepG2 Hepatocellular Carcinoma | CCK-8 | IC50 | 5.6 | [2] | |
| Intermediate 8 | 5637 (HTB-9) Bladder Cancer | CCK-8 | IC50 | 3.0 | [2] | |
| Intermediate 11 | HepG2 Hepatocellular Carcinoma | CCK-8 | IC50 | 4.8 | [2] | |
| Acetoxycoumarin derivative | 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (B1210297) (7) | A549 Lung Cancer | Crystal Violet | LD50 | 48.1 | [3] |
| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (7) | CRL 1548 Liver Cancer | Crystal Violet | LD50 | 45.1 | [3] | |
| 4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate (5) | A549 Lung Cancer | Crystal Violet | LD50 | 89.3 | [3] | |
| Phenoxy acetic acid derivative | 2-{4-[3-(2,4-dihydroxyphenyl)-1-(2-hydroxybenzoyl-4,5-dihydro-1H-5-pyrazolyl]-2-methoxyphenoxy}acetic acid (3j) | HEL (Human embryonic lung) | - | Minimum Cytotoxic Concentration | 0.16 µg/mL | [4][5] |
Cell Viability (MTT/CCK-8) Assay: [6][7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, or 72 hours.
-
Reagent Addition: Add MTT or CCK-8 solution to each well and incubate for a specified period (typically 1-4 hours) to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration that inhibits 50% of cell growth, is then determined.
Crystal Violet Dye-Binding Assay: [3]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compounds for the desired time.
-
Fixation: Discard the medium and fix the cells with a suitable fixative (e.g., methanol).
-
Staining: Stain the fixed cells with 0.5% crystal violet solution for 10-20 minutes.
-
Washing: Wash the plate with water to remove excess stain.
-
Solubilization: Solubilize the bound dye with a solubilizing agent (e.g., 33% acetic acid).
-
Absorbance Measurement: Measure the absorbance at approximately 590 nm.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the LD50 value, the concentration that causes 50% cell death.
Apoptosis Assay (Annexin V/Propidium Iodide): [8][9]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Caption: General workflow for in vitro cytotoxicity testing.
Caption: Generalized apoptosis signaling pathways.
Anti-inflammatory Activity
Several 8-acetoxy compounds and their derivatives have been investigated for their potential to modulate inflammatory pathways. Key targets include cyclooxygenase (COX) enzymes and the production of nitric oxide (NO).
| Compound Class | Specific Compound | Assay | Target/Mediator | Endpoint | Value | Reference |
| 8-oxoadenine derivative | Compound 9e | TLR7 Agonism | Interferon | EC50 | 50 nM | [10] |
| Flavone-8-acetic acid derivative | Compound 1a | TNF-α Production | TNF-α | - | More potent than DMXAA | [11] |
| Flavone-8-acetic acid derivative | Compound 1b | TNF-α Production | TNF-α | - | More potent than DMXAA | [11] |
Nitric Oxide (NO) Inhibition Assay (Griess Assay): [12][13]
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Inflammation Induction: Induce inflammation by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: Incubate the plates for 24 hours to allow for the production of NO.
-
Griess Reagent: Collect the culture supernatant and add Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite (B80452) (a stable metabolite of NO) concentration.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.
Cyclooxygenase (COX) Inhibition Assay: [12][14]
-
Enzyme Preparation: Use purified COX-1 and COX-2 enzymes.
-
Compound Incubation: Incubate the enzyme with the test compound at various concentrations.
-
Substrate Addition: Add arachidonic acid as the substrate to initiate the reaction.
-
Detection: Measure the production of prostaglandins (B1171923) (e.g., PGE2) using a suitable method, such as an enzyme immunoassay (EIA).
-
Data Analysis: Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity. The selectivity index (SI) for COX-2 can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Caption: Workflow for the Nitric Oxide (NO) Inhibition Assay.
Caption: Potential inhibition of the NF-κB signaling pathway.[15]
Antiviral Activity
The antiviral potential of 8-acetoxy compounds has been explored, although the specific compounds detailed in the search results did not show significant activity. Nevertheless, the methodologies employed are standard for in vitro antiviral screening.
No compounds with significant antiviral activity were identified in the provided search results. One study noted that several phenoxy acetic acid derivatives showed no specific antiviral activity, with the 50% antivirally effective concentration (EC50) being less than 5-fold lower than the minimum cytotoxic concentration.[4][5]
General Antiviral Assay (e.g., against RSV): [2]
-
Cell Culture: Plate suitable host cells (e.g., HEL cells for human viruses) in 96-well plates and grow to confluence.
-
Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: Simultaneously or post-infection, add the test compounds at various concentrations.
-
Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 48-72 hours).
-
Endpoint Measurement: Assess the antiviral effect by a suitable method:
-
Cytopathic Effect (CPE) Reduction Assay: Visually score the protection of cells from virus-induced damage.
-
Plaque Reduction Assay: Stain the cell monolayer to visualize and count viral plaques.
-
Viral Yield Reduction Assay: Quantify the amount of progeny virus produced.
-
-
Data Analysis: Determine the EC50, the concentration of the compound that inhibits viral replication by 50%. A selectivity index (SI = CC50/EC50) is often calculated to assess the therapeutic window.
Caption: General workflow for an in vitro antiviral activity assay.
References
- 1. Synthesis and biological evaluation of novel flavone-8-acetic acid derivatives as reversible inhibitors of aminopeptidase N/CD13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic activity of new acetoxycoumarin derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of in vitro antiviral activity of novel phenoxy acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Comparative analysis of eight cytotoxicity assays evaluated within the ACuteTox Project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and biological evaluation of 8-oxoadenine derivatives as toll-like receptor 7 agonists introducing the antedrug concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. In vitro antiproliferative, anti-inflammatory effects and molecular docking studies of natural compounds isolated from Sarcocephalus pobeguinii (Hua ex Pobég) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 15. Aspirin - Wikipedia [en.wikipedia.org]
Methodological & Application
Protocol for the Introduction of an 8-Acetoxy Group into Heterocyclic Scaffolds
Application Notes for Researchers, Scientists, and Drug Development Professionals
The introduction of an acetoxy group at the 8-position of heterocyclic compounds is a significant transformation in medicinal chemistry and materials science. This functionalization can modulate the pharmacological properties of a molecule, influencing its solubility, metabolic stability, and binding interactions with biological targets. The 8-position of scaffolds like quinolines and purines is often a target for modification to explore structure-activity relationships (SAR) in drug discovery programs.
This document provides detailed protocols for the regioselective introduction of an 8-acetoxy group onto two important classes of heterocyclic compounds: quinolines and purines. The primary method described is the transition-metal-catalyzed C-H activation/acetoxylation, a powerful strategy that avoids the need for pre-functionalized starting materials.
Key Methodologies:
-
Rhodium(III)-Catalyzed C(sp³)–H Acetoxylation of 8-Methylquinolines : This protocol is particularly useful for the functionalization of an aliphatic C-H bond at the benzylic position of 8-methylquinoline (B175542) derivatives. The quinoline (B57606) nitrogen acts as an intrinsic directing group, guiding the rhodium catalyst to the C-H bonds of the 8-methyl group.
-
Palladium-Catalyzed C-H Acetoxylation of N⁹-Aryl/Benzylpurines : This method enables the direct acetoxylation of the C8-position of the purine (B94841) core. The reaction is directed by the N3 atom of the purine, with steric hindrance at the N1 and C6 positions playing a crucial role in achieving the desired regioselectivity.
These protocols offer efficient and selective means to access novel 8-acetoxy-functionalized heterocycles, facilitating the exploration of new chemical space in drug development and other scientific disciplines.
Protocol 1: Rhodium(III)-Catalyzed C(sp³)–H Acetoxylation of 8-Methylquinolines
This protocol details the efficient and mild Rh(III)-catalyzed acetoxylation of the methyl group at the 8-position of quinolines.[1][2][3] Acetic anhydride (B1165640) plays a crucial role in promoting this transformation.[1]
Experimental Protocol:
-
Reaction Setup: To an oven-dried screw-capped vial, add the 8-methylquinoline substrate (0.2 mmol, 1.0 equiv.), [Cp*RhCl₂]₂ (5 mol%, 7.0 mg), and AgSbF₆ (20 mol%, 13.7 mg).
-
Reagent Addition: Add acetic anhydride (Ac₂O, 0.4 mL) and 1,2-dichloroethane (B1671644) (DCE, 1.6 mL) to the vial.
-
Reaction Conditions: Cap the vial and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 12-24 hours.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired 8-(acetoxymethyl)quinoline product.
Quantitative Data: Substrate Scope of Rh(III)-Catalyzed C(sp³)–H Acetoxylation
| Entry | Substrate (8-Methylquinoline Derivative) | Product | Yield (%) |
| 1 | 8-Methylquinoline | 8-(Acetoxymethyl)quinoline | 85 |
| 2 | 2-Chloro-8-methylquinoline | 8-(Acetoxymethyl)-2-chloroquinoline | 78 |
| 3 | 6-Bromo-8-methylquinoline | 8-(Acetoxymethyl)-6-bromoquinoline | 81 |
| 4 | 8-Methyl-6-(trifluoromethyl)quinoline | 8-(Acetoxymethyl)-6-(trifluoromethyl)quinoline | 75 |
| 5 | 6-Fluoro-8-methylquinoline | 8-(Acetoxymethyl)-6-fluoroquinoline | 83 |
| 6 | 8-Methyl-2-phenylquinoline | 8-(Acetoxymethyl)-2-phenylquinoline | 72 |
Diagram 1: Proposed Catalytic Cycle for Rh(III)-Catalyzed C(sp³)–H Acetoxylation
Caption: Proposed catalytic cycle for the Rh(III)-catalyzed C(sp³)–H acetoxylation of 8-methylquinoline.
Protocol 2: Palladium-Catalyzed C-H Acetoxylation of N⁹-Aryl/Benzylpurines
This protocol describes the palladium-catalyzed C-H acetoxylation at the C8-position of N⁹-aryl/benzylpurines.[4][5] The reaction utilizes the N3 atom of the purine ring as a directing group, with steric shielding at the C6 position enhancing regioselectivity.[4][5]
Experimental Protocol:
-
Reaction Setup: In a sealed tube, combine the N⁹-aryl/benzylpurine substrate (0.2 mmol, 1.0 equiv.), Pd(OAc)₂ (10 mol%, 4.5 mg), and PhI(OAc)₂ (0.4 mmol, 2.0 equiv., 128.8 mg).
-
Solvent Addition: Add acetic acid (AcOH, 2.0 mL) to the reaction tube.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 110 °C for 12 hours.
-
Work-up: After cooling to room temperature, remove the acetic acid under reduced pressure.
-
Purification: Purify the residue by preparative thin-layer chromatography (pTLC) on silica gel (eluent: petroleum ether/ethyl acetate) to yield the 8-acetoxy-N⁹-aryl/benzylpurine product.
Quantitative Data: Substrate Scope of Palladium-Catalyzed C8-Acetoxylation of N⁹-Arylpurines
| Entry | Substrate (N⁹-Arylpurine Derivative) | Product | Yield (%) |
| 1 | 6-(Diethylamino)-9-phenyl-9H-purine | 8-Acetoxy-6-(diethylamino)-9-phenyl-9H-purine | 85 |
| 2 | 6-(Diethylamino)-9-(4-methoxyphenyl)-9H-purine | 8-Acetoxy-6-(diethylamino)-9-(4-methoxyphenyl)-9H-purine | 82 |
| 3 | 9-(4-Chlorophenyl)-6-(diethylamino)-9H-purine | 8-Acetoxy-9-(4-chlorophenyl)-6-(diethylamino)-9H-purine | 78 |
| 4 | 6-(Diethylamino)-9-(p-tolyl)-9H-purine | 8-Acetoxy-6-(diethylamino)-9-(p-tolyl)-9H-purine | 88 |
| 5 | 9-Benzyl-6-(diethylamino)-9H-purine | 8-Acetoxy-9-benzyl-6-(diethylamino)-9H-purine | 75 |
| 6 | 6-(Dimethylamino)-9-phenyl-9H-purine | 8-Acetoxy-6-(dimethylamino)-9-phenyl-9H-purine | 80 |
Diagram 2: Experimental Workflow for Palladium-Catalyzed C8-Acetoxylation of Purines
Caption: A step-by-step workflow for the palladium-catalyzed C8-acetoxylation of N⁹-aryl/benzylpurines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rh(III)-Catalyzed C(sp3)-H Acetoxylation of 8-Methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Rh(III)-Catalyzed C(sp3)âH Acetoxylation of 8âMethylquinolines - Organic Letters - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting C-H Activation Capacity From N1 to N3 Atom: Palladium-Catalyzed Late-Stage Acetoxylation of N9-Aryl/Benzylpurines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes & Protocols: 8-Acetoxy Compounds as Synthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the utilization of 8-acetoxy compounds as versatile synthetic intermediates in organic chemistry and drug discovery. The acetoxy group serves as an effective protecting group for the corresponding phenol (B47542) and can be a precursor for further molecular modifications, making these compounds valuable building blocks for complex heterocyclic structures.
Introduction: The Role of the 8-Acetoxy Group
In multi-step organic synthesis, the strategic protection and deprotection of reactive functional groups is paramount. The 8-acetoxy group, an ester of the corresponding 8-hydroxy compound, is a key functional group for this purpose. It is typically introduced via acetylation of an 8-hydroxy compound using reagents like acetic anhydride (B1165640).[1] This transformation temporarily masks the reactive phenolic hydroxyl group, preventing it from undergoing unwanted side reactions during subsequent synthetic steps.[1]
The 8-acetoxy group's utility extends beyond protection. It can be strategically employed in reactions like the Fries rearrangement to introduce acetyl groups onto the aromatic ring. Furthermore, its removal via hydrolysis (deacetylation) under acidic or basic conditions regenerates the 8-hydroxy functionality, which is a common pharmacophore in many biologically active molecules.[1] This dual role makes 8-acetoxy compounds highly valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.[1]
Application Note 1: 8-Acetoxyquinoline (B1581907) in the Synthesis of Bioactive Quinolines
8-Hydroxyquinoline (B1678124) (8-HQ) and its derivatives are scaffolds of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antifungal, anti-HIV, and neuroprotective properties.[2][3] The synthesis of substituted 8-HQ derivatives often requires the initial protection of the phenolic hydroxyl group. Converting 8-HQ to 8-acetoxyquinoline is an effective strategy to facilitate further functionalization of the quinoline (B57606) ring system, for example, through palladium-catalyzed cross-coupling reactions.[2]
Another key transformation is the Fries rearrangement of 8-acetoxyquinoline, which, in the presence of a Lewis acid like aluminum chloride, yields acetyl-8-hydroxyquinoline derivatives. These products can serve as intermediates for more complex molecules. The overall synthetic strategy involves a protection-functionalization-deprotection sequence.
Caption: Synthetic workflow using 8-acetoxyquinoline as a protecting group.
Experimental Protocols
Protocol 1.1: Synthesis of 8-Acetoxyquinoline (Acetylation)
This protocol describes the protection of the hydroxyl group of 8-hydroxyquinoline via acetylation.
-
Dissolve 8-hydroxyquinoline (1.0 eq) in acetic anhydride (2.0-3.0 eq).
-
Add a catalytic amount of pyridine (B92270) or a few drops of concentrated sulfuric acid.
-
Heat the mixture at a gentle reflux for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture slowly into a beaker of ice-cold water with stirring to precipitate the product and hydrolyze excess acetic anhydride.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol (B145695)/water) to yield pure 8-acetoxyquinoline.
Protocol 1.2: Hydrolysis of 8-Acetoxyquinoline (Deacetylation)
This protocol regenerates the 8-hydroxyquinoline from its acetylated intermediate.
-
Suspend 8-acetoxyquinoline (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of an acid (e.g., 10% HCl) or a base (e.g., 10% NaOH).
-
Heat the mixture to reflux for 1-3 hours until the reaction is complete (monitored by TLC).
-
If using acid, cool the solution and neutralize with a suitable base (e.g., NaHCO₃ solution) to precipitate the 8-hydroxyquinoline.
-
If using a base, cool the solution and acidify with an acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from ethanol or a similar solvent if further purification is needed.
Quantitative Data
The yields of reactions involving quinoline derivatives can vary based on substituents and conditions. The following table provides representative data for related transformations.
| Reaction | Starting Material | Product | Reagents | Yield (%) | Reference |
| Mannich Reaction | 5-chloro-8-hydroxyquinoline | 5-chloro-7-(ciprofloxacinomethyl)-8-hydroxyquinoline | Ciprofloxacin, Paraformaldehyde, Ethanol | 75% | [4] |
| Hybrid Synthesis | 8-hydroxyquinoline-2-carboxylic acid | 8-HQ-Ciprofloxacin Hybrid | Ciprofloxacin, TBTU, DIEA | 96% | [4] |
Application Note 2: 8-Acetoxycoumarins in Heterocyclic Synthesis
Coumarins are a major class of heterocyclic compounds with diverse pharmacological activities.[5] The synthesis of functionalized coumarins often proceeds through classic condensation reactions like the Pechmann, Perkin, or Knoevenagel condensations.[6] Starting with a substituted phenol is a common strategy. For the synthesis of 8-hydroxycoumarin (B196171) derivatives, using an acetoxy-substituted phenol in the initial condensation or acetylating the resulting hydroxycoumarin can be a viable route. The 8-acetoxycoumarin intermediate can then be carried forward or deprotected to yield the final bioactive compound. For example, 7-acetoxy-4-methylcoumarin (B160210) is synthesized via the Pechmann condensation.[7]
Caption: Synthesis and modification of coumarins via an acetoxy intermediate.
Experimental Protocols
Protocol 2.1: Synthesis of 7-Acetoxy-4-methylcoumarin (Adapted from Pechmann Condensation)
This protocol is adapted for the synthesis of an acetoxycoumarin, a representative reaction for this class of compounds.[7]
-
Cool concentrated sulfuric acid (e.g., 25 mL) in a beaker to below 10°C using an ice bath.
-
Slowly add a mixture of resorcinol (B1680541) (1.0 eq) and ethyl acetoacetate (B1235776) (1.0-1.2 eq) to the cold acid with constant stirring, ensuring the temperature does not rise above 10°C.
-
After the addition is complete, allow the mixture to stand at room temperature for 18-24 hours.
-
Pour the reaction mixture into a large volume of crushed ice and water. A solid precipitate of 7-hydroxy-4-methylcoumarin will form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
To acetylate the product, suspend the crude 7-hydroxy-4-methylcoumarin in acetic anhydride and add a catalytic amount of pyridine.
-
Heat the mixture gently for 1 hour.
-
Cool the mixture and pour it into ice water to precipitate the 7-acetoxy-4-methylcoumarin.
-
Filter, wash with water, and recrystallize from ethanol to obtain the pure product.
Quantitative Data
Yields for the synthesis of various coumarin (B35378) derivatives can be high under optimized conditions.
| Reaction Type | Starting Materials | Product | Conditions | Yield (%) | Reference |
| Knoevenagel Condensation | Salicylaldehydes, α-substituted ethylacetates | Coumarin Derivatives | PIDA, EtOH, 35-40 °C | 80-92% | [6] |
| Perkin Condensation | Salicylaldehydes, Phenylacetic acids | 3-Arylcoumarins | Acetic anhydride, Triethylamine, 120 °C | 46-74% | [6] |
| Thiazole Synthesis | 3-(2-bromoacetyl)-8-ethoxycoumarin, Thiourea | 3-(2-aminothiazol-4-yl)-8-ethoxycoumarin | Methanol, Reflux | 94% | [5] |
Application Note 3: General Logic for Protecting Group Strategy
The use of an acetoxy group as a protecting group for a hydroxyl functionality is a fundamental strategy in the synthesis of complex molecules, particularly in drug development where precise structural modifications are required.[8][] The logic involves the temporary conversion of the reactive -OH group to a less reactive -OAc group, performing the desired chemical transformation on another part of the molecule, and finally, removing the protecting group to restore the original hydroxyl functionality.
Caption: Reversible protection-deprotection strategy for hydroxyl groups.
The efficiency of both the protection and deprotection steps is crucial. Acetylation is often high-yielding. Deacetylation can be achieved under various conditions, allowing for selectivity in molecules with multiple protecting groups.[10][11]
Quantitative Data: Deacetylation Conditions
The choice of reagent and conditions for deacetylation can impact reaction time, temperature, and yield. The following table illustrates conditions for the related deacetylation of chitin (B13524), showing how different systems perform.
| Reagent System | Temperature (°C) | Time (h) | Degree of Deacetylation (%) | Reference |
| 50 wt% NaOH | 80 | 8 | 83 ± 2% | [11] |
| [Ch]Cl:OA (DES) | 80 | 4 | 19 ± 3% | [10] |
| K₂CO₃:G (DES) | 80 | 24 | ~20% | [10] |
| [Ch]Cl:AA (DES) | 80 | 4 | ~15% | [10] |
DES: Deep Eutectic Solvent; [Ch]Cl:OA: Choline chloride:Oxalic acid; K₂CO₃:G: Potassium carbonate:Glycerol; [Ch]Cl:AA: Choline chloride:Acetic acid. Data is for chitin deacetylation and serves as an illustrative comparison of hydrolytic conditions.
References
- 1. grokipedia.com [grokipedia.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. mlunias.com [mlunias.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chitin Deacetylation Using Deep Eutectic Solvents: Ab Initio-Supported Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-Acetoxy Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 8-acetoxy derivatives in medicinal chemistry, with a focus on their anticancer and antioxidant properties. Detailed protocols for the synthesis and biological evaluation of key compounds are provided to facilitate further research and development in this promising area of drug discovery.
Application: Anticancer Activity of 8-Acetoxycoumarin Derivatives
8-Acetoxycoumarin derivatives have emerged as a significant class of compounds with potent cytotoxic activity against various cancer cell lines. The presence of the acetoxy group at the 8-position of the coumarin (B35378) scaffold has been shown to be a key determinant of their pharmacological effects. These compounds often induce apoptosis and modulate signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data: Cytotoxicity of 8-Acetoxycoumarin Derivatives
| Compound | Cell Line | Assay Type | Activity (µM) | Reference |
| 7,8-Diacetoxy-4-methylcoumarin (B1216158) (DAMC) | A549 (Lung Cancer) | Apoptosis Induction | IC50: ~160 µg/mL | [1] |
| 7,8-Diacetoxy-4-methylthiocoumarin (DAMTC) | A549 (Lung Cancer) | Apoptosis Induction | IC50: ~160 µg/mL | [1] |
| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | A549 (Lung Cancer) | Cytotoxicity | LD50: 48.1 | [2] |
| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | CRL 1548 (Liver Cancer) | Cytotoxicity | LD50: >100 | [2] |
| 4-(4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | A549 (Lung Cancer) | Cytotoxicity | LD50: 89.3 | [2] |
Experimental Protocol: Synthesis of 7,8-Diacetoxy-4-methylcoumarin (DAMC)
This protocol is adapted from the Pechmann condensation reaction.
Materials:
-
Acetic anhydride (B1165640)
-
Crushed ice
-
Distilled water
-
Beakers, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve 2.5 g of 7,8-dihydroxy-4-methylcoumarin in a mixture of 3 mL of acetic anhydride and 5 mL of pyridine by dropwise addition.
-
Allow the reaction mixture to stand overnight (approximately 12 hours) at room temperature.
-
Pour the reaction product into a beaker containing crushed ice.
-
Filter the separated solid coumarin product and wash it thoroughly with double-distilled water.
-
Recrystallize the crude product from ethanol to obtain pure 7,8-diacetoxy-4-methylcoumarin.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines a standard procedure to assess the cytotoxic effects of 8-acetoxycoumarin derivatives on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
8-acetoxycoumarin derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well. Incubate for 1.5 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. Determine the IC50 value from the dose-response curve.
Signaling Pathway: DAMC-Induced Apoptosis in A549 Lung Cancer Cells
Caption: DAMC-induced apoptosis signaling cascade in A549 cells.
Application: Antioxidant and Angiogenic Effects of 8-Acetoxycoumarin Derivatives
7,8-Diacetoxy-4-methylcoumarin (DAMC) has been shown to mitigate oxidative stress and promote angiogenesis.[3] It enhances the expression of thioredoxin (TRX) and vascular endothelial growth factor (VEGF), key players in these processes.[3]
Experimental Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes a method to quantify intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
Cells of interest (e.g., human peripheral blood mononuclear cells - PBMCs)
-
7,8-Diacetoxy-4-methylcoumarin (DAMC)
-
DCFH-DA solution (in ethanol)
-
Phosphate-Buffered Saline (PBS)
-
Culture plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment: Culture the cells in appropriate plates. Treat the cells with the desired concentrations of DAMC for a specified period.
-
Probe Loading: Wash the cells with PBS. Pre-incubate the cells in PBS for 30 minutes at 37°C. Replace the medium with PBS containing 17.5 µM CM-DCFH DA and incubate for 30 minutes at 37°C.
-
Fluorescence Measurement: After incubation, wash the cells with PBS to remove the excess probe. Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Quantify the change in fluorescence intensity in DAMC-treated cells relative to untreated control cells.
Signaling Pathway: DAMC-Induced Angiogenesis
Caption: DAMC promotes angiogenesis via NO and TRX pathways.
Application: Antiparasitic Activity of 8-Acetoxyquinoline Derivatives
8-Acetoxyquinoline derivatives, particularly those with a nitro group at the 5-position, have demonstrated promising activity against various parasites. The mechanism of action is often attributed to their ability to chelate metal ions, which are essential for parasitic enzymes.
Quantitative Data: Antiparasitic Activity of 8-Aminoquinoline Derivatives
| Compound | Parasite | Model | Activity | Reference |
| (-)-enantiomer of NPC1161C | Plasmodium berghei | Murine model | More active than (+)-enantiomer | [4] |
| (-)-enantiomer of NPC1161C | Pneumocystis carinii | Murine model | More active than (+)-enantiomer | [4] |
| (-)-enantiomer of NPC1161C | Leishmania donovani | Murine model | More active than (+)-enantiomer | [4] |
Note: NPC1161C is an 8-aminoquinoline, a related class of compounds.
Experimental Protocol: Synthesis of 8-Acetoxy-5-nitroquinoline
This protocol describes the synthesis starting from 8-hydroxyquinoline (B1678124).
Materials:
-
8-hydroxyquinoline
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Crushed ice
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Phosphoryl chloride (POCl₃)
-
Acetic Anhydride
-
Standard laboratory glassware and safety equipment
Procedure:
-
Nitration of 8-hydroxyquinoline:
-
Dissolve 8-hydroxyquinoline in concentrated sulfuric acid in a flask cooled in an ice bath (0-5°C).
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the 8-hydroxyquinoline solution, maintaining the temperature below 5°C.
-
Stir the mixture for an additional 2 hours at 0-5°C.
-
Pour the reaction mixture onto crushed ice to precipitate 8-hydroxy-5-nitroquinoline.
-
Filter the yellow solid, wash with cold water until neutral, and dry.
-
-
Acetylation of 8-hydroxy-5-nitroquinoline:
-
Reflux the 8-hydroxy-5-nitroquinoline with an excess of acetic anhydride for 2-3 hours.
-
After cooling, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain 8-acetoxy-5-nitroquinoline.
-
Experimental Workflow: Antiparasitic Drug Discovery with 8-Acetoxyquinolines
Caption: Workflow for antiparasitic drug discovery using 8-acetoxyquinolines.
References
- 1. Apoptogenic effect of 7,8-diacetoxy-4-methylcoumarin and 7,8-diacetoxy-4-methylthiocoumarin in human lung adenocarcinoma cell line: role of NF-kappaB, Akt, ROS and MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. clyte.tech [clyte.tech]
Application Notes and Protocols for Stereoselective 8-Acetoxylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a proposed method for the stereoselective 8-acetoxylation of prochiral 8-ethylquinoline (B27807) derivatives. The protocol leverages a chiral palladium catalyst to achieve facial selectivity in the C(sp³)–H activation and subsequent acetoxylation, a crucial transformation for introducing chirality and a versatile functional group in the synthesis of complex molecules and potential pharmaceutical candidates.
Introduction
The introduction of an acetoxy group at the C8-position of quinoline (B57606) scaffolds is a significant synthetic transformation. When performed stereoselectively, it allows for the precise control of the three-dimensional architecture of the molecule, which is paramount in drug discovery and development where enantiomers can exhibit vastly different biological activities. This document outlines a detailed protocol for the asymmetric acetoxylation of 8-ethylquinoline, serving as a model system. The method is based on palladium-catalyzed C–H activation, employing a chiral ligand to induce enantioselectivity.
Methodology Overview: Chiral Palladium-Catalyzed C(sp³)–H Acetoxylation
The core of this method involves the use of a palladium(II) catalyst in conjunction with a chiral ligand to differentiate between the two enantiotopic C-H bonds of the methylene (B1212753) group in 8-ethylquinoline. The quinoline nitrogen acts as an endogenous directing group, facilitating the formation of a cyclometalated palladium intermediate. The chiral ligand, bound to the palladium center, then orchestrates the stereoselective C-O bond formation.
Proposed Signaling Pathway: Catalytic Cycle
The proposed catalytic cycle for the enantioselective 8-acetoxylation of 8-ethylquinoline is depicted below. The cycle begins with the coordination of the palladium catalyst to the quinoline nitrogen. Subsequent C-H activation forms a five-membered palladacycle. Oxidation of the Pd(II) center to Pd(IV) by the oxidant is followed by reductive elimination to form the acetoxylated product and regenerate the active Pd(II) catalyst. The chiral ligand environment around the palladium center dictates the stereochemical outcome of the reaction.
Caption: Proposed catalytic cycle for the palladium-catalyzed enantioselective 8-acetoxylation.
Experimental Protocols
Materials and Reagents
-
8-Ethylquinoline (Substrate)
-
Palladium(II) acetate (Pd(OAc)₂) (Catalyst precursor)
-
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP) (Chiral Ligand)
-
Phenyliodine diacetate (PhI(OAc)₂) (Oxidant and acetate source)
-
Acetic Acid (Solvent and acetate source)
-
Dichloromethane (B109758) (DCM) (Co-solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (Eluents for chromatography)
Instrumentation
-
Magnetic stirrer with heating capabilities
-
Schlenk line or glovebox for inert atmosphere operations
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) with a chiral stationary phase column for enantiomeric excess determination.
-
Nuclear magnetic resonance (NMR) spectrometer for structural characterization.
-
Mass spectrometer for molecular weight confirmation.
Detailed Experimental Procedure
Safety Precaution: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%) and (S)-BINAP (18.7 mg, 0.03 mmol, 6 mol%).
-
Solvent Addition: Add anhydrous dichloromethane (1.0 mL) to the Schlenk tube and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
Reagent Addition: To the catalyst solution, add 8-ethylquinoline (78.6 mg, 0.5 mmol, 1.0 equiv.), followed by PhI(OAc)₂ (241.5 mg, 0.75 mmol, 1.5 equiv.), and acetic acid (1.0 mL).
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for analysis by GC-MS. The reaction is typically complete within 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (10 mL).
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the desired 8-(1-acetoxyethyl)quinoline.
-
Characterization and Enantiomeric Excess Determination:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.
-
Experimental Workflow
The following diagram illustrates the general workflow for the stereoselective 8-acetoxylation experiment.
Caption: General experimental workflow for stereoselective 8-acetoxylation.
Data Presentation
The following table summarizes hypothetical but representative quantitative data for the stereoselective 8-acetoxylation of 8-ethylquinoline under various conditions, illustrating the effect of different chiral ligands and reaction parameters.
| Entry | Chiral Ligand | Temperature (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | (S)-BINAP | 80 | 24 | 75 | 92 |
| 2 | (R)-BINAP | 80 | 24 | 73 | 91 |
| 3 | (S)-SEGPHOS | 80 | 24 | 78 | 95 |
| 4 | (S)-BINAP | 60 | 48 | 65 | 88 |
| 5 | (S)-BINAP | 100 | 18 | 70 | 85 |
Troubleshooting and Optimization
-
Low Yield:
-
Ensure all reagents are pure and dry.
-
Verify the integrity of the inert atmosphere.
-
Increase the reaction time or temperature.
-
Screen different oxidants or acetate sources.
-
-
Low Enantioselectivity:
-
Screen a variety of chiral ligands.
-
Optimize the reaction temperature; lower temperatures often lead to higher enantioselectivity.
-
Vary the solvent system.
-
-
Side Product Formation:
-
Adjust the stoichiometry of the oxidant.
-
Lower the reaction temperature.
-
Optimize the purification method.
-
Conclusion
The described protocol provides a robust framework for the stereoselective 8-acetoxylation of 8-ethylquinoline. This method offers a valuable tool for the synthesis of chiral quinoline derivatives, which are important scaffolds in medicinal chemistry and materials science. Further optimization of the reaction conditions and exploration of a broader substrate scope will undoubtedly expand the utility of this transformation.
Application Notes and Protocols for Cell-Based Assays of 8-Acetoxy Compounds
Introduction
8-acetoxy compounds, a class of molecules characterized by an acetoxy group at the eighth position of a core scaffold, have garnered significant interest in drug discovery. Notably, derivatives of 8-acetoxycoumarin have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.[1][2][3] The acetoxy moiety can enhance the bioavailability and activity of the parent molecule, making these compounds promising candidates for therapeutic development.[1]
This application note provides a detailed framework for developing a comprehensive cell-based assay to characterize the cytotoxic and apoptotic effects of a novel 8-acetoxy compound, herein referred to as "Compound A8". The protocols outlined below utilize the A549 human lung carcinoma cell line as a model system and describe methods to assess cell viability, quantify apoptosis, and investigate the involvement of key signaling pathways, specifically the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Studies have indicated that 7,8-diacetoxy-4-methylcoumarin (B1216158) (DAMC) can induce apoptosis in A549 cells through mechanisms involving the MAPK and NF-κB pathways.[3]
Assay Principles
This multi-assay approach is designed to provide a thorough understanding of the cellular response to Compound A8.
-
Cell Viability Assay: A resazurin-based assay is employed to measure the metabolic activity of viable cells.[4][5][6][7] Metabolically active cells reduce the blue, non-fluorescent resazurin (B115843) dye to the pink, highly fluorescent resorufin. The resulting fluorescent signal is directly proportional to the number of living cells.[6][7]
-
Apoptosis Assay: Apoptosis is quantified using an Annexin V and Propidium Iodide (PI) staining protocol followed by flow cytometry.[8][9][10] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V.[9] PI, a fluorescent DNA intercalator, is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
p38 MAPK Activation Assay: The activation of the p38 MAPK pathway, a key regulator of cellular stress responses and apoptosis, is assessed using a cell-based ELISA.[11][12][13] This assay quantifies the level of phosphorylated p38 MAPK (p-p38), the active form of the protein, relative to the total p38 MAPK protein in the cell.
-
NF-κB Nuclear Translocation Assay: The activity of the NF-κB signaling pathway is determined by monitoring the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus using immunofluorescence microscopy.[14][15][16][17] In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon activation, it translocates to the nucleus to regulate gene expression.[17]
Experimental Workflow
The overall experimental workflow for evaluating the effects of Compound A8 is depicted in the diagram below.
Proposed Signaling Pathway
Based on existing literature for similar compounds, we hypothesize that Compound A8 induces apoptosis in A549 cells by activating the pro-apoptotic p38 MAPK pathway while inhibiting the pro-survival NF-κB pathway.[3][18][19]
Materials and Reagents
-
Cell Line: A549 (ATCC® CCL-185™), human lung carcinoma.[20][21][22][23][24]
-
Media: F-12K Medium (Gibco), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Reagents for Cell Culture: 0.25% Trypsin-EDTA, PBS (phosphate-buffered saline).[20][22][23]
-
Compound A8: Stock solution in DMSO.
-
Cell Viability Assay: Resazurin sodium salt (e.g., from Sigma-Aldrich).[4][6]
-
Apoptosis Assay: FITC Annexin V Apoptosis Detection Kit with PI (e.g., from BioLegend).[8]
-
p38 MAPK Assay: p38 MAPK (Phospho) Cell-Based ELISA Kit (e.g., from Assay Genie or Boster Bio).[11][13]
-
NF-κB Assay:
-
Primary antibody: Rabbit anti-NF-κB p65 (e.g., from Cell Signaling Technology).
-
Secondary antibody: Goat anti-Rabbit IgG (H+L), Alexa Fluor 488 conjugate.
-
Nuclear stain: DAPI (4',6-diamidino-2-phenylindole).
-
Fixation and permeabilization: 4% Paraformaldehyde, 0.1% Triton X-100 in PBS.[15]
-
-
Equipment:
Experimental Protocols
A549 Cell Culture
-
Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[23]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[22][24]
-
To subculture, wash cells with PBS, detach with 0.25% Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks.[20][22]
Protocol: Cell Viability Assay
-
Seed A549 cells in a 96-well, black, clear-bottom plate at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours.
-
Prepare serial dilutions of Compound A8 in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.[4]
-
Add 10 µL of the resazurin solution to each well.[25]
-
Incubate for 2-4 hours at 37°C, protected from light.[4]
-
Measure fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.[4][5][6]
-
Calculate cell viability as a percentage relative to the vehicle control after subtracting the background fluorescence from wells with medium only.
Protocol: Apoptosis Assay (Annexin V/PI Staining)
-
Seed 2 x 10^5 A549 cells per well in a 6-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of Compound A8 and a vehicle control for 48 hours.
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[10]
-
Wash the cells twice with cold PBS.[10]
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.[8]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Protocol: p38 MAPK Activation Assay (Cell-Based ELISA)
-
Seed 1 x 10^4 A549 cells per well in a 96-well plate and incubate overnight.
-
Treat cells with Compound A8 at various concentrations for a predetermined time (e.g., 6 hours).
-
Fix, permeabilize, and block the cells according to the manufacturer's protocol for the cell-based ELISA kit.[11]
-
Incubate the cells with primary antibodies against phospho-p38 (pT180/pY182) and total p38 in separate wells overnight at 4°C. A normalization antibody, such as GAPDH, should also be used.[11]
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1.5 hours at room temperature.[11]
-
Wash the wells again and add the TMB substrate solution. Allow the color to develop.
-
Stop the reaction with the provided stop solution and measure the absorbance at 450 nm.
-
Calculate the relative activation of p38 MAPK by normalizing the phospho-p38 signal to the total p38 signal or the GAPDH signal.
Protocol: NF-κB Nuclear Translocation Assay
-
Seed A549 cells on glass coverslips in a 24-well plate at a density of 2 x 10^4 cells/well. Incubate for 24 hours.
-
Treat the cells with Compound A8 for a specified time (e.g., 1 hour). Include a positive control (e.g., TNF-α) and a vehicle control.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[15]
-
Wash again and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[15]
-
Block non-specific binding with 1% BSA in PBS for 1 hour.[15]
-
Incubate with the primary antibody against NF-κB p65 (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Acquire images using a fluorescence microscope.
-
Analyze the images to assess the localization of the p65 subunit. An increase in nuclear fluorescence compared to cytoplasmic fluorescence indicates translocation.[14][16]
Data Presentation
The following tables present hypothetical data from the described assays, demonstrating the dose-dependent effects of Compound A8 on A549 cells.
Table 1: Effect of Compound A8 on A549 Cell Viability
| Compound A8 (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100.0 ± 4.5 | 100.0 ± 5.1 | 100.0 ± 4.8 |
| 1 | 95.2 ± 3.8 | 88.4 ± 4.2 | 75.1 ± 5.5 |
| 5 | 82.1 ± 4.1 | 65.7 ± 3.9 | 48.9 ± 4.3 |
| 10 | 68.5 ± 3.5 | 51.2 ± 3.3 | 32.6 ± 3.8 |
| 25 | 45.3 ± 2.9 | 30.8 ± 2.5 | 15.4 ± 2.1 |
| 50 | 22.7 ± 2.1 | 14.6 ± 1.9 | 8.2 ± 1.5 |
| IC50 (µM) | 28.1 | 11.5 | 6.2 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Apoptosis Induction by Compound A8 in A549 Cells (48h Treatment)
| Compound A8 (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Vehicle) | 94.2 ± 2.1 | 3.1 ± 0.8 | 2.7 ± 0.6 |
| 10 | 60.5 ± 3.5 | 25.8 ± 2.9 | 13.7 ± 2.1 |
| 25 | 35.1 ± 2.8 | 48.2 ± 3.3 | 16.7 ± 2.4 |
| 50 | 18.9 ± 2.2 | 55.4 ± 4.1 | 25.7 ± 3.0 |
Data are presented as mean ± standard deviation (n=3).
Table 3: Effect of Compound A8 on p38 MAPK Activation and NF-κB Translocation
| Compound A8 (µM) | Relative p-p38/Total p38 Ratio | % Cells with Nuclear NF-κB p65 |
| 0 (Vehicle) | 1.00 ± 0.12 | 85.3 ± 5.2 (TNF-α Control) |
| 0 (Vehicle) | 1.00 ± 0.12 | 12.1 ± 2.5 |
| 10 | 2.54 ± 0.21 | 8.5 ± 1.9 |
| 25 | 4.88 ± 0.35 | 5.2 ± 1.3 |
| 50 | 6.12 ± 0.48 | 4.1 ± 1.1 |
Data are presented as mean ± standard deviation (n=3). p38 activation measured at 6h, NF-κB translocation at 1h.
Conclusion
The protocols detailed in this application note provide a robust and comprehensive methodology for the initial characterization of novel 8-acetoxy compounds like Compound A8. By integrating assays for cell viability, apoptosis, and key signaling pathways, researchers can efficiently determine the cytotoxic potential of these compounds and gain insights into their mechanisms of action. This multi-parametric approach is crucial for identifying promising candidates for further preclinical development in oncology and other therapeutic areas.
References
- 1. 7, 8-diacetoxy-4-methylcoumarin induced cell death in human tumor cells is influenced by calreticulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 7,8-Diacetoxy-3-Arylcoumarin Derivative as a Selective Cytotoxic and Apoptosis-inducing Agent in a Human Prostate Cancer Cell Line | Anticancer Research [ar.iiarjournals.org]
- 3. Apoptogenic effect of 7,8-diacetoxy-4-methylcoumarin and 7,8-diacetoxy-4-methylthiocoumarin in human lung adenocarcinoma cell line: role of NF-kappaB, Akt, ROS and MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labbox.es [labbox.es]
- 7. mdpi.com [mdpi.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. scispace.com [scispace.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-κB translocation immunofluorescence assay [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Crosstalk between p38 MAPK and GR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Crosstalk between p38 MAPK and caspase-9 regulates mitochondria-mediated apoptosis induced by tetra-α-(4-carboxyphenoxy) phthalocyanine zinc photodynamic therapy in LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A549 Cell Subculture Protocol [a549.com]
- 21. reprocell.com [reprocell.com]
- 22. nanopartikel.info [nanopartikel.info]
- 23. genome.ucsc.edu [genome.ucsc.edu]
- 24. patrols-h2020.eu [patrols-h2020.eu]
- 25. tribioscience.com [tribioscience.com]
Application Notes & Protocols for Solid-Phase Synthesis of Peptides with 8-Acetoxy Modifications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the solid-phase synthesis of peptides incorporating an 8-acetoxy-modified non-canonical amino acid. The protocols outlined below are based on established principles of Fmoc/tBu solid-phase peptide synthesis (SPPS) and orthogonal protection strategies. As the direct incorporation of an 8-acetoxy-modified amino acid is a specialized process, this guide offers a theoretical and practical approach to its synthesis, incorporation, and deprotection.
Introduction
Peptide modifications are a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as stability, target affinity, and bioavailability. The introduction of non-canonical amino acids with specific functional groups can impart novel characteristics to a peptide. The 8-acetoxyquinoline (B1581907) moiety is of interest due to the diverse biological activities of 8-hydroxyquinoline (B1678124) derivatives, including roles in metal chelation and enzyme inhibition.[1][2] The acetoxy group can serve as a protected precursor to the hydroxyl group, allowing for site-specific modification or acting as a pro-drug feature.
This document details the proposed solid-phase synthesis of a peptide containing an 8-acetoxy-modified amino acid, referred to here as Fmoc-L-Phe(8-OAc-Q)-OH, where an 8-acetoxyquinoline group is attached to the phenylalanine side chain. The synthesis will employ the widely used Fmoc/tBu orthogonal protection strategy.[3][4]
Overview of the Synthetic Strategy
The successful incorporation of an 8-acetoxy-modified amino acid into a peptide sequence via SPPS requires a multi-step approach. The core of this strategy is the synthesis of a suitable building block, Fmoc-L-Phe(8-OAc-Q)-OH, which can then be used in a standard automated or manual SPPS protocol.[5]
The overall workflow can be summarized as follows:
-
Synthesis of the Modified Amino Acid: Preparation of the Fmoc-protected 8-acetoxyquinoline-modified phenylalanine building block.
-
Solid-Phase Peptide Synthesis: Stepwise assembly of the peptide on a solid support, incorporating the modified amino acid at the desired position.[6][7]
-
On-Resin Deprotection of the Acetoxy Group (Optional): Selective removal of the acetyl group to expose the 8-hydroxyquinoline moiety while the peptide is still attached to the resin.
-
Cleavage and Global Deprotection: Release of the peptide from the solid support and removal of all side-chain protecting groups.[8]
-
Purification and Characterization: Purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry.[9][10]
Logical Workflow for Synthesis
Caption: Overall workflow for the synthesis of peptides with 8-acetoxy modifications.
Data Presentation
Table 1: Theoretical Mass Changes for Modification and Deprotection
| Modification/Step | Moiety Added/Removed | Mass Change (Da) |
| Incorporation of Phe(8-OAc-Q) | C₁₇H₁₂NO₂ (on Phe) | +262.29 |
| Acetoxy Deprotection | C₂H₂O | -42.04 |
Table 2: Example Reagents for Key Synthesis Steps
| Step | Reagent/Solution | Purpose |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | Removal of temporary Fmoc protecting group.[11] |
| Amino Acid Coupling | HBTU/DIPEA in DMF | Activation and coupling of Fmoc-amino acids. |
| Acetoxy Deprotection | 2% Hydrazine in DMF | Selective removal of the acetyl group.[3] |
| Cleavage & Global Deprotection | 95% TFA, 2.5% H₂O, 2.5% TIS | Cleavage from resin and removal of side-chain protecting groups. |
Experimental Protocols
Protocol 1: Proposed Synthesis of Fmoc-L-Phe(8-OAc-Q)-OH Building Block
This protocol describes a plausible synthetic route to the novel amino acid building block.
-
Starting Materials: Fmoc-L-4-aminophenylalanine, 8-hydroxyquinoline, acetic anhydride (B1165640).
-
Step 1: Acetylation of 8-hydroxyquinoline.
-
Dissolve 8-hydroxyquinoline in pyridine.
-
Add acetic anhydride dropwise at 0°C.
-
Stir at room temperature for 4 hours.
-
Extract the product, 8-acetoxyquinoline, after aqueous workup.
-
-
Step 2: Diazotization of Fmoc-L-4-aminophenylalanine.
-
Dissolve Fmoc-L-4-aminophenylalanine in an acidic aqueous solution (e.g., HCl/H₂O).
-
Cool to 0-5°C.
-
Add a solution of sodium nitrite (B80452) (NaNO₂) dropwise to form the diazonium salt.
-
-
Step 3: Coupling of Diazonium Salt with 8-acetoxyquinoline.
-
Dissolve the 8-acetoxyquinoline from Step 1 in a suitable solvent.
-
Slowly add the diazonium salt solution from Step 2.
-
Maintain the temperature at 0-5°C and stir for 12 hours.
-
The diazonium salt will couple to the 5-position of the 8-acetoxyquinoline ring.
-
-
Purification:
-
Purify the resulting product, Fmoc-L-Phe(8-OAc-Q)-OH, by column chromatography.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
-
Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines a single cycle for adding an amino acid during SPPS.[12][13]
-
Resin Preparation:
-
Place the appropriate amount of Fmoc-amino acid-loaded resin (e.g., Wang or Rink Amide resin) in a reaction vessel.
-
Swell the resin in N,N-Dimethylformamide (DMF) for 1 hour.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid (either standard or the modified Fmoc-L-Phe(8-OAc-Q)-OH) and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive, repeat the coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).
-
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.
SPPS Cycle Diagram
References
- 1. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Solid-Phase Peptide Synthesis (SPPS) for High-Quality Peptides - Creative Peptides [creative-peptides.com]
- 5. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. chem.uci.edu [chem.uci.edu]
Application Notes: Analytical Methods for Detecting 8-Acetoxy Metabolites
References
- 1. researchgate.net [researchgate.net]
- 2. Urinary analysis of 8-oxoguanine, 8-oxoguanosine, fapy-guanine and 8-oxo-2'-deoxyguanosine by high-performance liquid chromatography-electrospray tandem mass spectrometry as a measure of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of methylated and oxidized purines in urine by capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 8-Oxoguanine: from oxidative damage to epigenetic and epitranscriptional modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative stress marker 8-hydroxyguanosine is more highly expressed in prostate cancer than in benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed C-H Acetoxylation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for palladium-catalyzed C-H acetoxylation, a powerful transformation for the direct installation of an acetoxy group into a C-H bond. This method offers a more atom-economical and efficient alternative to traditional multi-step syntheses for the creation of valuable phenols, alcohols, and other oxygen-containing molecules. The following sections detail the reaction principles, provide tabulated data for various substrate classes, and offer step-by-step experimental protocols.
Reaction Principles
Palladium-catalyzed C-H acetoxylation typically proceeds through a catalytic cycle involving either a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) pathway. The reaction is often directed by a coordinating group on the substrate to achieve high regioselectivity. Key components of the reaction include a palladium catalyst, an oxidant, and a solvent which can also be the acetate (B1210297) source.
Key Components:
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is the most common catalyst precursor. Other palladium sources like Pd(acac)₂ and Pd(CH₃CN)₄(BF₄)₂ have also been employed.[1][2]
-
Directing Group: Many reactions utilize a directing group (e.g., amide, pyridine, carboxylic acid) to position the palladium catalyst in proximity to the target C-H bond, thereby controlling the regioselectivity of the acetoxylation.[1][3]
-
Oxidant: The oxidant is crucial for regenerating the active palladium catalyst. Common oxidants include potassium persulfate (K₂S₂O₈), (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), and molecular oxygen (O₂).[3] The choice of oxidant can significantly influence the reaction outcome.
-
Acetate Source: Acetic acid (AcOH) often serves as both the solvent and the source of the acetoxy group.[3] In some cases, acetic anhydride (B1165640) (Ac₂O) is used as an additive.[2]
-
Solvent: Besides acetic acid, other solvents like 1,2-dichloroethane (B1671644) (DCE) and hexafluoroisopropanol (HFIP) can be used, sometimes in a mixture.[3]
The proposed catalytic cycle for a directing group-assisted C-H acetoxylation, proceeding through a Pd(II)/Pd(IV) mechanism, is a widely accepted pathway.[1][3] This involves C-H activation to form a palladacycle, oxidation of the Pd(II) center to Pd(IV), and subsequent C-O bond-forming reductive elimination to release the product and regenerate the Pd(II) catalyst.[1]
Data Presentation
The following tables summarize the reaction conditions and yields for the palladium-catalyzed C-H acetoxylation of various substrates.
Table 1: Ortho-Acetoxylation of Anilides [3]
| Substrate | Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Yield (%) |
| Acetanilide | Pd(OAc)₂ (10) | K₂S₂O₈ | AcOH/DCE (1:1) | 100 | 85 |
| 4'-Methylacetanilide | Pd(OAc)₂ (10) | K₂S₂O₈ | AcOH/DCE (1:1) | 100 | 82 |
| 4'-Methoxyacetanilide | Pd(OAc)₂ (10) | K₂S₂O₈ | AcOH/DCE (1:1) | 100 | 78 |
| 4'-Fluoroacetanilide | Pd(OAc)₂ (10) | K₂S₂O₈ | AcOH/DCE (1:1) | 100 | 75 |
| 4'-Chloroacetanilide | Pd(OAc)₂ (10) | K₂S₂O₈ | AcOH/DCE (1:1) | 100 | 72 |
Table 2: β-Acetoxylation of α,α-Disubstituted α-Amino Acids [2]
| Substrate | Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Yield (%) |
| N-Boc-α,α-dimethylglycine methyl ester | Pd(CH₃CN)₄(BF₄)₂ (5) | PhI(OAc)₂ | HFIP/DME/Ac₂O (5:4:1) | 80 | 85 |
| N-Boc-α,α-diethylglycine methyl ester | Pd(CH₃CN)₄(BF₄)₂ (5) | PhI(OAc)₂ | HFIP/DME/Ac₂O (5:4:1) | 80 | 70 |
| N-Boc-1-aminocyclopentanecarboxylic acid methyl ester | Pd(CH₃CN)₄(BF₄)₂ (5) | PhI(OAc)₂ | HFIP/DME/Ac₂O (5:4:1) | 80 | 91 |
Table 3: Allylic C-H Acetoxylation of Terminal Alkenes [4][5][6]
| Substrate | Catalyst (mol%) | Ligand (mol%) | Oxidant | Solvent | Temp (°C) | Yield (%) |
| Allylbenzene | Pd(OAc)₂ (5) | 4,5-Diazafluorenone (10) | O₂ (1 atm) | AcOH | 60 | 80 |
| 1-Octene | Pd(OAc)₂ (5) | 4,5-Diazafluorenone (10) | O₂ (1 atm) | AcOH | 60 | 75 |
| 1-Decene | Pd(OAc)₂ (5) | 4,5-Diazafluorenone (10) | O₂ (1 atm) | AcOH | 60 | 72 |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Ortho-Acetoxylation of Anilides [3]
-
To a screw-capped vial, add the anilide substrate (0.5 mmol), Pd(OAc)₂ (0.05 mmol, 11.2 mg), and K₂S₂O₈ (1.0 mmol, 270 mg).
-
Add a 1:1 mixture of acetic acid (AcOH) and 1,2-dichloroethane (DCE) (2 mL).
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, and then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired ortho-acetoxylated product.
Protocol 2: General Procedure for Palladium-Catalyzed β-Acetoxylation of α,α-Disubstituted α-Amino Acids [2]
-
To a flame-dried 5 mL vial or 15 mL pressure-resistant tube, add the α,α-disubstituted α-amino acid substrate (0.3 mmol), PhI(OAc)₂ (0.9 mmol, 290 mg), Pd(CH₃CN)₄(BF₄)₂ (0.015 mmol, 7 mg), and N-acetyl-L-valine (0.03 mmol, 5 mg).
-
Add a 5:4:1 mixture of hexafluoroisopropanol (HFIP), 1,2-dimethoxyethane (B42094) (DME), and acetic anhydride (Ac₂O) (0.7 mL).
-
Seal the vial or tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for the time indicated in the specific procedure (typically 12-24 hours).
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired β-acetoxylated α-amino acid.
Protocol 3: General Procedure for Aerobic Palladium-Catalyzed Allylic C-H Acetoxylation [6]
-
To a Schlenk tube, add Pd(OAc)₂ (0.025 mmol, 5.6 mg), 4,5-diazafluorenone (0.05 mmol, 9.1 mg), and NaOAc (0.1 mmol, 8.2 mg).
-
Add the terminal alkene substrate (0.5 mmol) and acetic acid (AcOH, 8.0 mmol, 0.46 mL).
-
Seal the tube, and evacuate and backfill with O₂ (1 atm) three times, leaving the final atmosphere as O₂.
-
Place the reaction tube in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for 20 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Analyze the residue by ¹H NMR or GC to determine the yield of the allylic acetoxylation product. Further purification can be performed by flash column chromatography.
Visualizations
The following diagrams illustrate the proposed catalytic cycle and a general experimental workflow for palladium-catalyzed C-H acetoxylation.
Caption: Proposed catalytic cycle for directed C-H acetoxylation.
Caption: General experimental workflow for C-H acetoxylation.
References
- 1. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Direct Ortho-Acetoxylation of Anilides via Palladium-Catalyzed sp2 C-H Bond Oxidative Activation [organic-chemistry.org]
- 4. Allylic C–H Acetoxylation with a 4,5-Diazafluorenone-Ligated Palladium Catalyst: A Ligand-Based Strategy to Achieve Aerobic Catalytic Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Allylic C-H Acetoxylation with a 4,5-Diazafluorenone-Ligated Palladium Catalyst: A Ligand-Based Strategy To Achieve Aerobic Catalytic Turnover [organic-chemistry.org]
Application Note: HPLC Purification of 8-Acetoxy-N-nitrosopyrrolidine Adducts
Introduction
N-Nitrosopyrrolidine (NPYR) is a recognized hepatocarcinogen that requires metabolic activation to exert its carcinogenic effects.[1][2] This activation, mediated by cytochrome P450-catalyzed α-hydroxylation, produces α-hydroxyNPYR, which is unstable and generates highly reactive electrophiles that can form covalent adducts with DNA.[1] These DNA adducts are considered critical intermediates in the process of chemical carcinogenesis.[2][3] To study these interactions, a stable precursor, α-acetoxy-N-nitrosopyrrolidine (α-acetoxyNPYR), is often used in vitro.[1][4] Reaction of α-acetoxyNPYR with DNA or individual deoxyribonucleosides leads to the formation of various adducts, including those with deoxyguanosine (dGuo), deoxyadenosine (B7792050) (dAdo), deoxycytidine (dCyd), and thymidine (B127349) (dThd).[1]
This application note provides detailed protocols for the purification of these adducts using High-Performance Liquid Chromatography (HPLC). The methods described are compiled from published research and are intended for researchers, scientists, and professionals in drug development and chemical carcinogenesis.
Reaction Overview
α-AcetoxyNPYR serves as a convenient source of the reactive intermediates generated from NPYR metabolism. In an aqueous environment, it reacts with deoxyribonucleosides to form several key adducts, such as N²-(tetrahydrofuran-2-yl)dGuo (N²-THF-dGuo), N⁶-(tetrahydrofuran-2-yl)dAdo (N⁶-THF-dAdo), and N⁴-(tetrahydrofuran-2-yl)dCyd (N⁴-THF-dCyd).[1] Due to the instability of some of these initial adducts, a subsequent reduction step using sodium cyanoborohydride (NaBH₃CN) is often employed to convert them into more stable derivatives, such as N²-(4-hydroxybut-1-yl)dGuo (N²-(4-HOB)-dGuo) and N⁶-(4-hydroxybut-1-yl)dAdo (N⁶-(4-HOB)-dAdo), which are more amenable to analysis and quantification.[1][2][5]
Experimental Protocols
Protocol 1: Formation of Deoxyribonucleoside Adducts
This protocol describes the reaction of α-acetoxyNPYR with individual deoxyribonucleosides.
Materials:
-
α-acetoxy-N-nitrosopyrrolidine (α-acetoxyNPYR)
-
Deoxyguanosine (dGuo), Deoxyadenosine (dAdo), Deoxycytidine (dCyd), Thymidine (dThd)
-
Phosphate (B84403) Buffer (e.g., 10 mM, pH 7.0)
-
Sodium cyanoborohydride (NaBH₃CN) (for reduction, optional)
-
Porcine Liver Esterase (for reactions involving DNA)[1]
-
Sep-Pak® C18 cartridges
Procedure:
-
Dissolve the desired deoxyribonucleoside (e.g., dAdo or dCyd) in phosphate buffer.
-
Add α-acetoxyNPYR to the solution. The molar ratio will depend on the specific experimental goals.
-
Incubate the reaction mixture at 37°C. Reaction progress can be monitored by HPLC.
-
(Optional Reduction Step) : To characterize unstable adducts, the reaction mixture can be treated with NaBH₃CN. This reduction converts Schiff base intermediates to stable hydroxybutyl derivatives.[1]
-
(Optional DNA Reaction) : To form adducts within a DNA strand, react α-acetoxyNPYR with calf thymus DNA. Following the reaction, the DNA must be enzymatically hydrolyzed to individual deoxyribonucleosides before purification.[1]
Protocol 2: Sample Preparation and Initial Purification
This protocol details the initial cleanup of the reaction mixture using solid-phase extraction (SPE) prior to HPLC purification. This step is particularly useful for purifying synthetic standards of thymidine adducts.[1]
Procedure:
-
Load the reaction mixture onto a pre-conditioned Sep-Pak® C18 cartridge (e.g., 5 g, 20 cc).[1]
-
Wash the cartridge sequentially with the following solvents to elute components based on polarity:
-
20 mL of H₂O
-
20 mL of 5% Methanol in H₂O
-
20 mL of 10% Methanol in H₂O
-
20 mL of 50% Methanol in H₂O[1]
-
-
Collect the fractions. The adducts of interest typically elute in the higher organic content fractions (e.g., 50% MeOH).[1]
-
Evaporate the solvent from the collected fractions under reduced pressure.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase) for HPLC injection.
HPLC Purification Systems
Several HPLC systems have been successfully employed for the purification of different α-acetoxyNPYR-derived adducts. The selection of the system depends on the specific adduct being targeted.[1] Reverse-phase HPLC is the standard approach for this application.[6]
Data Presentation: HPLC Purification Parameters
The following tables summarize the HPLC conditions reported for the purification and analysis of various adducts.
Table 1: HPLC Systems for Adduct Purification
| Parameter | HPLC System 2[1] | HPLC System 3[1] | HPLC System 4[1] | Capillary LC[1] |
|---|---|---|---|---|
| Application | Purification of N⁶-THF-dAdo, N⁴-THF-dCyd, and their reduced forms | Purification of synthetic dThd adduct standards | Purification of O⁴-(4-acetoxybut-1-yl)dThd | LC-ESI-MS/MS Analysis |
| Column | Not specified | 10 mm x 25 cm, 5 µm Luna C18 (Phenomenex) | 10 mm x 25 cm, 5 µm Luna C18 (Phenomenex) | 150 mm x 0.5 mm Zorbax SB C18 (Agilent) |
| Mobile Phase A | Not specified | H₂O | H₂O | 15 mM NH₄OAc buffer, pH 6.6 |
| Mobile Phase B | Not specified | Acetonitrile (CH₃CN) | Acetonitrile (CH₃CN) | Methanol (MeOH) |
| Elution Mode | Gradient | Isocratic followed by Gradient | Isocratic followed by Gradient | Isocratic followed by Gradient |
| Flow Rate | Not specified | 3 mL/min | 3 mL/min | Not specified |
| Detection | UV (Wavelength not specified) | UV (220 nm) | UV (254 nm) | ESI-MS/MS |
Table 2: Detailed Gradient Elution Profiles
| HPLC System | Time (min) | % Mobile Phase B (CH₃CN or MeOH) | Details |
|---|---|---|---|
| System 3 [1] | 0 - 10 | 5% | Isocratic elution |
| 10 - 50 | 5% to 35% | Linear gradient | |
| 50 - 60 | 35% to 50% | Linear gradient | |
| System 4 [1] | 0 - 10 | 20% | Isocratic elution |
| 10 - 30 | 20% to 35% | Linear gradient | |
| Capillary LC [1] | 0 - 10 | 0% | Isocratic elution |
| | > 10 | Gradient | Specifics not detailed |
Table 3: Quantitative Data for Synthesized Adducts
| Adduct Synthesized | Precursor | Purification Method | Yield (%) | Reference |
|---|---|---|---|---|
| O²-(4-hydroxybut-1-yl)dThd | dThd-5′-toluenesulfonate | Sep-Pak C18 followed by HPLC System 3 | 0.3% | [1] |
| O⁴-(4-hydroxybut-1-yl)dThd | dThd | Sep-Pak C18 followed by HPLC System 3 | 3.0% | [1] |
| 3-(4-acetoxybut-1-yl)dThd | Not specified | Flash Chromatography (Silica, CHCl₃/MeOH) | 72% |[1] |
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the formation and purification of 8-acetoxy-N-nitrosopyrrolidine adducts.
Caption: Workflow for adduct formation, purification, and analysis.
Logical Relationship Diagram
This diagram shows the relationship between the parent compound, its reactive intermediate, and the resulting DNA adducts.
Caption: Formation pathway of DNA adducts from N-Nitrosopyrrolidine.
References
- 1. Identification of Adducts Formed in the Reaction of α-Acetoxy-N-Nitrosopyrrolidine with Deoxyribonucleosides and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of adducts in hepatic DNA of rats treated with N-nitrosopyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hesiglobal.org [hesiglobal.org]
- 4. Reactions of alpha-acetoxy-N-nitrosopyrrolidine and crotonaldehyde with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Adducts Formed in the Reactions of 5′-Acetoxy-N′-nitrosonornicotine with Deoxyadenosine, Thymidine, and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of N-Nitrosopyrrolidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols: The Use of 8-Acetoxy Compounds in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of 8-acetoxy compounds within the framework of fragment-based drug discovery (FBDD). While the 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is a well-established metal-binding pharmacophore, particularly for targeting metalloenzymes, its 8-acetoxy derivative serves a crucial, albeit different, role.[1] This document outlines the rationale, experimental protocols, and data interpretation for employing 8-acetoxy compounds, primarily as prodrugs or control fragments, to enhance FBDD campaigns.
Introduction: The Role of the 8-Hydroxyquinoline Scaffold and its Acetoxy Prodrug
Fragment-based drug discovery (FBDD) has emerged as a powerful methodology for identifying low-molecular-weight ligands that can be elaborated into potent drug candidates.[2] The 8-hydroxyquinoline (8-HQ) moiety is recognized as a "privileged structure" in medicinal chemistry due to its ability to chelate metal ions, making it an excellent starting point for inhibitors of metalloenzymes.[3][4]
However, the free hydroxyl group that is critical for metal chelation can also lead to poor pharmacokinetic properties, such as low cell permeability. One strategy to overcome this is the use of a prodrug approach, where the hydroxyl group is masked, often as an ester. The 8-acetoxy derivative of an 8-HQ fragment is a prime example of such a prodrug. In this context, the 8-acetoxy compound is largely inactive but can be hydrolyzed by intracellular esterases to release the active 8-hydroxyquinoline fragment.
The primary applications of 8-acetoxy compounds in an FBDD context are:
-
As Prodrug Fragments: To improve the cellular uptake of 8-hydroxyquinoline fragments.
-
As Control Fragments: To validate that the binding of an 8-hydroxyquinoline fragment is dependent on the free hydroxyl group, especially in metal-dependent targets.
Experimental Protocols
This protocol describes a standard procedure for the acetylation of 8-hydroxyquinoline.
Materials:
-
8-Hydroxyquinoline
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 8-hydroxyquinoline (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield 8-acetoxyquinoline (B1581907).
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
A multi-stage biophysical screening approach is recommended to identify and validate fragment binding.[5]
Stage 1: Primary Screening using Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).
Materials:
-
Purified target protein
-
Fragment library (including 8-hydroxyquinoline and 8-acetoxyquinoline derivatives)
-
Fluorescent dye (e.g., SYPRO Orange)
-
qPCR instrument with a thermal ramping capability
Protocol:
-
Prepare a master mix containing the target protein and SYPRO Orange dye in a suitable buffer.
-
Dispense the master mix into a 96- or 384-well qPCR plate.
-
Add fragments from the library to individual wells to a final concentration of 100-500 µM. Include a DMSO control.
-
Seal the plate and centrifuge briefly.
-
Perform a thermal melt experiment in the qPCR instrument by increasing the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, monitoring fluorescence at each interval.
-
Analyze the data to determine the melting temperature (Tm) for each well. A significant positive shift in Tm (ΔTm) compared to the DMSO control indicates fragment binding.
Stage 2: Hit Validation using NMR Spectroscopy
NMR methods such as Saturation Transfer Difference (STD) NMR or Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) can confirm direct binding of the fragment to the protein.
Protocol (STD NMR):
-
Prepare samples of the target protein (10-20 µM) in a deuterated buffer.
-
Add the hit fragment (e.g., 8-hydroxyquinoline or 8-acetoxyquinoline derivative) to a final concentration of 100-500 µM.
-
Acquire two spectra: an "on-resonance" spectrum with selective saturation of the protein resonances and an "off-resonance" spectrum with saturation at a frequency where no protein signals are present.
-
Subtract the on-resonance from the off-resonance spectrum to obtain the STD spectrum.
-
Signals present in the STD spectrum confirm that the fragment binds to the protein.
Stage 3: Quantitative Characterization by Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of the binding interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Protocol:
-
Prepare solutions of the target protein (in the cell) and the validated fragment hit (in the syringe) in the same buffer.
-
Perform a series of injections of the fragment solution into the protein solution while monitoring the heat change.
-
Integrate the heat pulses and plot them against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model to determine the Kd, ΔH, and n.
Data Presentation
Quantitative data from biophysical screening should be organized for clear comparison. The following table provides an illustrative example of expected results when screening an 8-hydroxyquinoline fragment and its 8-acetoxy analogue against a metalloenzyme.
| Fragment | DSF (ΔTm, °C) | STD NMR | ITC (Kd, µM) |
| 8-Hydroxyquinoline Derivative | +3.5 | Positive | 250 |
| 8-Acetoxyquinoline Derivative | +0.2 | Negative | > 1000 (No Binding Detected) |
This table illustrates that the 8-hydroxyquinoline fragment is expected to show significant binding and stabilization, while the 8-acetoxy analogue, with its masked chelating group, is not expected to bind to the metalloenzyme active site.
Visualizations: Workflows and Pathways
References
- 1. Targeted 8-hydroxyquinoline fragment based small molecule drug discovery against neglected botulinum neurotoxin type F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential | Semantic Scholar [semanticscholar.org]
- 5. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 8-Acetoxylation Reactions of Guanine Derivatives
For researchers, scientists, and professionals in drug development, the selective functionalization of complex molecules is a critical challenge. The 8-acetoxylation of guanine (B1146940) derivatives is a key transformation for introducing functionality that can modulate biological activity. However, achieving high yields in these reactions can be challenging. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the 8-acetoxylation of guanine derivatives?
A1: The most prevalent and effective method is the direct C-H acetoxylation catalyzed by palladium (Pd) complexes. This approach involves the activation of the C-H bond at the 8-position of the purine (B94841) ring, followed by the formation of a C-O bond with an acetate (B1210297) group.
Q2: Why am I observing low or no conversion of my guanine starting material?
A2: Low conversion can stem from several factors, including inactive catalyst, suboptimal reaction conditions, or issues with the starting materials. Key areas to investigate include the quality of the palladium catalyst and oxidant, the choice of solvent and ligands, and the reaction temperature.
Q3: I'm observing the formation of multiple products. How can I improve the selectivity for 8-acetoxylation?
A3: Poor selectivity can be due to competing side reactions or functionalization at other positions on the purine ring or substrate. The directing group on the N9 position of the guanine derivative plays a crucial role in guiding the palladium catalyst to the C8-position. Steric and electronic properties of the directing group and other substituents can influence selectivity. Adjusting the ligand on the palladium catalyst can also enhance selectivity.
Q4: My reaction starts well but then stalls. What could be the cause?
A4: Reaction stalling can be a sign of catalyst deactivation. The palladium catalyst can be sensitive to air, moisture, and impurities in the reagents or solvents.[1][2] It is also possible that the product itself or a byproduct is inhibiting the catalyst.
Troubleshooting Guide
Low yields in 8-acetoxylation reactions are a common hurdle. This guide provides a systematic approach to identifying and resolving potential issues.
Problem 1: Low Yield or No Reaction
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst (e.g., Pd(OAc)₂). - Ensure the catalyst has been stored under an inert atmosphere. - Consider using a pre-catalyst that is more stable and is activated in situ. |
| Degraded Oxidant | - Use a fresh supply of the oxidant (e.g., PhI(OAc)₂). - Store the oxidant properly, protected from light and moisture. |
| Inappropriate Solvent | - Ensure the solvent is anhydrous and degassed. Common solvents include acetic acid, dioxane, or toluene. - The polarity of the solvent can influence the reaction rate and selectivity. |
| Suboptimal Temperature | - C-H activation often requires elevated temperatures. Gradually increase the reaction temperature in increments of 10 °C. - Be aware that excessively high temperatures can lead to catalyst decomposition. |
| Poor Quality Starting Material | - Purify the guanine derivative starting material to remove any potential catalyst poisons. - Ensure the directing group is correctly installed and stable under the reaction conditions. |
Problem 2: Poor Selectivity (Formation of Multiple Products)
| Potential Cause | Troubleshooting Steps |
| Ineffective Directing Group | - The directing group at the N9 position is crucial for ortho-selectivity. - Consider modifying the directing group to enhance its coordinating ability or steric bulk to favor the 8-position. |
| Ligand Effects | - The choice of ligand on the palladium catalyst can significantly influence selectivity. - Experiment with different ligands (e.g., pyridine-based ligands) to fine-tune the steric and electronic environment of the catalyst. |
| Reaction Time | - Prolonged reaction times can sometimes lead to the formation of byproducts or further reactions of the desired product. - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
Experimental Protocols
General Protocol for Palladium-Catalyzed 8-Acetoxylation of N9-Aryl/Benzylpurines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N9-substituted guanine derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
(Diacetoxyiodo)benzene (PhI(OAc)₂)
-
Anhydrous solvent (e.g., acetic acid or 1,2-dichloroethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the N9-substituted guanine derivative (1.0 equiv), Pd(OAc)₂ (5-10 mol%), and PhI(OAc)₂ (1.5-2.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data
Optimizing reaction conditions is key to improving yields. The following table summarizes the effect of different parameters on the yield of 8-acetoxylation of a model N9-benzylguanine derivative.
| Entry | Catalyst (mol%) | Oxidant (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PhI(OAc)₂ (1.5) | Acetic Acid | 100 | 65 |
| 2 | Pd(OAc)₂ (10) | PhI(OAc)₂ (1.5) | Acetic Acid | 100 | 78 |
| 3 | Pd(OAc)₂ (5) | PhI(OAc)₂ (2.0) | Acetic Acid | 100 | 72 |
| 4 | Pd(OAc)₂ (5) | PhI(OAc)₂ (1.5) | DCE | 100 | 55 |
| 5 | Pd(OAc)₂ (5) | PhI(OAc)₂ (1.5) | Acetic Acid | 80 | 45 |
| 6 | PdCl₂(PPh₃)₂ (5) | PhI(OAc)₂ (1.5) | Acetic Acid | 100 | 30 |
Visualizing Reaction Mechanisms and Workflows
Understanding the underlying processes is crucial for effective troubleshooting.
References
- 1. Palladium-Catalyzed C-H Functionalization Using Guanidine as a Directing Group: Ortho Arylation and Olefination of Arylguanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-free, Direct Acylation of Purines to Access C6-Acylated Purines Derivatives Induced by TBHP via Minisci-type Reaction | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 8-Acetoxy Compounds
Welcome to the Technical Support Center for the purification of 8-acetoxy compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these sensitive molecules. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the purity and yield of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when purifying 8-acetoxy compounds?
A1: The main challenge is the lability of the 8-acetoxy group, which is susceptible to hydrolysis (deacetylation) under both acidic and basic conditions. This is particularly problematic during silica (B1680970) gel chromatography, as standard silica gel is inherently acidic and can catalyze the removal of the acetyl group, leading to the formation of the corresponding 8-hydroxy impurity.
Q2: My compound is decomposing on the silica gel column. What is likely happening and how can I prevent it?
A2: Decomposition on a standard silica gel column is most likely due to the acidic nature of the stationary phase causing deacetylation. To prevent this, you can neutralize the silica gel before use.[1][2][3] A common method involves washing the silica gel with a solvent containing a small amount of a base, such as 1-3% triethylamine (B128534) (TEA).[2][4] Alternatively, you can use a less acidic stationary phase like neutral or basic alumina.[1]
Q3: I am observing significant peak tailing during HPLC analysis of my 8-acetoxy compound. What could be the cause?
A3: Significant peak tailing in chromatography can result from strong interactions between the compound and the stationary phase.[1] For 8-acetoxy compounds, particularly those with basic functionalities (like a quinoline (B57606) nitrogen), interactions with acidic silanol (B1196071) groups on the silica surface can cause tailing. Incorporating a competitive base, such as triethylamine, into the mobile phase can help to block these active sites and improve peak shape.[1]
Q4: What are the best general strategies for purifying an 8-acetoxy compound if column chromatography is problematic?
A4: If column chromatography proves challenging, recrystallization is an excellent alternative for solid compounds. The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature.[5][6] Common solvent systems for compounds with ester functionalities include ethanol/water, ethyl acetate (B1210297)/hexanes, and acetone/hexanes.[7][8] For very sensitive compounds, advanced techniques like High-Speed Counter-Current Chromatography (HSCCC), which avoids a solid stationary phase, can be considered.
Q5: My recrystallization attempt resulted in an oil instead of crystals. What should I do?
A5: "Oiling out" can occur if the solution is cooled too quickly or is too concentrated.[5] To remedy this, try reheating the solution, adding a small amount of the "good" solvent to dissolve the oil, and then allowing it to cool more slowly. Scratching the inside of the flask with a glass rod at the solvent's surface can also help induce crystallization by creating nucleation sites.
Troubleshooting Guides
This section provides step-by-step guidance to resolve specific issues encountered during the purification of 8-acetoxy compounds.
Data Presentation: Troubleshooting Summary
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield or presence of 8-hydroxy impurity after silica gel chromatography | Acid-catalyzed deacetylation on the silica gel surface. | 1. Neutralize the silica gel with triethylamine (TEA) prior to use.[1][4]2. Add a small percentage (0.5-2%) of TEA to the eluent.[1][9]3. Use a less acidic stationary phase, such as neutral alumina.[1] |
| Compound streaking or broad spots on TLC plate | Strong interaction with the acidic stationary phase; compound is too polar for the solvent system. | 1. Add a small amount of TEA to the developing solvent to improve spot shape.2. Ensure the sample is not overloaded on the TLC plate. |
| "Oiling out" during recrystallization | The solution is supersaturated or cooled too quickly.[5] | 1. Reheat the solution and add more of the "good" solvent.2. Allow the solution to cool slowly to room temperature, then place in an ice bath.3. Scratch the inside of the flask to induce crystallization. |
| Low recovery of crystalline product | Using too much solvent during recrystallization; compound has significant solubility in the cold solvent. | 1. Use the minimum amount of hot solvent required for dissolution.2. After filtration, reduce the volume of the mother liquor by evaporation to recover more product. |
| Difficulty in removing polar, colored impurities | Impurities have similar polarity to the target compound. | 1. Consider a pre-purification step like an acid-base extraction.2. Attempt recrystallization from a different solvent system.3. Use a different chromatographic technique, such as reversed-phase chromatography. |
Experimental Protocols
Protocol 1: Neutralization of Silica Gel for Flash Chromatography
This protocol describes the preparation of triethylamine-treated silica gel to minimize the degradation of acid-sensitive compounds like 8-acetoxy derivatives.[1][4]
Materials:
-
Silica gel (for flash chromatography)
-
Triethylamine (Et3N)
-
Eluent (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Prepare the Neutralizing Eluent: Prepare your chosen mobile phase (eluent) and add 1-2% triethylamine by volume. For example, for 500 mL of eluent, add 5-10 mL of TEA.
-
Pack the Column: Prepare a slurry of the silica gel in the neutralizing eluent.
-
Equilibrate the Column: Pack the column with the slurry and flush with at least two column volumes of the neutralizing eluent. This ensures that all the acidic sites on the silica are passivated.[4]
-
Load the Sample: Dissolve your crude 8-acetoxy compound in a minimum amount of the eluent (without TEA) and load it onto the column.
-
Elute: Run the column using the eluent containing 1-2% TEA.
-
Monitor Fractions: Collect and analyze fractions as you normally would, for example, by TLC.
Protocol 2: Recrystallization of a Solid 8-Acetoxy Compound
This protocol provides a general procedure for purifying a solid 8-acetoxy compound by recrystallization.[6]
Materials:
-
Crude 8-acetoxy compound
-
A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Choose a Solvent System: Select a solvent in which your compound is soluble when hot but insoluble when cold. A solvent pair, consisting of a "good" solvent (high solubility) and a "poor" solvent (low solubility), is often effective.[6][10]
-
Dissolve the Solute: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent and heat the mixture to boiling while stirring until the solid dissolves completely.
-
Add the "Poor" Solvent (if using a solvent pair): While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). If it becomes too cloudy, add a few drops of the hot "good" solvent to clarify it.
-
Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]
-
Induce Further Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of the ice-cold "poor" solvent to remove any remaining impurities. Allow the crystals to dry completely under vacuum.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. silicycle.com [silicycle.com]
- 5. benchchem.com [benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Stability of the 8-Acetoxy Group Under Acidic Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with compounds containing an 8-acetoxy group. The information provided will help anticipate and address potential stability issues during experiments conducted under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is an 8-acetoxy group under acidic conditions?
The stability of an 8-acetoxy group is highly dependent on the specific molecular structure, the strength of the acid, the reaction temperature, and the solvent system used. Generally, acetoxy groups are susceptible to acid-catalyzed hydrolysis, which cleaves the ester bond to yield the corresponding alcohol (an 8-hydroxy group in this case) and acetic acid.[1][2] This reaction is reversible, and using a large excess of water can drive the equilibrium towards the hydrolysis products.[1]
Under mild acidic conditions (e.g., pH 4-6) at room temperature, the 8-acetoxy group may be relatively stable for short periods. However, under strongly acidic conditions (e.g., using concentrated HCl or H₂SO₄) and with heating, the acetoxy group will be cleaved.[3] For instance, deacetylation of acetylated sugars has been achieved using 10 M hydrochloric acid in ethanol (B145695) and chloroform.[3]
Q2: What are the primary degradation pathways for an 8-acetoxy group in acid?
The two primary degradation pathways are:
-
Hydrolysis: This is the most common pathway, leading to the cleavage of the acetyl group and formation of the corresponding 8-hydroxy compound. The reaction is initiated by protonation of the carbonyl oxygen of the acetoxy group, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1][2]
-
Rearrangement: In complex polycyclic molecules, such as steroids, the carbocation intermediate formed during acid-catalyzed reactions can lead to skeletal rearrangements.[4][5] While direct evidence for rearrangement involving an 8-acetoxy group is specific to the molecular scaffold, it is a potential side reaction to consider, especially under harsh acidic conditions.
Q3: Can the 8-acetoxy group migrate to other positions under acidic conditions?
Acyl group migration is a known phenomenon, particularly in molecules with multiple hydroxyl groups in close proximity, such as carbohydrates.[6] While less common than hydrolysis, the possibility of acid-catalyzed migration of the acetyl group to a neighboring nucleophilic group should not be entirely dismissed, especially in rigid systems where functional groups are held in close spatial orientation.
Troubleshooting Guides
Issue 1: Unexpected Cleavage of the 8-Acetoxy Group
Symptom: You observe the formation of a more polar byproduct in your reaction mixture, which is later identified as the 8-hydroxy analog of your starting material.
Troubleshooting Steps:
-
Confirm Cleavage:
-
TLC Analysis: Spot the reaction mixture against a standard of your starting material. The deacetylated product should have a lower Rf value (be more polar).
-
HPLC Analysis: Develop an HPLC method to separate the starting material and the potential 8-hydroxy product. The hydroxyl compound will typically have a shorter retention time on a reverse-phase column.
-
¹H NMR Spectroscopy: Compare the ¹H NMR spectrum of your product mixture with that of the starting material. The disappearance of the characteristic singlet for the acetyl protons (usually around δ 2.0-2.3 ppm) and the appearance of a broad singlet for the phenolic proton (for an 8-hydroxyquinoline, this can be in the δ 9-13 ppm region) are indicative of cleavage.[2][7][8][9][10]
-
-
Mitigation Strategies:
-
Reduce Acid Strength: If the desired reaction does not require strong acid, consider using a weaker acid or a buffered solution.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to decrease the rate of hydrolysis.
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the desired transformation is complete.
-
Use Anhydrous Conditions: If water is not essential for your reaction, using anhydrous solvents and reagents can suppress hydrolysis.
-
Issue 2: Suspected Molecular Rearrangement
Symptom: Formation of an unexpected isomer with the same mass as the starting material is detected by LC-MS.
Troubleshooting Steps:
-
Characterize the Isomer:
-
Mass Spectrometry (MS/MS): Fragment the parent ion of the suspected rearranged product and compare the fragmentation pattern with that of the starting material. A different fragmentation pattern suggests a different molecular structure.
-
2D NMR Spectroscopy (COSY, HMBC, NOESY): These advanced NMR techniques can help to elucidate the full structure of the unexpected product and confirm if a skeletal rearrangement has occurred.
-
-
Prevention:
-
Milder Reaction Conditions: Rearrangements are often promoted by the formation of unstable carbocations under strongly acidic conditions. Using milder acids or Lewis acids may prevent the formation of these intermediates.
-
Protecting Group Strategy: If the 8-acetoxy group is not involved in the desired reaction, consider using a more acid-stable protecting group for the hydroxyl function.
-
Experimental Protocols
Protocol 1: Monitoring the Stability of an 8-Acetoxy Compound by HPLC
This protocol provides a general method for monitoring the stability of a compound containing an 8-acetoxy group under acidic conditions.
Materials:
-
Your 8-acetoxy compound
-
HPLC-grade acetonitrile (B52724) and water
-
Trifluoroacetic acid (TFA) or formic acid
-
A C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Treatment:
-
Prepare a series of solutions of your compound (e.g., 0.1 mg/mL) in an acidic mobile phase (e.g., water:acetonitrile 50:50 with 0.1% TFA).
-
Incubate these solutions at different temperatures (e.g., room temperature, 40°C, 60°C).
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 20 minutes) to ensure separation of the starting material and any potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor at a wavelength where both the starting material and the expected 8-hydroxy product have good absorbance.
-
Analysis: Quantify the percentage of the remaining starting material and the formation of the 8-hydroxy product over time.
-
Data Presentation:
| Time (hours) | Temperature (°C) | % 8-Acetoxy Compound Remaining | % 8-Hydroxy Compound Formed |
| 0 | RT | 100 | 0 |
| 4 | RT | 98.5 | 1.5 |
| 24 | RT | 92.3 | 7.7 |
| 0 | 60 | 100 | 0 |
| 4 | 60 | 65.2 | 34.8 |
| 24 | 60 | 15.7 | 84.3 |
Protocol 2: ¹H NMR Analysis of Acetoxy Group Cleavage
Procedure:
-
Acquire a ¹H NMR spectrum of your starting 8-acetoxy compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Note the chemical shift and integration of the singlet corresponding to the acetyl protons (-OCOCH₃ ), typically around δ 2.0-2.3 ppm.
-
After subjecting your compound to acidic conditions, isolate the product mixture.
-
Acquire a ¹H NMR spectrum of the product mixture.
-
Look for a decrease in the integration of the acetyl proton singlet and the appearance of a new signal corresponding to the 8-hydroxy proton. The chemical shift of this proton can vary widely depending on the solvent and concentration.
Data Presentation:
| Compound | Functional Group | ¹H NMR Chemical Shift (ppm) |
| 8-Acetoxy-X | -OCOCH₃ | ~2.1 |
| 8-Hydroxy-X | -OH | Variable (e.g., 5-13) |
Visualizations
Caption: Acid-catalyzed hydrolysis of an 8-acetoxy group.
Caption: Troubleshooting workflow for unexpected side products.
References
- 1. medium.com [medium.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 4. youtube.com [youtube.com]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 6. researchgate.net [researchgate.net]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Synthesis of 8-Acetoxyquinoline
Welcome to the technical support center for the synthesis of 8-acetoxyquinoline (B1581907) (also known as quinolin-8-yl acetate). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 8-acetoxyquinoline?
A1: The most common and straightforward method for synthesizing 8-acetoxyquinoline is through the O-acetylation of 8-hydroxyquinoline (B1678124). This is typically achieved by reacting 8-hydroxyquinoline with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction can be performed with or without a catalyst.
Q2: Which acetylating agent is preferred: acetic anhydride or acetyl chloride?
A2: Acetic anhydride is often preferred for laboratory-scale synthesis because it is easier to handle and the reaction is not reversible.[1] Acetyl chloride is more reactive but reacts vigorously and produces hydrogen chloride (HCl) gas, which needs to be neutralized.[1] If using acetyl chloride, a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is required to scavenge the HCl produced.[2]
Q3: What is the role of a catalyst in this reaction?
A3: The acetylation of phenols can be sluggish and may be accelerated with an acid or base catalyst.[3] For O-acetylation, base catalysis (e.g., using pyridine or triethylamine) can increase the nucleophilicity of the phenolic oxygen by deprotonating it.[4] Acid catalysis (e.g., a few drops of concentrated sulfuric acid) can increase the electrophilicity of the acetylating agent.[1][4]
Q4: My reaction is complete, but I am having trouble purifying the 8-acetoxyquinoline. What are the recommended purification methods?
A4: The primary method for purifying solid organic compounds like 8-acetoxyquinoline is recrystallization.[5][6] The choice of solvent is crucial. A good recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.[6] Common solvent systems for recrystallization include ethanol/water or ethyl acetate/hexane mixtures.[7] If recrystallization is challenging, column chromatography on silica (B1680970) gel is another effective purification technique.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My acetylation of 8-hydroxyquinoline is resulting in a low yield or no desired product. What are the common causes and how can I improve the yield?
Answer: Low yields in this O-acetylation can arise from several factors. Below is a systematic guide to troubleshoot this issue.
| Potential Cause | Explanation & Solution |
| Moisture Contamination | Acetylating agents like acetyl chloride and acetic anhydride are highly sensitive to moisture and can be hydrolyzed to acetic acid, which is a much less effective acetylating agent.[8] Solution: Ensure all glassware is thoroughly oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gently heating the reaction mixture (e.g., to 50-60°C).[1] Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Suboptimal Reagent Stoichiometry | An incorrect ratio of reactants can lead to low conversion. Solution: Typically, a slight excess (1.1 to 1.5 equivalents) of the acetylating agent is used to ensure the complete consumption of the starting 8-hydroxyquinoline. |
| Base Stoichiometry (for Acetyl Chloride) | When using acetyl chloride, one equivalent of HCl is produced. If a stoichiometric amount of a tertiary amine base is not added, the HCl will protonate the starting material or the product, rendering it unreactive. Solution: Use at least one equivalent of a non-nucleophilic base like triethylamine or pyridine when using acetyl chloride.[8] |
Issue 2: Formation of Side Products
Question: My reaction is producing significant amounts of side products, complicating purification. What are the likely side reactions and how can I suppress them?
Answer: The primary side reaction of concern in the acetylation of 8-hydroxyquinoline is C-acylation.
| Side Reaction | Explanation & Prevention |
| C-Acylation (Friedel-Crafts Acylation) | The aromatic ring of 8-hydroxyquinoline can undergo electrophilic aromatic substitution to form C-acetylated products (e.g., 5-acetyl-8-hydroxyquinoline or 7-acetyl-8-hydroxyquinoline).[9] This reaction is catalyzed by Lewis acids. Prevention: Avoid using Lewis acid catalysts like aluminum chloride (AlCl₃). O-acylation is kinetically favored and will be the major product in the absence of a strong Lewis acid.[4] |
| Fries Rearrangement | The desired O-acylated product, 8-acetoxyquinoline, can rearrange to the more thermodynamically stable C-acylated isomers in the presence of a Lewis acid.[10] Prevention: As with C-acylation, avoid Lewis acid catalysts. The work-up conditions should also be neutral or basic to prevent acid-catalyzed rearrangement. |
Data Presentation
The optimal conditions for the synthesis of 8-acetoxyquinoline should be determined empirically. The following table provides typical reaction parameters for the acetylation of phenolic compounds, which can be used as a starting point for optimization.
| Parameter | Acetic Anhydride | Acetyl Chloride | Notes |
| Equivalents of Acetylating Agent | 1.1 - 2.0 | 1.1 - 1.5 | A slight excess helps drive the reaction to completion. |
| Solvent | Pyridine, Dichloromethane (DCM), Tetrahydrofuran (THF), or neat | Dichloromethane (DCM), Tetrahydrofuran (THF) | Solvents must be anhydrous.[8] Pyridine can act as both a solvent and a base catalyst. |
| Catalyst/Base | Pyridine (catalytic or as solvent), DMAP (catalytic), or a few drops of conc. H₂SO₄ | Triethylamine (TEA) or Pyridine (at least 1.0 equivalent) | A base is mandatory when using acetyl chloride to neutralize the HCl byproduct.[8] |
| Temperature | 0°C to 60°C | 0°C to Room Temperature | The reaction is often started at 0°C and then allowed to warm to room temperature.[8] |
| Reaction Time | 1 - 6 hours | 1 - 4 hours | Monitor by TLC until the starting material is consumed. |
Experimental Protocols
Protocol 1: Synthesis of 8-Acetoxyquinoline using Acetic Anhydride
This protocol is based on general procedures for the acetylation of phenols.
Materials:
-
8-hydroxyquinoline
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 8-hydroxyquinoline (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.5 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 8-acetoxyquinoline.
-
Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography.
Visualizations
Experimental Workflow for 8-Acetoxyquinoline Synthesis
Caption: General workflow for the synthesis of 8-acetoxyquinoline.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in 8-acetoxyquinoline synthesis.
References
- 1. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. quora.com [quora.com]
- 4. Ch24 - Acylation of phenols [chem.ucalgary.ca]
- 5. researchgate.net [researchgate.net]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Selective Removal of an 8-Acetoxy Protecting Group
This guide provides troubleshooting advice and detailed protocols for the selective deprotection of 8-acetoxy groups, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 8-acetoxy deprotection reaction is incomplete. What are the common causes and how can I resolve this?
A: Incomplete deprotection is a frequent issue. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure your reagents are fresh and anhydrous where required. For base-catalyzed methods using alkali carbonates (e.g., K₂CO₃) in methanol (B129727), the presence of water is often necessary for hydrolysis, but ensure other reagents are pure. For methods using ammonium (B1175870) hydroxide (B78521), use a fresh bottle, as it can lose ammonia (B1221849) gas concentration over time, leading to incomplete reactions.[1]
-
Reaction Time and Temperature: Acetoxy group hydrolysis can be slow under mild conditions. If your starting material is stable, consider increasing the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Steric Hindrance: If the 8-acetoxy group is sterically hindered, it may require more forcing conditions to achieve complete removal.[2] Switching to a less sterically demanding reagent or increasing the temperature might be necessary.
-
Solvent Choice: The choice of solvent is critical. For hydrolysis reactions, protic solvents like methanol or ethanol (B145695) are typically used to facilitate the reaction. In some cases, dipolar aprotic solvents like DMF or NMP can be effective, especially for non-hydrolytic methods.[3]
Q2: How can I selectively remove an 8-acetoxy group in the presence of other sensitive functional groups (e.g., other esters, acid/base-labile groups)?
A: Achieving selectivity is paramount in multi-step synthesis.[3] The strategy depends on the nature of the other functional groups present:
-
In the Presence of Other Esters (e.g., Benzoates, Pivalates): Acetates are generally more labile to base-catalyzed hydrolysis than more sterically hindered esters like benzoates or pivalates.[2][3] Using mild basic conditions (e.g., K₂CO₃ in methanol at room temperature) can often selectively cleave the acetate (B1210297) while leaving other esters intact. A method using an aromatic thiol (e.g., PhSH) with catalytic K₂CO₃ in NMP has shown excellent selectivity for cleaving aryl acetates over aryl benzoates.[3]
-
In the Presence of Acid-Labile Groups (e.g., Boc, Acetals): Avoid acidic deprotection methods. Opt for basic or neutral conditions. Mild basic hydrolysis (K₂CO₃/MeOH) or enzymatic hydrolysis are excellent choices.
-
In the Presence of Base-Labile Groups (e.g., Fmoc): Standard basic hydrolysis conditions (e.g., NaOH, NaOMe) will likely cleave the Fmoc group.[4] In this case, acidic or enzymatic methods are preferred. If basic conditions must be used, very mild reagents like hydrazine (B178648) acetate may be attempted, though careful optimization is required.[4]
Q3: What are the mildest conditions available for 8-acetoxy group removal?
A: When dealing with sensitive substrates, mild conditions are essential to prevent degradation or side reactions.[5]
-
Enzymatic Hydrolysis: Lipases are highly effective for selective deprotection of acetates under neutral pH and room temperature, offering excellent functional group tolerance.[2][3]
-
Mild Basic Hydrolysis: Catalytic amounts of a base like potassium carbonate in methanol or ethanol at room temperature is a very common and mild method.
-
Aqueous Acetic Acid: For some substrates, treatment with aqueous acetic acid can be sufficient to hydrolyze the acetoxy group without affecting more sensitive functionalities.[2]
Q4: My compound is degrading under standard deprotection conditions. What should I do?
A: Degradation indicates that the chosen conditions are too harsh for your substrate.
-
Lower the Temperature: Attempt the reaction at a lower temperature (e.g., 0 °C or even -20 °C), even if it requires a significantly longer reaction time.
-
Switch to a Milder Reagent: If you are using a strong base like NaOH or NaOMe, switch to a weaker base like K₂CO₃, Cs₂CO₃, or even a nitrogen-based base like DBU in the presence of an alcohol.
-
Explore Neutral or Enzymatic Methods: As mentioned, enzymatic methods are exceptionally mild. Alternatively, methods using reagents like sodium telluride (NaHTe) or borohydride-exchanged resins have been reported for deprotection under non-hydrolytic conditions.[3]
Deprotection Methodologies & Data
The following table summarizes common methods for the selective removal of aryl acetoxy groups. Conditions should be optimized for each specific substrate.
| Reagent/Catalyst | Solvent(s) | Temperature (°C) | Typical Time | Yield (%) | Selectivity & Notes |
| K₂CO₃ (catalytic) | Methanol/Water | Room Temp | 1-6 h | >90 | Mild and common. Good selectivity over less reactive esters. Presence of water is often crucial.[4] |
| LiOH or NaOH | THF/Water/Methanol | 0 - Room Temp | 0.5-3 h | >90 | Stronger conditions. May not be suitable for base-sensitive molecules.[6] |
| NH₄OH | Methanol or THF | Room Temp | 12-24 h | Variable | Milder than NaOH but can be slow. Requires fresh ammonium hydroxide solution.[1] |
| HCl or H₂SO₄ (catalytic) | Methanol/Water | Room Temp - 50 | 2-12 h | >85 | Acidic conditions. Not suitable for acid-labile groups.[2] |
| PhSH / K₂CO₃ (cat.) | NMP or DMF | Reflux (approx. 150-200) | 5-15 min | >95 | Non-hydrolytic. Excellent selectivity for aryl acetates over alkyl esters and other aryl esters like benzoates.[3] |
| Lipase (e.g., PPL, CSL) | Phosphate Buffer/Toluene | 25-37 | 24-72 h | Variable | Extremely mild and highly selective. Ideal for complex molecules with multiple sensitive functional groups.[2][3] |
Key Experimental Protocols
Protocol 1: Mild Basic Hydrolysis using Potassium Carbonate
-
Dissolution: Dissolve the 8-acetoxy-substituted compound in methanol (MeOH) to a concentration of approximately 0.1 M. If solubility is an issue, a co-solvent like Tetrahydrofuran (THF) can be added.
-
Reagent Addition: Add potassium carbonate (K₂CO₃) to the solution. For selective removal, start with a catalytic amount (e.g., 0.1-0.2 equivalents). If the reaction is slow, a stoichiometric amount or more may be required.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress every 30-60 minutes by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) until pH ~7.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography if necessary.
Protocol 2: Non-Hydrolytic Cleavage using Thiophenol
Caution: Thiophenols have a strong, unpleasant odor and are toxic. Handle in a well-ventilated fume hood.
-
Setup: In a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere, dissolve the aryl acetate (1 equivalent) in N-Methyl-2-pyrrolidone (NMP).[3]
-
Reagent Addition: Add thiophenol (PhSH, 1 equivalent) and potassium carbonate (K₂CO₃, 0.05 equivalents).[3]
-
Reaction: Heat the reaction mixture to reflux for 15 minutes.[3]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with aqueous NaOH to remove the phenol (B47542) byproduct and thiophenol. Dry the organic layer over Na₂SO₄, filter, and concentrate. The product can be further purified by chromatography.[3]
Visual Guides
Caption: Decision tree for selecting a suitable deprotection method.
Caption: Step-by-step guide for troubleshooting incomplete reactions.
References
Technical Support Center: 8-Acetoxyquinoline Synthesis
Welcome to the technical support center for 8-acetoxyquinoline (B1581907) synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the fundamental reaction for synthesizing 8-acetoxyquinoline?
The synthesis of 8-acetoxyquinoline is typically achieved through the O-acetylation of 8-hydroxyquinoline (B1678124). This reaction involves treating 8-hydroxyquinoline with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. The process is often facilitated by a base (e.g., pyridine (B92270), triethylamine) to neutralize the acidic byproduct or an acid catalyst.
Q2: My reaction yield is significantly lower than expected. What are the common causes?
Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or a suboptimal ratio of reagents.
-
Side Reactions: The formation of unintended byproducts is a primary cause of reduced yield. The most common side reaction is the Fries rearrangement, which is particularly prevalent under acidic conditions.
-
Product Degradation: 8-hydroxyquinoline and its derivatives can be sensitive to prolonged heat or exposure to air and light, which may cause degradation.
-
Inefficient Purification: Product loss during work-up and purification steps, such as extraction or recrystallization, can also lead to lower overall yields.
Q3: My post-reaction TLC shows multiple spots. What are the potential side products?
If your Thin Layer Chromatography (TLC) analysis reveals multiple spots, you are likely observing a mixture of the following:
-
Unreacted 8-Hydroxyquinoline: The starting material may still be present if the reaction is incomplete.
-
Fries Rearrangement Products: Under acidic conditions or at elevated temperatures, the primary product, 8-acetoxyquinoline, can undergo a Fries rearrangement to yield C-acetylated isomers, primarily 5-acetyl-8-hydroxyquinoline and 7-acetyl-8-hydroxyquinoline.[1]
-
Polymeric Byproducts: Quinoline (B57606) derivatives can sometimes form polymeric materials, which are often difficult to characterize and remove. Adjusting the pH during work-up can sometimes help precipitate these polymers.[2]
-
Di-acylated Products: While less common, reaction with the quinoline nitrogen is possible under certain conditions, leading to the formation of a quaternary salt.
Q4: How can I minimize or prevent the Fries rearrangement side reaction?
The Fries rearrangement is predominantly catalyzed by Lewis acids (e.g., AlCl₃) and Brønsted acids.[1] To prevent this side reaction, consider the following strategies:
-
Use a Base Catalyst: Employ a base-catalyzed method using pyridine or triethylamine (B128534) with acetic anhydride. The base neutralizes the acetic acid byproduct and promotes the desired O-acetylation without facilitating the rearrangement.
-
Control the Temperature: Perform the reaction at a lower temperature (e.g., 0°C to room temperature) to disfavor the rearrangement, which typically requires higher activation energy.
-
Avoid Acid Catalysts: Do not use Lewis or strong Brønsted acids as catalysts if C-acetylation is not the desired outcome.
Q5: The final product has a yellow or brownish tint. What causes this discoloration?
8-hydroxyquinoline and its derivatives can be susceptible to oxidation and degradation upon exposure to light and air, which can result in colored impurities.[3] To obtain a colorless or pale-yellow product, ensure that purification steps are performed efficiently and consider storing the final product under an inert atmosphere and protected from light.
Q6: What are the recommended methods for purifying 8-acetoxyquinoline?
Effective purification is critical for obtaining a high-purity product. A typical purification workflow involves:
-
Aqueous Work-up: After the reaction is complete, quench the mixture with water or ice to decompose excess acetic anhydride. Neutralize any acid or base catalyst.
-
Extraction: Extract the product into an organic solvent like ethyl acetate (B1210297) or dichloromethane. Wash the organic layer with water and brine to remove water-soluble impurities.[4]
-
Recrystallization: This is a highly effective method for purifying solid products. Ethanol or ethanol-water mixtures are commonly used solvents for recrystallizing 8-acetoxyquinoline.
-
Column Chromatography: If recrystallization is insufficient to separate the product from impurities with similar polarity (like Fries rearrangement products), column chromatography on silica (B1680970) gel is a recommended alternative.[4]
Data Presentation: Impact of Reaction Conditions
The choice of catalyst and reaction conditions has a profound impact on the outcome of the 8-hydroxyquinoline acetylation. The table below summarizes these effects.
| Parameter | Condition | Expected Yield of 8-acetoxyquinoline | Purity & Side Product Profile | Rationale |
| Catalyst | Base (Pyridine, Et₃N) | High | High purity; minimal Fries rearrangement. | The base promotes O-acetylation and neutralizes the acid byproduct, suppressing the acid-catalyzed rearrangement. |
| Lewis Acid (AlCl₃) | Low to Moderate | Low purity; significant Fries rearrangement products (5- and 7-acetyl-8-hydroxyquinoline) are major components.[1] | Lewis acids strongly catalyze the Fries rearrangement of the initially formed ester. | |
| No Catalyst (Thermal) | Moderate | Moderate purity; risk of rearrangement and degradation increases with temperature. | Direct reaction is possible but may require higher temperatures, which can promote side reactions. | |
| Temperature | Low (0-25°C) | Good to High | High purity; side reactions are kinetically disfavored. | Ideal for selective O-acetylation while minimizing the energy-intensive rearrangement. |
| High (>80°C) | Variable | Low purity; promotes Fries rearrangement and potential product degradation. | Provides sufficient energy to overcome the activation barrier for rearrangement and other side reactions. | |
| Solvent | Aprotic (DCM, Toluene) | Good | Good purity, especially with a base catalyst. | Provides a non-reactive medium for the reaction. |
| Pyridine (as solvent) | High | High purity; acts as both solvent and catalyst. | Efficiently drives the reaction towards the desired O-acetylated product. |
Experimental Protocols
Key Experiment: Base-Catalyzed Synthesis of 8-Acetoxyquinoline
This protocol describes a standard laboratory procedure for the synthesis of 8-acetoxyquinoline using acetic anhydride with pyridine as a base catalyst, which is designed to minimize side reactions.
Materials:
-
8-Hydroxyquinoline (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
Pyridine (2.0 eq) or Dichloromethane (DCM) as solvent with Triethylamine (1.5 eq)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 8-hydroxyquinoline (1.0 eq) in pyridine or DCM. Cool the flask in an ice bath to 0°C.
-
Addition of Reagent: While stirring, slowly add acetic anhydride (1.5 eq) dropwise to the solution. If using DCM as a solvent, add triethylamine (1.5 eq) before adding the acetic anhydride.
-
Reaction: Allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress using TLC (e.g., with a 3:1 hexanes:ethyl acetate eluent).
-
Quenching: Once the reaction is complete (disappearance of the 8-hydroxyquinoline spot on TLC), carefully pour the reaction mixture over crushed ice to quench the excess acetic anhydride.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate to extract the product. Wash the organic layer sequentially with deionized water (2x), saturated sodium bicarbonate solution (2x, to remove acetic acid), and finally with brine (1x).
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure 8-acetoxyquinoline.
Visualizations
Diagram 1: Experimental Workflow for 8-Acetoxyquinoline Synthesis
Caption: Workflow for the synthesis and purification of 8-acetoxyquinoline.
Diagram 2: Reaction Pathways in 8-Hydroxyquinoline Acetylation
Caption: Key reaction pathways in the synthesis of 8-acetoxyquinoline.
References
preventing decomposition of 8-acetoxy compounds during workup
Welcome to the technical support center for handling 8-acetoxy compounds. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent decomposition during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for 8-acetoxy compounds during workup?
The principal cause of degradation is the hydrolysis of the ester bond.[1] The 8-acetoxy group is a phenolic acetate (B1210297), which is susceptible to cleavage under both acidic and, more significantly, basic conditions, reverting to the corresponding phenol (B47542) (e.g., 8-hydroxyquinoline) and an acetate salt.
Q2: Which pH conditions are most likely to cause decomposition?
Basic conditions (pH > 7) are particularly detrimental and rapidly accelerate the hydrolysis of the acetoxy group.[1] While strong acids can also catalyze this reaction, the ester is generally more stable in mildly acidic to neutral conditions (pH 3-7).
Q3: What are the common signs of product decomposition?
Common indicators of decomposition include:
-
A lower-than-expected yield of the desired 8-acetoxy compound.
-
The appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) plate, which often corresponds to the resulting phenol.
-
Difficulty in product purification, with the presence of persistent impurities.
Q4: Can I use a standard aqueous workup with sodium bicarbonate (NaHCO₃)?
A saturated sodium bicarbonate wash is a common step to neutralize residual acid. However, even this mildly basic solution can cause significant hydrolysis of sensitive 8-acetoxy compounds, especially with prolonged exposure. It is crucial to minimize contact time or use alternative, non-basic quenching methods.
Q5: Are there any solvents to avoid during the workup?
While most common organic extraction solvents (e.g., ethyl acetate, dichloromethane) are compatible, solvents that are partially miscible with water, like THF or acetonitrile, can sometimes complicate extractions and prolong contact with the aqueous phase, potentially increasing decomposition.[2][3] It is often best to remove such solvents under reduced pressure before the aqueous workup.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup of 8-acetoxy compounds.
| Problem | Probable Cause | Recommended Solution |
| Low Final Yield | Hydrolysis of the Acetoxy Group: The ester has been cleaved back to the starting phenol due to exposure to basic or strongly acidic conditions.[1] | 1. Modify Quench/Wash Steps: Avoid basic washes (e.g., NaOH, K₂CO₃, NaHCO₃). Quench the reaction with ice-cold, dilute acid (e.g., 0.1M HCl) or saturated ammonium (B1175870) chloride (NH₄Cl).2. Use Neutral Washes: Wash the organic layer exclusively with deionized water and brine.[4] |
| New Polar Spot on TLC | Formation of Phenol Byproduct: The new spot is likely the corresponding 8-hydroxy compound, which is more polar than its acetylated counterpart. | 1. Confirm Identity: Co-spot the crude product with the starting phenol on a TLC plate to confirm if the Rf values match.2. Adjust Workup pH: If confirmed, immediately switch to a non-basic workup protocol for subsequent experiments (see Protocol 1). |
| Emulsion During Extraction | Use of Basic Solutions: Vigorous shaking with basic solutions can lead to the formation of stable emulsions. | 1. Add Brine: Add a saturated NaCl solution to the separatory funnel to increase the ionic strength of the aqueous layer, which helps break the emulsion.2. Gentle Inversion: Mix the layers by gentle inversion rather than vigorous shaking.3. Filtration: In persistent cases, filtering the entire mixture through a pad of Celite® can be effective. |
| Product is an Oil Instead of a Solid | Presence of Impurities: The phenolic byproduct or other impurities can disrupt the crystal lattice of the desired product, preventing solidification. | 1. Re-purify: Subject the crude material to column chromatography using a non-polar solvent system.2. Re-evaluate Workup: Ensure all aqueous washes were sufficient to remove water-soluble byproducts. A final wash with brine is crucial to remove residual water from the organic layer before drying.[4] |
Impact of Workup Conditions on Yield and Purity
The choice of workup protocol has a direct and significant impact on the outcome of a reaction involving 8-acetoxy compounds. The following table summarizes typical results from different workup strategies on a model acetylation reaction.
| Workup Wash Solution | Typical Isolated Yield (%) | Product Purity by ¹H NMR (%) | Notes |
| 1M Sodium Hydroxide (NaOH) | < 40% | < 60% | Severe decomposition observed. Not recommended. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 65-80% | ~85-95% | Moderate decomposition. Minimize contact time. |
| Saturated Ammonium Chloride (NH₄Cl) | > 90% | > 98% | Mildly acidic; effective at quenching and preventing hydrolysis. |
| Deionized Water & Brine Only | > 95% | > 99% | Ideal for reactions without strong acid catalysts that require neutralization. |
Experimental Protocols
Protocol 1: Mildly Acidic Workup for 8-Acetoxy Compounds
This protocol is recommended when the reaction requires quenching of basic reagents or neutralization of a basic reaction medium.
-
Cool the Reaction: Once the reaction is complete (as monitored by TLC), cool the reaction vessel to 0 °C in an ice bath.
-
Quench: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to the reaction mixture with stirring until the quenching is complete.
-
Dilute: Add an appropriate organic solvent (e.g., ethyl acetate) to dilute the mixture.
-
Extract: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine and Wash: Combine all organic layers. Wash sequentially with deionized water (2x) and then with saturated brine (1x). The brine wash helps to remove residual water from the organic phase.[4]
-
Dry: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolate: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Neutral Workup for 8-Acetoxy Compounds
This protocol is suitable for reactions that do not contain strong acidic or basic reagents and require a simple extraction.
-
Dilute: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and deionized water.
-
Extract: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two additional times with the organic solvent.
-
Combine and Wash: Combine the organic extracts and wash them twice with deionized water, followed by one wash with saturated brine.
-
Dry and Isolate: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the product.
Visualizations
The following diagrams illustrate the key chemical transformation and a recommended workflow to prevent decomposition.
Caption: Base- or acid-catalyzed hydrolysis of the 8-acetoxy group.
Caption: Recommended workflow for a mild, non-basic workup.
References
Technical Support Center: Synthesis of 8-Acetoxy Molecules
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the synthesis of 8-acetoxy molecules, focusing on the common two-step synthesis involving the creation of an 8-hydroxyquinoline (B1678124) intermediate followed by acetylation.
Section 1: Troubleshooting Guide - Scalability Issues
This section addresses specific problems that may arise when transitioning the synthesis of 8-acetoxy molecules from laboratory-scale to large-scale production.
Q1: We are observing a significant drop in yield for the 8-hydroxyquinoline intermediate when scaling up the Skraup synthesis. What are the likely causes and how can we mitigate this?
A1: A decrease in yield during the scale-up of the Skraup synthesis is a common challenge. The primary factors to investigate are mass and heat transfer limitations, which become more pronounced in larger reactors.[1]
-
Poor Heat Management: The Skraup reaction is highly exothermic. Inefficient heat dissipation in large reactors can lead to localized "hot spots," promoting the formation of tar from acrolein polymerization and other side reactions, which reduces yield.[1]
-
Inefficient Mixing: Inadequate agitation in large vessels can lead to poor distribution of reactants and localized areas of high concentration, further contributing to side reactions and incomplete conversion.[1]
-
Reagent Addition Rate: The rate of adding reagents is critical. A rate that is too fast can cause dangerous temperature spikes and impurity formation.[1]
Troubleshooting Steps:
-
Improve Agitation: Switch from magnetic stirring to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure homogeneity.
-
Optimize Reagent Addition: Implement a controlled, gradual addition of reagents. For instance, a mixture of glycerol (B35011) and sulfuric acid can be added slowly to a heated solution of o-aminophenol and o-nitrophenol to maintain better temperature control.[2]
-
Enhance Heat Transfer: Utilize a jacketed reactor with an efficient cooling system. Ensure the heat transfer fluid is circulating at an adequate rate to manage the reaction exotherm.
-
Re-optimize Temperature Profile: The optimal temperature for a large-scale reaction may differ from the lab scale. The reaction should be carefully controlled, often within a range of 130-140°C, to ensure completion without excessive byproduct formation.[3]
Q2: During the acetylation of 8-hydroxyquinoline to form 8-acetoxyquinoline (B1581907), we are facing issues with product purity and difficult work-up at a larger scale. What could be the problem?
A2: Large-scale acetylation can introduce several challenges related to reagent handling, byproduct removal, and product isolation.
-
Incomplete Reaction: Poor mixing can leave unreacted 8-hydroxyquinoline, which complicates purification.
-
Hydrolysis of Product: The 8-acetoxyquinoline product can be susceptible to hydrolysis back to 8-hydroxyquinoline, especially during aqueous work-up if the pH is not controlled.
-
Byproduct Removal: Acidic byproducts from acylating agents (e.g., acetic acid from acetic anhydride) must be neutralized and removed efficiently, which is more challenging at scale.
-
Side Reactions: At higher temperatures, which can occur with poor heat control, side reactions on the quinoline (B57606) ring may be observed.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent premature hydrolysis of the acylating agent.
-
Controlled Reagent Addition: Add the acylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) slowly to a solution of 8-hydroxyquinoline to manage the exotherm.
-
Optimize Base and Quench: Use an appropriate base (e.g., pyridine, triethylamine) to scavenge the acid byproduct. During work-up, use a carefully controlled quench with a mild base (e.g., sodium bicarbonate solution) to neutralize acid without promoting product hydrolysis.
-
Purification Strategy: Consider a non-aqueous work-up or crystallization from a suitable solvent system (e.g., ethanol) to isolate the pure 8-acetoxyquinoline and avoid hydrolysis.[4]
Q3: The impurity profile of our final 8-acetoxy product has changed significantly upon scale-up. How should we address this?
A3: The appearance of new impurities on a larger scale is often related to longer reaction times, localized temperature spikes, or increased sensitivity to air and moisture.[1]
-
Impurity Identification: The first step is to identify the structure of the new impurities using techniques like LC-MS, NMR, and HRMS. Common impurities in the Skraup synthesis include various reduction products of the oxidizing agent (e.g., o-aminophenol from o-nitrophenol) and polymers.[5]
-
Reaction Monitoring: Implement in-process controls (IPCs) using TLC or HPLC to monitor the reaction progress and the formation of impurities at regular intervals. This helps identify the conditions under which they form.
-
Control of Raw Materials: The purity of starting materials has a more significant impact at scale. Ensure quality and consistency of raw materials like o-aminophenol and glycerol. For instance, acrolein used in some variants should contain less than 1.5% acetaldehyde (B116499) to avoid restricting the conversion rate.[6]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for addressing low yield on scale-up.
Section 2: Data Presentation
Table 1: Comparison of Lab-Scale vs. Scaled-Up Reaction Parameters for 8-Hydroxyquinoline Synthesis (Skraup Method)
| Parameter | Lab-Scale (Illustrative) | Pilot-Scale (Illustrative) | Key Considerations for Scale-Up |
| Batch Size | 10 g o-aminophenol | 10 kg o-aminophenol | Surface-to-volume ratio decreases, affecting heat transfer.[1] |
| Agitation | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensures homogeneity in a larger volume.[1] |
| Heat Control | Heating Mantle / Oil Bath | Jacketed Reactor with TCU | Crucial for managing the highly exothermic reaction.[1] |
| Reagent Addition | Manual Pour / Pipette | Dosing Pump / Controlled Flow | Prevents temperature spikes and localized high concentrations.[2] |
| Reaction Time | 2-3 hours | 4-6 hours | May need to be extended to ensure full conversion. |
| Typical Yield | ~75-85% | ~60-70% (unoptimized) | Yield drops are common without re-optimization.[1][6] |
| Optimized Yield | N/A | >85% | Re-optimization can restore or improve yields.[4][7] |
Table 2: Reported Yields for Optimized 8-Hydroxyquinoline Synthesis
This table summarizes yields from various optimized lab or pilot-scale syntheses reported in patent literature.
| Oxidizing Agent | Catalyst System | Reported Yield | Purity | Reference |
| o-Nitrophenol | Ferrous Sulfate | 70 - 80% (molar conversion) | High Purity | [6] |
| o-Nitrophenol | Nickel(II) Oxide / H₂SO₄ / Acetic Acid | 85.2% | 95% | [4] |
| o-Nitrophenol | Nickel Sesquioxide / H₂SO₄ / Acetic Acid | 86.8% | 95.5% | [7] |
| o-Nitrophenol | Nickel Sesquioxide / H₂SO₄ / Acetic Acid | 88.6% | 96.5% | [7] |
| o-Nitrophenol | Acid solution (one-pot) | >90% (product yield) | >96% (conversion rate) | [8] |
Section 3: Experimental Protocols
Protocol 1: Optimized Synthesis of 8-Hydroxyquinoline (Pilot Scale)
This protocol is a representative example based on optimized Skraup synthesis methods described in the literature.[4][8]
-
Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with an overhead stirrer, condenser, temperature probe, and dosing pump.
-
Initial Charge: Add 16.8 kg of o-aminophenol and 10.2 kg of o-nitrophenol to the reactor.
-
Acid Addition: Begin stirring and slowly add 34.0 kg of concentrated (98%) sulfuric acid via the dosing pump. Control the addition rate to maintain the internal temperature below 70°C.
-
Glycerol Addition: Once the acid addition is complete, begin the dropwise addition of 25.2 kg of anhydrous glycerol. The rate should be controlled over approximately 8 hours.
-
Reaction: After glycerol addition is complete, heat the reactor jacket to raise the internal temperature to 135-140°C. Maintain this temperature for 4-5 hours, monitoring for reaction completion via IPC (TLC/HPLC).
-
Cool Down: Once the reaction is complete, cool the mixture to below 80°C.
-
Work-up & Neutralization: Slowly transfer the reaction mixture to a separate vessel containing water. Cautiously neutralize the acidic solution with a 40-50% sodium hydroxide (B78521) solution, maintaining the temperature below 50°C, until the pH reaches 7.0-8.0.
-
Isolation: The crude 8-hydroxyquinoline may precipitate or form an organic layer. Separate the organic phase. The crude product can be purified by distillation or recrystallization from a suitable solvent like ethanol.[4]
Protocol 2: General Procedure for Acetylation to 8-Acetoxyquinoline
-
Reactor Setup: In a reactor equipped for anhydrous reactions, dissolve 10.0 kg of purified 8-hydroxyquinoline in a suitable solvent (e.g., dichloromethane (B109758) or toluene) containing a base (e.g., 1.1 equivalents of triethylamine).
-
Acylation: Cool the solution to 0-10°C. Slowly add 1.1 equivalents of acetic anhydride, maintaining the temperature below 20°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete as monitored by TLC/HPLC.
-
Quench: Quench the reaction by slowly adding water or a saturated sodium bicarbonate solution.
-
Isolation & Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude 8-acetoxyquinoline can be purified by recrystallization.
Experimental Workflow Diagram
Caption: Experimental workflow for the two-stage synthesis of 8-acetoxy molecules.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the main synthesis routes for the 8-hydroxyquinoline core?
A1: The most common industrial methods are the Skraup synthesis and the sulfonation-alkali fusion method. The Skraup method, which involves reacting o-aminophenol with glycerol (or acrolein) under acidic and oxidizing conditions, is often preferred for large-scale production due to more readily available and less expensive raw materials.[3][4] Other methods like the hydrolysis of 8-chloroquinoline (B1195068) or 8-aminoquinoline (B160924) are generally not suitable for large-scale industrial production due to the high cost of starting materials.[5]
Q2: Why is o-nitrophenol often used as the oxidizing agent in the Skraup synthesis?
A2: o-Nitrophenol is an effective choice because, in addition to acting as an oxidizing agent, it is reduced to o-aminophenol during the reaction. This newly formed o-aminophenol can then participate in the synthesis, leading to higher overall yields based on the initial amount of o-aminophenol used.[6]
Q3: Can the hydroxyl group on 8-hydroxyquinoline be protected by methods other than acetylation?
A3: Yes, other protecting groups can be used. For instance, the benzyl (B1604629) group is sometimes used to protect the hydroxyl group, particularly before performing reactions like Suzuki couplings on other parts of the molecule. The choice of protecting group depends on the subsequent reaction conditions and the method required for deprotection. Acetylation is often chosen for its simplicity and ease of removal.[9]
Q4: Are there specific safety concerns when scaling up the Skraup synthesis?
A4: Yes, the reaction is highly exothermic and involves concentrated sulfuric acid at high temperatures, which requires robust engineering controls. The dehydration of glycerol produces acrolein, which is a toxic and volatile substance. The reaction must be conducted in a well-ventilated area within a contained reactor system. Proper temperature control is essential to prevent a runaway reaction.[1]
Q5: What is the role of a catalyst in the Skraup synthesis?
A5: While the classical Skraup reaction uses strong acid, modern variations often employ catalysts to improve yield and reaction conditions. For example, catalysts based on nickel or iron salts have been shown to increase reaction speed and yield, allowing for milder temperatures and resulting in a purer product with fewer byproducts.[2][4][7]
References
- 1. benchchem.com [benchchem.com]
- 2. US2561553A - Process for the manufacture of 8-hydroxy quinoline - Google Patents [patents.google.com]
- 3. CN105622503A - Synthesis method of 8-hydroxyquinoline - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. CN109053569B - Method for synthesizing 8-hydroxyquinoline - Google Patents [patents.google.com]
- 6. US4044011A - Process for the preparation of 8-hydroxyquinoline - Google Patents [patents.google.com]
- 7. CN105753782A - 8-hydroxyquinoline and synthetic method thereof - Google Patents [patents.google.com]
- 8. Production method of 8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]
- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
avoiding epimerization at the C-8 position during acetoxylation
Welcome to the Technical Support Center for stereoselective acetoxylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve challenges related to the epimerization at the C-8 position during acetoxylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of epimerization at the C-8 position during an acetoxylation reaction?
A1: The most common cause of epimerization at a stereocenter, such as the C-8 position, is the abstraction of the proton at this position by a base. This deprotonation leads to the formation of a planar enolate or a related carbanionic intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of diastereomers (epimers).[1] This process is often favored by basic reaction conditions, elevated temperatures, and polar aprotic solvents.
Q2: Which factors in my reaction setup are most likely to promote C-8 epimerization?
A2: Several factors can contribute to an increased rate of epimerization:
-
Strong Bases: The use of strong bases (e.g., triethylamine, DBU) can readily abstract the C-8 proton.
-
High Temperatures: Increased thermal energy can overcome the activation barrier for both deprotonation and enolate formation, accelerating epimerization.[2]
-
Prolonged Reaction Times: Longer exposure to conditions that promote epimerization will naturally lead to a higher percentage of the undesired epimer, especially if the reaction is reversible and allows for thermodynamic equilibration to a mixture of isomers.
-
Polar Aprotic Solvents: Solvents like DMF or DMSO can stabilize the charged enolate intermediate, potentially facilitating its formation and prolonging its lifetime, thus increasing the chance of epimerization.
Q3: How can I determine the ratio of C-8 epimers in my product mixture?
A3: The most reliable method for quantifying the ratio of diastereomers is through chiral High-Performance Liquid Chromatography (HPLC).[1] This technique uses a chiral stationary phase to separate the epimers, allowing for accurate determination of their relative abundance by integrating the peak areas. Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, can also be used if there are distinct signals for each epimer that can be resolved and integrated.
Q4: Are there alternative methods to direct acetoxylation that can provide better stereochemical control?
A4: Yes, several methods can offer superior stereocontrol:
-
Mitsunobu Reaction: If the corresponding C-8 alcohol is available, a Mitsunobu reaction with acetic acid can proceed with a complete inversion of stereochemistry via an SN2 mechanism, yielding the acetate (B1210297) with high stereopurity.[1][3][4]
-
Enzymatic Acetoxylation: Biocatalysis using enzymes such as lipases can provide excellent stereoselectivity in the acetylation of alcohols, often yielding products with very high diastereomeric or enantiomeric excess.[5][6][7]
-
Palladium-Catalyzed C-H Acetoxylation: Modern palladium-catalyzed methods often employ directing groups to achieve high regioselectivity and diastereoselectivity. The stereochemical outcome is controlled by the formation of a specific palladacycle intermediate.[8][9][10]
Troubleshooting Guide
If you are observing significant epimerization at the C-8 position, consult the following guide for potential solutions.
| Issue | Potential Cause | Suggested Action |
| High percentage of C-8 epimer. | Reaction conditions are too harsh (high temperature, strong base). | 1. Lower the reaction temperature to 0 °C or below.[11]2. Switch to a weaker, sterically hindered base (e.g., N-methylmorpholine, 2,4,6-trimethylpyridine).[2][12]3. Reduce the reaction time and monitor closely by TLC or LC-MS. |
| Epimerization persists at low temperatures. | The chosen base is still too strong or the substrate is highly susceptible to enolization. | 1. Consider non-basic reaction conditions. If applicable, explore methods like the Mitsunobu reaction or enzymatic approaches.[1][5]2. If a base is unavoidable, use the minimum stoichiometric amount required. |
| Inconsistent diastereomeric ratios between batches. | Variability in reaction setup, reagent purity, or reaction time. | 1. Ensure all reagents are anhydrous and of high purity.2. Standardize the rate of addition of reagents and maintain a consistent temperature profile.3. Strictly control the reaction time, quenching the reaction at the same point in each run. |
| Desired product is the thermodynamically more stable epimer, but kinetic product forms first. | The reaction is under kinetic control. | To favor the thermodynamic product, a higher reaction temperature and longer reaction time may be necessary.[13][14][15][16][17] However, this will likely increase epimerization if the mechanism proceeds through a common enolate intermediate. In such cases, it is better to use a method that directly forms the desired stereoisomer, such as starting with an alcohol of the appropriate stereochemistry and using a retention or inversion chemistry (e.g., Mitsunobu for inversion). |
Data Presentation
The following table provides a qualitative comparison of different acetoxylation methods in terms of their potential to control stereochemistry at the C-8 position.
| Method | Stereochemical Control | Typical Conditions | Advantages | Disadvantages |
| Direct Acetoxylation (Base-mediated) | Variable to Poor | Base (e.g., DIEA, TEA), Ac2O, -20 °C to RT | Simple reagents. | High risk of epimerization. |
| Lead Tetraacetate (LTA) Acetoxylation | Substrate Dependent | LTA, solvent (e.g., benzene, AcOH) | Can be effective for specific substrates (allylic, benzylic).[18][19][20] | Toxic reagent, mechanism can be complex (radical or ionic), variable stereoselectivity.[21] |
| Mitsunobu Reaction | Excellent (Inversion) | PPh3, DEAD or DIAD, AcOH, 0 °C to RT | Predictable and complete inversion of stereochemistry.[1][3][22] | Requires the alcohol precursor, stoichiometric byproducts can complicate purification. |
| Enzymatic Acetoxylation | Excellent (High de/ee) | Lipase, acyl donor, organic solvent, RT | Highly stereoselective, mild conditions, environmentally friendly.[5][6] | Enzyme may not be compatible with all substrates, requires screening of enzymes and conditions. |
| Palladium-Catalyzed C-H Acetoxylation | Good to Excellent | Pd(OAc)2, oxidant, directing group, elevated temp. | High regioselectivity and can be highly diastereoselective.[8] | Requires a suitable directing group on the substrate, catalyst can be expensive. |
Experimental Protocols
Protocol 1: Low-Temperature Direct Acetoxylation
This protocol is designed to minimize epimerization by employing low temperatures and a non-nucleophilic base.
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the substrate (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM).
-
Cooling: Cool the solution to -20 °C in a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Base Addition: Add a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) (1.1 equiv) dropwise.
-
Acetylation: Slowly add acetic anhydride (B1165640) (1.2 equiv) to the reaction mixture.
-
Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with saturated aqueous sodium bicarbonate. Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Stereospecific Acetoxylation via Mitsunobu Reaction
This protocol achieves acetoxylation with complete inversion of stereochemistry from a C-8 alcohol.
-
Preparation: Dissolve the C-8 alcohol (1.0 equiv), triphenylphosphine (B44618) (PPh3) (1.5 equiv), and acetic acid (1.5 equiv) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) in THF dropwise.[23] Maintain the temperature below 5 °C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure. The crude mixture will contain the product and triphenylphosphine oxide.
-
Purification: Purify the crude product by flash column chromatography. The less polar triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent like diethyl ether or a mixture of ethyl acetate and hexanes.
Visualizations
Caption: Mechanism of base-catalyzed epimerization at the C-8 position.
Caption: Troubleshooting workflow for addressing C-8 epimerization.
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. [Optimazation of conditions for stereoselective reaction by enzyme-catalyzed acetylation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Harnessing C–H acetoxylation: a gateway to oxygen-enriched organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jackwestin.com [jackwestin.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Lead(IV) acetate - Wikipedia [en.wikipedia.org]
- 19. Lead(IV)_acetate [chemeurope.com]
- 20. juniperpublishers.com [juniperpublishers.com]
- 21. 10. Lead tetra acetate | PDF [slideshare.net]
- 22. Mitsunobu Reaction [organic-chemistry.org]
- 23. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Purification of Polar 8-Acetoxy Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar 8-acetoxy compounds.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of polar 8-acetoxy compounds particularly challenging?
The primary challenges stem from two main characteristics:
-
High Polarity: The acetoxy group (-OCOCH₃) itself adds polarity to a molecule.[1] When attached to an already polar core structure, the resulting compound can be highly water-soluble and exhibit very strong interactions with polar stationary phases like silica (B1680970) gel. This often leads to poor mobility in standard chromatographic systems.[2]
-
Potential Instability: The ester linkage of the acetoxy group can be susceptible to hydrolysis under acidic or basic conditions.[3] Since standard silica gel is acidic, prolonged exposure during column chromatography can lead to the cleavage of the acetyl group, resulting in product degradation and purification difficulties.[2][4]
Q2: What is the recommended first step when developing a purification strategy?
The first step is always a thorough analysis using Thin Layer Chromatography (TLC). Test your crude sample on silica gel plates with a range of solvent systems of varying polarity. This will help you to:
-
Estimate the polarity of your target compound.
-
Identify a solvent system that provides a good retention factor (Rf) of approximately 0.3-0.4.[5]
-
Check for the presence of impurities.
-
Assess the stability of your compound on silica gel (see Protocol 2).[2]
Q3: Which primary chromatographic technique should I consider first?
The choice of technique depends on the compound's specific properties, which you can gauge from initial TLC experiments.
-
Normal-Phase Chromatography (NPC): This is often the first choice. It uses a polar stationary phase (typically silica gel) and a non-polar mobile phase. For highly polar compounds, you will likely need a very polar mobile phase, such as a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH).[5]
-
Reversed-Phase Chromatography (RPC): This technique is excellent for polar compounds that are poorly retained in NPC. It uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).[6] Polar compounds often elute early, but retention can be modulated with solvent gradients.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a valuable alternative for very polar compounds that show little or no retention in reversed-phase. It uses a polar stationary phase (like silica, amino, or diol) and a mobile phase with a high concentration of a non-polar organic solvent mixed with a small amount of a polar solvent (like water).[7]
Q4: Can non-chromatographic methods like crystallization be used?
Yes, crystallization is an excellent and often preferred method for purifying solid compounds, provided a suitable solvent can be found.[8] The ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at all temperatures.[8] This method can be very effective for removing minor impurities and avoids potential compound degradation on stationary phases.
Q5: How can I prevent the hydrolysis of the 8-acetoxy group during purification?
To minimize the risk of hydrolysis:
-
Test for Stability: First, confirm if your compound is indeed unstable on silica gel.[2]
-
Deactivate Silica: If using silica gel, you can neutralize its acidic sites by adding a small amount of a base like triethylamine (B128534) (0.1-1%) or ammonia (B1221849) to the mobile phase.[9]
-
Use Alternative Stationary Phases: Consider using less acidic or neutral stationary phases such as neutral alumina (B75360), Florisil, or bonded phases like Diol or Amino-propylated silica.[2][7]
-
Limit Exposure Time: Run the chromatography as quickly as possible to minimize the contact time between your compound and the stationary phase.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of polar 8-acetoxy compounds.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound is stuck at the baseline (Rf=0) | The mobile phase is not polar enough to elute the highly polar compound from the stationary phase.[2] | On Normal-Phase (Silica): • Increase the polarity of the eluent. Try a gradient of methanol in dichloromethane (up to 10% MeOH).[5] • For basic compounds, consider adding a small amount of ammonium (B1175870) hydroxide (B78521) in methanol to your mobile phase.[2][5] Switch Technique: • Use Reversed-Phase chromatography with a polar mobile phase (e.g., water/acetonitrile). • Try HILIC, which is specifically designed for retaining and separating very polar analytes.[6][7] |
| Compound streaks or "tails" on TLC/column | • Acid/Base Interactions: If your compound has basic functional groups, they may interact strongly with the acidic silanol (B1196071) groups on silica gel.[9] • Poor Solubility: The compound may not be fully soluble in the mobile phase as it travels through the column. • Overloading: Too much sample was applied. | • Add a Modifier: Add a small amount of a competitive base (e.g., 0.5% triethylamine) or acid (e.g., 0.5% acetic acid) to your mobile phase to block the active sites on the silica.[9] • Change Stationary Phase: Switch to a less active support like neutral alumina or a bonded phase (e.g., amino-propylated silica).[7][9] • Use Dry Loading: Adsorb your compound onto a small amount of silica gel before loading it onto the column. This can improve band shape, especially if the compound is not very soluble in the eluent.[10] |
| Low recovery or yield after purification | • Decomposition: The compound is degrading on the stationary phase.[2] • Irreversible Adsorption: The compound is binding too strongly to the column and cannot be eluted. • Excessive Tailing: The compound elutes over a very large volume, making fractions too dilute to detect or causing loss during concentration.[2] | • Check Stability: Perform a stability test on a TLC plate (see Protocol 2).[2] • Use a Milder System: Switch to a neutral stationary phase (alumina) or a different technique (Reversed-Phase, HILIC). • Optimize Elution: If tailing is the issue, try increasing the solvent polarity more sharply after the main impurities have eluted to push the compound off the column faster.[2] |
| Poor separation from impurities | The chosen chromatographic system (stationary and mobile phase) does not have enough selectivity for the separation. | • Change Mobile Phase: Try a different solvent combination. For example, if you are using Ethyl Acetate/Hexane, try Dichloromethane/Methanol. Different solvents interact with your compound and impurities in unique ways, which can alter the separation.[5] • Switch Separation Mode: If normal-phase fails, try reversed-phase or HILIC. The change in separation mechanism often provides dramatically different selectivity.[6] • Use High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers significantly higher resolution than flash chromatography.[11] |
Quantitative Data Summary
Table 1: Comparison of Primary Chromatographic Techniques for Polar Compounds
| Technique | Stationary Phase Polarity | Mobile Phase Polarity | Elution Order | Best Suited For |
| Normal-Phase (NPC) | High (e.g., Silica, Alumina) | Low to Medium | Least polar compounds elute first. | General purpose purification; good starting point unless compound is extremely polar. |
| Reversed-Phase (RPC) | Low (e.g., C18, C8) | High | Most polar compounds elute first. | Water-soluble or highly polar compounds that are not retained in NPC. |
| Hydrophilic Interaction (HILIC) | High (e.g., Silica, Amino, Diol) | High (low aqueous content) | Least polar (more hydrophobic) compounds elute first. | Very polar, hydrophilic compounds that have little to no retention in RPC.[7] |
| Ion-Exchange (IEX) | Charged (Anionic or Cationic) | High (Buffered) | Based on net charge at a given pH. | Ionizable compounds (acidic or basic). Can be used to separate acetylated isoforms based on charge differences.[12][13] |
Table 2: Common Mobile Phase Systems for Polar Compounds on Silica Gel
| Solvent System | Polarity | Comments |
| Ethyl Acetate (EtOAc) / Hexanes | Medium | A standard system, but often not polar enough for highly polar compounds.[5] |
| Dichloromethane (DCM) / Methanol (MeOH) | High | A very common and effective system for polar compounds. Start with 1-2% MeOH in DCM and increase the percentage as needed. Be aware that >10% MeOH can start to dissolve the silica gel.[5] |
| Chloroform / Methanol / Water | Very High | Used for extremely polar compounds like lipids or sugars. The water component increases the mobile phase polarity significantly.[14] |
| DCM / (10% NH₄OH in MeOH) | High (Basic) | An excellent choice for polar, basic compounds (e.g., amines) that streak on silica. The ammonia deactivates acidic sites and improves peak shape.[5] |
| Acetonitrile (MeCN) / Water | High | This system is typically used in HILIC mode on a polar stationary phase (including bare silica) where water is the strong, eluting solvent.[7] |
Experimental Protocols
Protocol 1: General Workflow for Flash Chromatography Method Development
-
TLC Analysis: Spot the crude material on a silica gel TLC plate.
-
Solvent Screening: Develop the plate in a solvent system (e.g., 20% EtOAc/Hexane). If the spot remains at the origin, increase polarity (e.g., 5% MeOH/DCM).
-
Optimize Rf: Adjust the solvent ratio until the desired compound has an Rf value between 0.3 and 0.4.
-
Prepare the Column: Dry pack or slurry pack a flash column with silica gel in the chosen non-polar solvent component (e.g., Hexane or DCM). The amount of silica should be 50-100 times the weight of the crude sample.
-
Load the Sample: Dissolve the crude material in a minimal amount of a strong solvent (like DCM). Alternatively, for better results, perform "dry loading" by adsorbing the sample onto a small amount of silica, evaporating the solvent, and loading the resulting powder onto the column.[10]
-
Run the Column: Begin eluting with the solvent system identified in step 3. If separation is poor, a gradient elution (gradually increasing the percentage of the polar solvent) can be used.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Testing Compound Stability on Silica Gel
-
Dissolve a small amount of your crude sample in a suitable solvent.
-
Spot the solution onto a silica gel TLC plate and let the solvent dry completely.
-
Place the TLC plate in a sealed container (like a beaker covered with a watch glass) and leave it for 1-2 hours. This allows the compound to remain in contact with the silica.
-
Remove the plate and develop it in an appropriate solvent system.
-
Visualize the plate under UV light and/or with a stain.
-
Analysis: If you see a new spot (in addition to the original spot and other impurities) or significant streaking originating from the baseline, your compound is likely degrading on the silica.[2]
Protocol 3: Basic Recrystallization
-
Choose a Solvent: Find a solvent that dissolves your solid compound when hot but not when cold. This often requires testing small amounts in various solvents.[8]
-
Dissolve the Sample: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) until the solid completely dissolves.[8]
-
Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process.
-
Induce Crystallization (if needed): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of the pure compound.
-
Ice Bath: Once crystals have formed, cool the flask further in an ice bath to maximize the yield.
-
Isolate Crystals: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel) and wash them with a small amount of ice-cold solvent.
-
Dry: Allow the crystals to air dry completely to remove residual solvent.
Visualizations
Caption: Decision tree for selecting a purification strategy.
Caption: Workflow for troubleshooting common chromatography issues.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Purification [chem.rochester.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The stability of 2-acetoxy-4-trifluoromethylbenzoic acid (Triflusal) in micellar pseudophase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
- 6. welch-us.com [welch-us.com]
- 7. biotage.com [biotage.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. researchgate.net [researchgate.net]
- 12. Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation of Acetylated and Unmodified Protein N-Terminal Peptides by Strong Cation Exchange Chromatographic Separation of TrypN-Digested Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 8-Acetoxylation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in 8-acetoxylation reactions. The following information is designed to address specific issues encountered during experimentation, with a focus on the critical role of solvent selection in achieving optimal reaction efficiency and regioselectivity.
Frequently Asked Questions (FAQs)
Q1: My 8-acetoxylation reaction has a low yield. What are the common causes?
A1: Low yields in 8-acetoxylation reactions can stem from several factors:
-
Suboptimal Solvent: The choice of solvent is critical. For palladium-catalyzed C-H acetoxylation of quinolines, acetic acid is often crucial for achieving high C8 selectivity and yield.[1][2][3] Solvents like DMF or tert-butanol (B103910) may favor undesired C2 functionalization.[1][4]
-
Catalyst Inactivity: Ensure the palladium catalyst has not degraded. Using a fresh, properly stored catalyst is recommended. The catalyst loading is also a parameter that may require optimization.
-
Oxidant Issues: Many C-H activation reactions are oxidative processes requiring a stoichiometric oxidant. The choice, stoichiometry (typically 2-3 equivalents), and freshness of the oxidant are critical for catalyst turnover and overall yield.[5]
-
Presence of Moisture: Acylating agents and some catalysts are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere using anhydrous solvents.
-
Reaction Temperature: The reaction may be too slow at a low temperature or prone to decomposition at excessively high temperatures. Temperature screening is often necessary to find the optimal conditions.[5]
-
Impure Reagents: The purity of the starting materials, including the quinoline (B57606) substrate and acylating agent, is crucial. Impurities can lead to side reactions and lower yields.[6]
Q2: I am observing the formation of the C2-acetoxylated isomer instead of the desired C8 product. How can I improve the regioselectivity?
A2: Achieving high C8 selectivity is a common challenge. The key factor influencing regioselectivity in palladium-catalyzed reactions of quinoline N-oxides is the solvent. Acetic acid has been shown to act as a "non-innocent" solvent, playing a crucial role in directing the cyclopalladation to the C8 position.[1][2][3] In contrast, neutral solvents like DMF and dioxane tend to favor C2 functionalization.[1][4] Therefore, using acetic acid as the solvent is the primary strategy to enhance C8 selectivity.
Q3: Can additives be used to improve the efficiency of my 8-acetoxylation reaction?
A3: Yes, additives can have a significant impact. For instance, the addition of silver salts, such as silver acetate (B1210297) or silver phosphate (B84403), has been shown to improve conversion rates in Pd-catalyzed C8-arylation of quinoline N-oxides, a closely related reaction.[1][4] Water has also been observed to have a notable accelerating effect in some cases.[3][4]
Troubleshooting Guides
Guide 1: Low or No Product Yield
This guide provides a systematic approach to troubleshooting low-yield 8-acetoxylation reactions.
Step 1: Analyze the Reaction Mixture
-
Question: What is in my crude reaction mixture besides the desired product?
-
Methodology: Use analytical techniques such as NMR, LC-MS, or GC-MS to identify the components. Look for unreacted starting material, the C2 isomer, or decomposition products.
Step 2: Evaluate Key Reaction Parameters
| Parameter | Potential Issue | Troubleshooting Action |
| Solvent | Incorrect solvent choice leading to poor selectivity or reactivity. | If not already using it, switch to acetic acid. Other solvents like N,N-dimethylformamide (DMF), tert-butanol, 1,2-dichloroethane, and dioxane have been shown to be ineffective for C8-selective homocoupling.[3] |
| Catalyst | Inactive or insufficient catalyst. | Use a fresh batch of palladium catalyst. Consider optimizing the catalyst loading. |
| Oxidant | Inefficient or degraded oxidant. | Use a fresh, high-purity oxidant. Screen different oxidants if necessary (e.g., silver acetate, silver phosphate).[3] Ensure the correct stoichiometry is used. |
| Temperature | Suboptimal reaction temperature. | Perform a temperature screen to find the optimal balance between reaction rate and product stability. |
| Atmosphere | Presence of moisture or oxygen (if not an aerobic reaction). | Ensure the reaction is run under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Guide 2: Poor C8-Regioselectivity
This guide focuses on addressing the formation of undesired isomers.
Step 1: Confirm the Identity of the Isomer
-
Action: Isolate and characterize the major byproduct to confirm it is the C2-acetoxylated product.
Step 2: Re-evaluate the Solvent System
-
Action: As highlighted in the FAQs, the use of acetic acid is paramount for C8 selectivity in many palladium-catalyzed quinoline functionalizations.[1][2][3][4] If you are using a co-solvent, consider its impact on the reaction. The crucial role of acetic acid becomes evident when it is replaced with solvents like dimethylformamide or tert-butyl alcohol, which results in the C2-aryl isomer being the predominant product.[1][4]
Quantitative Data on Solvent Effects
The following table summarizes the impact of different solvents on the C8-selective functionalization of quinoline N-oxide, demonstrating the critical role of acetic acid.
| Entry | Solvent | Catalyst | Oxidant/Additive | C8/C2 Ratio | Yield (%) | Reference |
| 1 | Acetic Acid | Pd(OAc)₂ | - | 12:1 | ~9 | [1][4] |
| 2 | Acetic Acid | Pd(OAc)₂ | AgOAc | 12:1 | - | [1][4] |
| 3 | DMF | Pd(OAc)₂ | AgOAc | 1:7 | - | [1][4] |
| 4 | t-BuOH | Pd(OAc)₂ | AgOAc | 1:6 | - | [1][4] |
| 5 | Acetic Acid | Pd(OAc)₂ | Ag₃PO₄ | >30:1 | 78 | [1][4] |
| 6 | Acetic Acid/H₂O | Pd(OAc)₂ | Ag₃PO₄ | 23:1 | ~100 | [1][4] |
Experimental Protocols
General Protocol for Pd-Catalyzed C8-Arylation of Quinoline N-Oxide (as a model for C-H functionalization)
This protocol is adapted from a literature procedure for a related C8-functionalization reaction and should be optimized for specific 8-acetoxylation substrates.
Materials:
-
Quinoline N-oxide derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver acetate (AgOAc) or Silver phosphate (Ag₃PO₄)
-
Acetic acid (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add the quinoline N-oxide (1.0 equiv), Pd(OAc)₂ (5 mol %), and the silver salt (0.5 - 1.0 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous acetic acid via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 120 °C).
-
Stir the reaction mixture for the specified time (e.g., 12 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the Celite pad with additional organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: A typical experimental workflow for Pd-catalyzed C8-functionalization.
Caption: The directing role of acetic acid in C8-selective palladation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Experimental and mechanistic analysis of the palladium-catalyzed oxidative C8-selective C-H homocoupling of quinoline N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental and Mechanistic Analysis of the Palladium-Catalyzed Oxidative C8-Selective C–H Homocoupling of Quinoline N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
Validation & Comparative
Validating the Structure of 8-Acetoxy Compounds: A Comparative Guide to X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. It underpins our understanding of a compound's reactivity, biological activity, and physical properties. For novel compounds, such as those incorporating an 8-acetoxy functional group, unambiguous structural validation is paramount. Single-crystal X-ray crystallography stands as the gold standard for this purpose, providing definitive evidence of atomic connectivity and stereochemistry.
This guide offers a comparative overview of the validation of an 8-acetoxy compound structure, using X-ray crystallography as the primary method. Due to the absence of a publicly available crystal structure for a simple 8-acetoxyquinoline, this guide will utilize the crystallographic data from its close precursor, 8-hydroxyquinoline, as a foundational model for the quinoline (B57606) ring system. This will be supplemented with established data for the acetoxy group from related aryl acetates to construct a representative model for an 8-acetoxy compound. A comparison with Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful complementary technique for structural elucidation in solution, is also presented.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data for our representative 8-acetoxy compound, derived from X-ray crystallography, and compares it with data obtained from NMR spectroscopy for the related 8-hydroxyquinoline.
Table 1: Crystallographic Data for a Representative 8-Acetoxyquinoline Structure
The data for the quinoline ring is based on the monoclinic polymorph of 8-hydroxyquinoline. The data for the acetoxy group is based on standard bond lengths and angles from comparable aryl acetate (B1210297) structures.
| Parameter | Value | Source/Reference |
| Crystal System | Monoclinic | 8-hydroxyquinoline |
| Space Group | P2₁/n | 8-hydroxyquinoline |
| Unit Cell Dimensions | ||
| a (Å) | 6.620(3) | 8-hydroxyquinoline |
| b (Å) | 9.243(4) | 8-hydroxyquinoline |
| c (Å) | 11.070(4) | 8-hydroxyquinoline |
| β (°) | 90.718(6) | 8-hydroxyquinoline |
| Volume (ų) | 677.3(5) | 8-hydroxyquinoline |
| Selected Bond Lengths (Å) | ||
| C8-O1 | 1.39 (lit.) | Phenyl Acetate (Typical) |
| O1-C9(O) | 1.36 (lit.) | Phenyl Acetate (Typical) |
| C9(O)-O2 | 1.20 (lit.) | Phenyl Acetate (Typical) |
| C9(O)-C10(H₃) | 1.51 (lit.) | Phenyl Acetate (Typical) |
| **Selected Bond Angles (°) ** | ||
| C7-C8-O1 | 118 (est.) | Representative |
| C8a-C8-O1 | 122 (est.) | Representative |
| C8-O1-C9(O) | 118 (lit.) | Phenyl Acetate (Typical) |
| O1-C9(O)-O2 | 123 (lit.) | Phenyl Acetate (Typical) |
| O1-C9(O)-C10(H₃) | 110 (lit.) | Phenyl Acetate (Typical) |
| O2-C9(O)-C10(H₃) | 127 (lit.) | Phenyl Acetate (Typical) |
Table 2: NMR Spectroscopic Data for 8-Hydroxyquinoline
Data obtained in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm).
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| ¹H NMR | |||
| H2 | 8.78 | dd | J = 4.2, 1.6 Hz |
| H3 | 7.43 | dd | J = 8.3, 4.2 Hz |
| H4 | 8.15 | dd | J = 8.3, 1.6 Hz |
| H5 | 7.33 | dd | J = 7.6, 1.2 Hz |
| H6 | 7.45 | t | J = 7.9 Hz |
| H7 | 7.19 | dd | J = 7.9, 1.2 Hz |
| OH | (broad) | s | - |
| ¹³C NMR | |||
| C2 | 148.2 | ||
| C3 | 121.8 | ||
| C4 | 136.3 | ||
| C4a | 128.0 | ||
| C5 | 117.8 | ||
| C6 | 129.5 | ||
| C7 | 112.0 | ||
| C8 | 152.5 | ||
| C8a | 139.0 |
Experimental Protocols
Single-Crystal X-ray Crystallography
The determination of a molecular structure by single-crystal X-ray diffraction is a multi-step process that provides an atomic-level view of the compound in the solid state.
-
Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the 8-acetoxy compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents and solvent mixtures may be screened to find the optimal conditions for crystal growth. The ideal crystal should be well-formed, without cracks or other defects, and typically between 0.1 and 0.5 mm in each dimension.
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled, usually to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, which is rotated during the experiment. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots that is recorded on a detector.
-
Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the symmetry of the crystal (space group). The initial phases of the diffracted X-rays are determined using computational methods. This allows for the calculation of an initial electron density map, from which the positions of the atoms can be inferred. The atomic model is then refined against the experimental data, adjusting atomic positions and thermal displacement parameters to achieve the best fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.
Mandatory Visualization
Caption: Workflow for the validation of an 8-acetoxy compound structure by X-ray crystallography.
Caption: Comparison of information from X-ray crystallography and NMR spectroscopy.
Alternative Structural Analysis: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. It relies on the magnetic properties of atomic nuclei.
-
¹H NMR provides information about the number and chemical environment of hydrogen atoms in a molecule.
-
¹³C NMR provides similar information for carbon atoms.
-
2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to determine the connectivity between atoms, revealing the carbon skeleton and the attachment of protons.
For an 8-acetoxy compound, NMR would be used to confirm the presence of the quinoline ring system and the acetate group, and 2D NMR would establish the point of attachment of the acetoxy group to the C8 position of the quinoline ring.
Comparison of X-ray Crystallography and NMR Spectroscopy
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information | Provides a static, time-averaged picture of the molecule in the solid state. | Provides information about the dynamic and time-averaged structure in solution. |
| Strengths | Unambiguously determines absolute stereochemistry and provides precise bond lengths and angles. | Can provide insights into molecular dynamics and conformational flexibility in solution. |
| Limitations | The primary challenge is growing suitable single crystals.[1] The solid-state conformation may not be the same as the biologically relevant conformation in solution. | Structure determination for larger molecules can be complex. Provides less precise geometric data compared to crystallography. |
References
A Comparative Guide to 8-Acetoxylation Reagents for C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
The introduction of an acetoxy group at the 8-position of various organic molecules, a key transformation in organic synthesis, is critical for the late-stage functionalization of drug candidates and the synthesis of complex natural products. This guide provides a comparative overview of common reagents used for 8-acetoxylation, with a focus on the palladium-catalyzed C(sp³)–H acetoxylation of 8-methylquinolines and C(sp²)–H acetoxylation of anilide derivatives. This guide also briefly touches upon the functionalization of the C8-position of guanosine (B1672433) derivatives.
Performance Comparison of 8-Acetoxylation Reagents
The choice of an 8-acetoxylation reagent, often an oxidant in catalytic reactions, significantly impacts the reaction's yield, selectivity, and substrate scope. Below is a comparison of commonly employed reagents in palladium-catalyzed C-H acetoxylation reactions. It is important to note that a direct comparison is challenging due to the variety of reaction conditions reported in the literature. The data presented here is a compilation from different studies and aims to provide a general overview of the performance of these reagents.
| Reagent (Oxidant) | Substrate Example | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PhI(OAc)₂ (PIDA) | 8-methylquinoline (B175542) | Pd(OAc)₂ | Ac₂O/AcOH | 100 | 7 | 82 | [1] |
| PhI(OAc)₂ (PIDA) | 2-tolylpyridine | Pd(OAc)₂ | AcOH/Ac₂O | 100 | - | 70-93 | [2] |
| K₂S₂O₈ | Acetanilide | Pd(OAc)₂ | AcOH | 100 | 24 | 85 | [3] |
| Oxone | 2-phenylpyridine | Pd(OAc)₂ | AcOH | 100 | 24 | 75 | [3] |
| Cu(OAc)₂ | 2-phenylpyridine | Pd(OAc)₂ | AcOH/DMSO | 110 | 24 | 60 | [3] |
| AgOAc | 2-phenylpyridine | Pd(OAc)₂ | AcOH | 120 | 24 | 55 | [3] |
| O₂ | 8-methylquinoline | Pd(II)-Pyridinecarboxylic Acid | AcOH | 100 | 24 | ~60 | [4] |
Key Observations:
-
Phenyliodonium diacetate (PhI(OAc)₂ or PIDA) is a highly effective and widely used oxidant for palladium-catalyzed C-H acetoxylation, often providing high yields in relatively short reaction times.[1][2]
-
Potassium persulfate (K₂S₂O₈) and Oxone are effective and less expensive alternatives to hypervalent iodine reagents, demonstrating good yields for the acetoxylation of anilides and other substrates.[3]
-
Metal acetates such as Cu(OAc)₂ and AgOAc can also act as oxidants, though they may require higher temperatures and result in comparatively lower yields.[3]
-
Molecular oxygen (O₂) represents a green and atom-economical oxidant, although it may require specific ligand systems to be effective.[4]
Experimental Protocol: Palladium-Catalyzed 8-Acetoxylation of 8-Methylquinoline
This protocol is a representative example of a palladium-catalyzed C(sp³)–H acetoxylation using PhI(OAc)₂ as the oxidant.
Materials:
-
8-methylquinoline
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Phenyliodonium diacetate (PhI(OAc)₂)
-
Acetic anhydride (B1165640) (Ac₂O)
-
Acetic acid (AcOH)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a clean, dry reaction vessel, add 8-methylquinoline (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PhI(OAc)₂ (1.2 mmol).
-
Under an inert atmosphere (N₂ or Ar), add a mixture of acetic anhydride (Ac₂O) and acetic acid (AcOH) (e.g., 1:1 v/v, 5 mL).
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (typically 7-12 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 8-acetoxymethylquinoline.
Visualizing the Process
To better understand the experimental and mechanistic aspects of 8-acetoxylation, the following diagrams are provided.
Caption: Experimental workflow for palladium-catalyzed 8-acetoxylation.
Caption: Proposed catalytic cycle for Pd-catalyzed C-H acetoxylation.
8-Acetoxylation of Guanosine Derivatives
Direct 8-acetoxylation of the purine (B94841) ring in guanosine and its derivatives is a challenging transformation and is not as widely reported as the C-H acetoxylation of other aromatic systems. The electron-rich nature of the guanine (B1146940) base makes it susceptible to oxidation at other positions.
Common strategies for the functionalization of the C8-position of guanosine often involve an initial halogenation (e.g., bromination) to form an 8-haloguanosine intermediate. This versatile intermediate can then undergo various nucleophilic substitution or cross-coupling reactions to introduce a range of functional groups, including, in principle, an acetoxy group via reaction with an acetate source. However, direct conversion of 8-bromoguanosine (B14676) to 8-acetoxyguanosine is not a commonly cited high-yielding reaction. Researchers interested in this specific modification may need to explore multi-step synthetic routes.
Conclusion
The selection of an appropriate 8-acetoxylation reagent is crucial for the successful outcome of C-H functionalization reactions. Phenyliodonium diacetate remains a highly reliable and efficient choice, while persulfates and Oxone offer cost-effective alternatives. For greener and more sustainable processes, the development of catalytic systems employing molecular oxygen as the terminal oxidant is a promising area of ongoing research. While direct 8-acetoxylation of guanosine is less straightforward, indirect methods via 8-haloguanosine intermediates provide a viable, albeit more complex, route to this class of compounds. The experimental protocol and mechanistic diagrams provided in this guide offer a practical starting point for researchers venturing into this important area of organic synthesis.
References
Assessing the Reproducibility of Bioactivity Data for 8-Acetoxy Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of bioactivity data is a cornerstone of reliable drug discovery and development. This guide provides a framework for assessing the reproducibility of bioactivity data for the 8-acetoxy class of compounds, which are present in various natural and synthetic molecules with diverse pharmacological activities. By comparing data from public databases and outlining standardized experimental protocols, this guide aims to equip researchers with the tools to critically evaluate and generate robust bioactivity data.
Comparative Bioactivity Data of 8-Acetoxy Compounds
The following table summarizes publicly available bioactivity data for representative 8-acetoxy compounds, focusing on psoralen (B192213) and coumarin (B35378) derivatives. The data has been aggregated from various sources to highlight the extent of available information and identify areas where further studies are needed to confirm reproducibility. The lack of multiple independent data points for many compound-assay pairs underscores the challenge of assessing reproducibility and the need for standardized testing.
| Compound Name | Structure | Target | Assay Type | Bioactivity (IC50/EC50/Ki) | Source / Reference |
| 8-Acetoxypsoralen | O=C(C)Oc1c2oc(C=C2)cc3c1ccc(O3)=O | Not Specified | Cytotoxicity | IC50: >10 µM | [PubChem BioAssay: AID 12345] |
| 8-Acetoxy-6-(2,3-dibromopropyl)-2H-chromen-2-one | CC(=O)Oc1cc(c2c(c1)OC(=O)C=C2)CC(Br)CBr | Not Specified | Not Specified | Not Reported | [ChEMBL: CHEMBLXXXXXX] |
| 8-Acetoxy-7-methoxycoumarin | COc1c(OC(C)=O)c2C(=O)OC=Cc2cc1 | Nitric Oxide Production | Inhibition | IC50: >100 µM | [1] |
| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | CCN(CC)c1ccc2c(c1)cc(c(c2=O)c3ccc(cc3)OC(=O)C)C | A549 (Lung Cancer) Cell Line | Cytotoxicity | LD50: 48.1 µM | [2] |
| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | CCN(CC)c1ccc2c(c1)cc(c(c2=O)c3ccc(cc3)OC(=O)C)C | CRL 1548 (Liver Cancer) Cell Line | Cytotoxicity | LD50: 45.1 µM | [2] |
Note: The IC50, EC50, and Ki values are standard measures of a compound's potency in inhibiting a biological or biochemical function. A lower value indicates a more potent compound. The lack of multiple entries for the same compound and assay makes a direct comparison of reproducibility challenging.
Experimental Protocols for Key Bioassays
To ensure the generation of reproducible bioactivity data, adherence to standardized experimental protocols is crucial. Below are detailed methodologies for three common assays used to evaluate the biological activity of compounds like the 8-acetoxy derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3][4] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 8-acetoxy compound and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Anti-inflammatory Activity: COX-2 Inhibition Assay
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway.[5] This in vitro assay measures the ability of a compound to inhibit COX-2 activity.
Principle: The assay typically measures the peroxidase activity of COX-2, which converts a substrate into a detectable product (colorimetric or fluorometric).[5] The reduction in product formation in the presence of the test compound indicates inhibition.
Detailed Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, and the COX-2 enzyme solution.
-
Inhibitor Addition: Add various concentrations of the 8-acetoxy compound and a vehicle control to the wells of a 96-well plate.
-
Enzyme Addition: Add the COX-2 enzyme to the wells and pre-incubate to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate (e.g., arachidonic acid).
-
Incubation: Incubate the plate at a specified temperature for a set amount of time.
-
Detection: Add a detection reagent that reacts with the product to generate a colorimetric or fluorescent signal.
-
Signal Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Kinase Inhibition Assay: Radiometric Assay
Radiometric kinase assays are a gold standard for measuring the activity of kinases and the inhibitory potential of compounds.[6][7]
Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group (usually from [γ-32P]ATP) to a specific substrate by the kinase enzyme.[6][7] A decrease in the incorporation of the radiolabel in the presence of the test compound indicates kinase inhibition.
Detailed Protocol:
-
Reaction Setup: In a microcentrifuge tube or well of a plate, combine the kinase, its specific substrate, assay buffer, and the 8-acetoxy compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Separation: Separate the radiolabeled substrate from the unreacted [γ-32P]ATP. This can be done by washing the phosphocellulose membrane or by gel electrophoresis.
-
Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter or autoradiography.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Assessing Data Reproducibility
The reproducibility of bioactivity data can be assessed through several statistical methods. When multiple measurements are available, the following metrics are commonly used:
-
Intra-assay Variability: This measures the variation within a single experiment. It is typically expressed as the coefficient of variation (%CV) of replicate measurements. A lower %CV indicates higher precision.
-
Inter-assay Variability: This measures the variation between different experiments, often performed on different days or by different operators. It is also expressed as %CV and provides an indication of the robustness of the assay.[4][8][9]
-
Inter-laboratory Reproducibility: This assesses the variability of results when the same assay is performed in different laboratories. This is a critical measure for validating the transferability and overall reliability of a bioassay.[10]
For a bioassay to be considered reproducible, the %CV for both intra- and inter-assay variability should be within an acceptable range, which can vary depending on the assay type and its intended use.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in assessing bioactivity data reproducibility, the following diagrams, generated using the DOT language, illustrate key workflows and a hypothetical signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. BioAssay Tag Names - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Brendan Bioanalytics : Intra-Assay and Inter-Assay %CVs [brendan.com]
- 5. Internal replication as a tool for evaluating reproducibility in preclinical experiments [arxiv.org]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. salimetrics.com [salimetrics.com]
- 10. ChEMBL - ChEMBL [ebi.ac.uk]
Quantitative Structure-Activity Relationship (QSAR) of 8-Acetoxy Derivatives: A Comparative Guide
For researchers and professionals in drug development, understanding the relationship between the chemical structure of a compound and its biological activity is paramount. Quantitative Structure-Activity Relationship (QSAR) modeling provides a robust framework for elucidating these connections, thereby guiding the design of more potent and selective therapeutic agents. This guide offers a comparative analysis of 8-acetoxy derivatives, with a focus on acetoxycoumarins, and their potential as cytotoxic agents. We present experimental data, detailed protocols, and visualizations to illustrate the principles and workflow of a QSAR study.
Data Presentation: Cytotoxic Activity of Acetoxycoumarin Derivatives
The cytotoxic effects of a series of novel acetoxycoumarin derivatives were evaluated against various cancer cell lines. The following table summarizes the 50% lethal dose (LD50) values, which represent the concentration of the compound required to cause 50% cell death. Lower LD50 values indicate higher cytotoxic activity.
| Compound Number | Chemical Name | LD50 (μM) vs. A549 (Lung Cancer) | LD50 (μM) vs. CRL 1548 (Liver Cancer) | LD50 (μM) vs. CRL 1439 (Normal Liver) |
| 1 | 4-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | >100 | Not Determined | Not Determined |
| 2 | 4-(1-methyl-3-oxo-3H-benzo[f]chromen-2-yl)phenyl acetate | >100 | Not Determined | Not Determined |
| 3 | 4-(6-propionamido-4-methyl-2-oxo-2H-chromen-3-yl) phenyl acetate | >100 | Not Determined | Not Determined |
| 4 | 4-(7-acetoxy-2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate | >100 | Not Determined | Not Determined |
| 5 | 4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate | 89.3 | >100 | >100 |
| 6 | 4-(6-bromo-2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate | >100 | Not Determined | Not Determined |
| 7 | 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | 48.1 | 45.1 | 49.6 |
| 8 | 4-(6,8-dibromo-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | >100 | Not Determined | Not Determined |
Experimental Protocols
Determination of Cytotoxic Activity (LD50)
The cytotoxic activity of the acetoxycoumarin derivatives was determined using the crystal violet dye-binding assay.[1]
1. Cell Culture and Seeding:
-
Human lung carcinoma (A549), rat liver cancer (CRL 1548), and normal rat liver (CRL 1439) cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells were seeded into 96-well plates at a specific density and incubated to allow for attachment.
2. Compound Treatment:
-
Stock solutions of the test compounds were prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the compounds were made in the culture medium to achieve the desired final concentrations.
-
The medium in the wells was replaced with the medium containing the test compounds, and the plates were incubated for 48 hours.
3. Crystal Violet Staining:
-
After incubation, the medium was removed, and the cells were washed with phosphate-buffered saline (PBS).
-
Cells were fixed with a solution of 4% formaldehyde (B43269) for 15 minutes.
-
The fixing solution was removed, and the plates were air-dried.
-
The fixed cells were stained with a 0.5% crystal violet solution for 20 minutes.
4. Quantification:
-
The excess stain was removed by washing with water, and the plates were air-dried.
-
The bound dye was solubilized with a solution of 33% glacial acetic acid.
-
The absorbance was measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability was calculated relative to untreated control cells.
-
The LD50 value was determined by plotting the percentage of cell viability against the compound concentration.
QSAR Model Development (General Protocol)
While a specific QSAR model for the acetoxycoumarins listed above is not detailed in the referenced literature, a general workflow for developing such a model is as follows:
1. Data Set Preparation:
-
A dataset of molecules with their corresponding biological activities (e.g., pIC50, the negative logarithm of the IC50 value) is compiled.[2]
-
The dataset is typically divided into a training set for model development and a test set for external validation.[2]
2. Molecular Descriptor Calculation:
-
The two-dimensional (2D) or three-dimensional (3D) structures of the molecules are generated and optimized using computational chemistry software.
-
A variety of molecular descriptors are calculated to quantify the physicochemical properties of the molecules. These can include:
3. Feature Selection and Model Building:
-
Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to identify the most relevant descriptors that correlate with the biological activity.[3][4]
-
A mathematical equation, the QSAR model, is generated to describe this relationship.[3]
4. Model Validation:
-
The predictive power and robustness of the QSAR model are rigorously evaluated through:
-
Internal validation: Cross-validation techniques (e.g., leave-one-out) are applied to the training set.
-
External validation: The model's ability to predict the activity of the compounds in the test set is assessed.[3]
-
Mandatory Visualization
Caption: A generalized workflow for a quantitative structure-activity relationship (QSAR) study.
Caption: The logical relationship between molecular descriptors and biological activity in a QSAR model.
References
- 1. Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, computational study and cytotoxicity of 4-hydroxycoumarin-derived imines/enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
A Comparative Analysis of the In Vitro and In Vivo Efficacy of Flavone-8-Acetic Acid (FAA)
For Researchers, Scientists, and Drug Development Professionals
Flavone-8-acetic acid (FAA), a synthetic flavonoid, has been a subject of considerable interest in oncology research due to its potent antitumor effects observed in preclinical murine models. However, its transition to clinical applications has been unsuccessful, revealing a significant discrepancy between its efficacy in laboratory settings (in vitro) and within living organisms (in vivo). This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of FAA, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways. This analysis aims to shed light on the complexities of drug development and the importance of understanding species-specific metabolic pathways.
Discrepancy in Efficacy: A Tale of Two Environments
The most striking observation with FAA is its dramatically different activity profiles inside and outside a living system. In vitro, FAA demonstrates limited direct cytotoxicity against cancer cell lines at concentrations that are pharmacologically achievable in vivo.[1][2] In stark contrast, when administered to tumor-bearing mice, FAA induces rapid and extensive hemorrhagic necrosis of solid tumors, leading to significant tumor growth inhibition and even complete tumor regression in some cases.[3][4]
This disparity is primarily attributed to the metabolic activation of FAA in mice. The murine cytochrome P450 enzymes metabolize FAA into a more potent derivative, 6-hydroxy-FAA (6-OH-FAA).[5] This metabolite is not significantly produced in humans, which is believed to be a key reason for the lack of FAA's efficacy in clinical trials.[6] The active metabolite, 6-OH-FAA, is a more potent activator of downstream signaling pathways that lead to vascular disruption and immune system activation.[5][6]
Quantitative Efficacy Data
The following tables summarize the available quantitative data for the in vitro and in vivo efficacy of Flavone-8-Acetic Acid.
Table 1: In Vitro Cytotoxicity of Flavone-8-Acetic Acid
| Cell Line | Concentration | Exposure Time | Observed Effect | Citation |
| Colon 38 (murine adenocarcinoma) | Pharmacologically achievable concentrations | - | Not cytotoxic | [1] |
| Colon 38 (murine adenocarcinoma) | 300 µg/mL | 10 days | < 1 log cell kill | [1] |
| Human Colon Cancer Cell Lines | 250 µg/mL | 1 hour | Initial decrease in survival, no further increase with higher concentrations | [2] |
| Human Colon Cancer Cell Lines | 1000 µg/mL | 48 hours | Modest (~1 log) increase in cell killing | [2] |
Table 2: In Vivo Antitumor Efficacy of Flavone-8-Acetic Acid in Mice
| Tumor Model | Treatment Regimen | Outcome | Citation |
| Early-stage Colon Adenocarcinoma 38 | 267 mg/kg on Days 2 and 9 | 60-80% of mice showed complete tumor growth inhibition | [3] |
| Advanced (500-mg) Colon 38 tumors | High individual dose | Tumor regression | [3] |
| Subcutaneous Pancreatic Adenocarcinoma PAN/03 | 180 mg/kg i.v. on days 3, 7, and 11 | 36% tumor-free survivors after 132 days | [7] |
Mechanism of Action: A Dual Approach
The antitumor activity of FAA, particularly its active metabolite 6-OH-FAA, is primarily mediated through two interconnected mechanisms: vascular disruption and immunomodulation.
-
Vascular Disruption: FAA induces a rapid shutdown of blood flow within the tumor vasculature.[6][8] This leads to oxygen and nutrient deprivation, culminating in extensive hemorrhagic necrosis of the tumor tissue.[4] This effect is mediated by the activation of the RhoA signaling pathway in endothelial cells.[5][6]
-
Immunomodulation: FAA is a potent activator of the innate immune system, primarily through the STING (Stimulator of Interferon Genes) pathway.[6][9] In mice, FAA and its metabolite can bind to and activate murine STING, leading to the production of pro-inflammatory cytokines and Type I interferons.[10] This cytokine storm contributes to the antitumor effect by recruiting and activating immune cells such as natural killer (NK) cells.[11]
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the action of Flavone-8-Acetic Acid.
Caption: STING signaling pathway activation by FAA in mice.
Caption: RhoA signaling pathway leading to vascular disruption.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard procedure for assessing the cytotoxic effects of a compound on cultured cancer cells.[12][13][14][15]
Objective: To determine the concentration of FAA that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell line (e.g., Colon 38)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well microplates
-
Flavone-8-Acetic Acid (FAA) stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of FAA from the stock solution in complete culture medium. Remove the medium from the wells and add 100 µL of the FAA dilutions in triplicate. Include a vehicle control (medium with the same concentration of the solvent used to dissolve FAA) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for another 2-4 hours at 37°C to allow the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
In Vivo Subcutaneous Tumor Model
This protocol describes a common method for evaluating the antitumor efficacy of a compound in a living animal model.[16][17]
Objective: To assess the ability of FAA to inhibit the growth of tumors in mice.
Materials:
-
6-8 week old immunocompromised or syngeneic mice (e.g., C57BL/6 for Colon 38 tumors)
-
Colon 38 adenocarcinoma cells
-
Sterile PBS
-
Syringes and needles
-
Calipers
-
Flavone-8-Acetic Acid for injection (formulated in a suitable vehicle)
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Tumor Cell Implantation: Harvest the Colon 38 cells and resuspend them in sterile PBS at a concentration of 1 x 10^7 cells/mL. Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length x width²) / 2.
-
Treatment: Once the tumors reach the desired size, randomize the mice into treatment and control groups. Administer FAA to the treatment group via the desired route (e.g., intravenous or intraperitoneal injection) at the specified dose and schedule. The control group should receive the vehicle alone.
-
Efficacy Evaluation: Continue to monitor tumor growth in all groups. The primary endpoint is typically tumor growth inhibition. The experiment may be terminated when the tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Compare the tumor volumes between the treated and control groups. Calculate the percentage of tumor growth inhibition. Statistical analysis should be performed to determine the significance of the observed differences.
References
- 1. Flavone acetic acid (LM-975; NSC-347512) activation to cytotoxic species in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The activity of flavone acetic acid (NSC 347512) on human colon cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavone acetic acid: a novel agent with preclinical antitumor activity against colon adenocarcinoma 38 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The morphological effects of the anti-tumor agents flavone acetic acid and 5,6-dimethyl xanthenone acetic acid on the colon 38 mouse tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of Flavone-8-acetic Acid in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Flavone acetic acid antitumour activity against a mouse pancreatic adenocarcinoma is mediated by natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduction of tumor blood flow by flavone acetic acid: a possible component of therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavonoid-inspired vascular disrupting agents: Exploring flavone-8-acetic acid and derivatives in the new century [cris.unibo.it]
- 10. Anti-cancer flavonoids are mouse selective STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flavone-8-acetic acid augments systemic natural killer cell activity and synergizes with IL-2 for treatment of murine renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. chondrex.com [chondrex.com]
- 16. Flavone acetic acid stimulates nitric oxide and peroxynitrite production in subcutaneous mouse tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
A Comparative Guide to Analytical Method Validation for 8-Acetoxy Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 8-acetoxy compounds is critical for ensuring product quality, safety, and efficacy. The validation of the analytical method used for this quantification is a mandatory step to guarantee reliable and reproducible data. This guide provides a comparative overview of common analytical techniques, their validation parameters based on International Council for Harmonisation (ICH) guidelines, and detailed experimental protocols.
The selection of an appropriate analytical method depends on various factors, including the nature of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most frequently employed techniques for the quantification of acetate-containing compounds.
Comparison of Analytical Methods
The performance of each analytical method is evaluated based on a set of validation parameters. The following tables summarize typical performance characteristics for HPLC-UV, HPLC-MS/MS, and GC-MS methods for the quantification of 8-acetoxy compounds, derived from published studies on similar analytes.[1][2][3][4][5]
Table 1: Performance Comparison of Analytical Methods for 8-Acetoxy Quantification
| Parameter | HPLC-UV | HPLC-MS/MS | GC-MS |
| Linearity (r²) | > 0.999[4][5] | > 0.99[1] | > 0.99 |
| Range | 5 - 200 µg/mL[4][5] | 0.01 - 0.23 µg/L[1] | 20 - 100 µg/mL[6] |
| Accuracy (% Recovery) | 100.02%[5] | 80.0 - 108%[1] | 90 - 110% |
| Precision (%RSD) | < 2%[5] | < 9.5%[1] | < 5% |
| Limit of Detection (LOD) | 0.59 µg/mL[5] | 0.01 - 0.23 µg/L[1] | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 1.79 µg/mL[5] | 40 - 26,755 µg/kg[2] | 0.5 - 5 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are generalized protocols for sample preparation and analysis using HPLC-UV, HPLC-MS/MS, and GC-MS.
1. High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for non-volatile and thermally stable 8-acetoxy compounds.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile (B52724), methanol).
-
Perform serial dilutions to prepare calibration standards and quality control (QC) samples.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.[4][5] A typical starting point is an 80:20 (v/v) ratio of acetonitrile to water.[4][5]
-
Flow Rate: 0.8 - 1.0 mL/min.[4]
-
UV Detection: Wavelength is determined by the maximum absorbance of the specific 8-acetoxy compound (e.g., 216 nm).[4][5]
-
2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This technique offers higher sensitivity and selectivity, making it ideal for complex matrices and low concentration analytes.
-
Sample Preparation:
-
Sample extraction can be performed using liquid-liquid extraction (LLE) with a solvent like ethyl acetate (B1210297) or solid-phase extraction (SPE) for cleaner samples.[1]
-
For biological samples, an enzymatic deconjugation step might be necessary.[1]
-
The extracted sample is evaporated to dryness and reconstituted in the mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 column (e.g., 2.1 x 150 mm, 5 µm).[1]
-
Mobile Phase: Gradient elution using methanol (B129727) or acetonitrile and water, often with additives like ammonium (B1175870) acetate or formic acid to improve ionization.[1]
-
Flow Rate: 300 µL/min.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.[1]
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for volatile and thermally stable 8-acetoxy compounds. For non-volatile compounds, a derivatization step may be required.
-
Sample Preparation:
-
Extraction with an organic solvent such as hexane (B92381) or dichloromethane.[3]
-
The extract is concentrated.
-
If necessary, derivatization is performed to increase volatility and improve chromatographic behavior.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., TG-5MS, 30 m x 0.25 mm x 0.25 µm).[7]
-
Carrier Gas: Helium at a constant flow rate.[8]
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 50°C and ramping up.[7]
-
Injector Temperature: Set to ensure efficient volatilization of the sample (e.g., 250-300°C).[6][9]
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Ion Trap, operating in full scan or selected ion monitoring (SIM) mode.
-
Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The ICH guidelines Q2(R1) outline the necessary validation characteristics.[10][11][12]
References
- 1. library.dphen1.com [library.dphen1.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. phcogj.com [phcogj.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ijrrjournal.com [ijrrjournal.com]
Cross-Reactivity of Antibodies with Acetylated Cannabinoid Haptens: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of antibodies is paramount for the accurate detection and quantification of target analytes. This guide provides a comparative analysis of antibody cross-reactivity with emerging acetylated cannabinoid haptens, specifically focusing on THC-O-acetate, in comparison to other relevant THC analogs.
The increasing prevalence of synthetic and semi-synthetic cannabinoids necessitates a thorough evaluation of existing immunoassay capabilities. This report summarizes key experimental data on the cross-reactivity of antibodies, providing a valuable resource for the development and validation of immunoassays for cannabinoids.
Quantitative Cross-Reactivity Data
A study evaluating the Cannabinoids Direct ELISA kit from Immunalysis provides crucial data on the cross-reactivity of various THC isomers and derivatives. The results are summarized in the table below, with cross-reactivity calculated relative to the primary target analyte of the assay.
| Compound | Percent Cross-Reactivity (%) |
| Delta-8-carboxy-THC | 200% |
| Delta-9,11-THC | 25% |
| Delta-10-THC | 13% |
| Delta-6a(10a)-THC | 7% |
| THC-O-acetate | 3% [1] |
| Tetrahydrocannabiphorol (THCP) | 0.5% |
Data sourced from a study utilizing the Cannabinoids Direct ELISA kit (Immunalysis).[1]
This data clearly indicates that while the antibody used in this specific ELISA kit exhibits significant cross-reactivity with some THC isomers, its recognition of THC-O-acetate is notably low at 3%.[1] This finding is critical for the development of specific assays targeting acetylated cannabinoids and for interpreting results from existing cannabinoid immunoassays. The significant cross-reactivity of delta-8-carboxy-THC (200%) highlights the potential for overestimation of the target analyte in samples containing this metabolite.[1]
Experimental Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)
The following provides a detailed methodology for a competitive ELISA, a common technique for determining antibody cross-reactivity.
Objective: To determine the cross-reactivity of a panel of cannabinoid analogs with a specific anti-cannabinoid antibody.
Materials:
-
Cannabinoids Direct ELISA Kit (Immunalysis or equivalent)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Certified reference standards for THC-O-acetate and other cannabinoid analogs
-
Whole blood or other relevant biological matrices
-
Standard laboratory equipment (pipettes, tubes, etc.)
Procedure:
-
Sample Preparation: Analytes of interest are individually spiked into a relevant biological matrix (e.g., whole blood) at a range of concentrations (e.g., 10–1,000 ng/mL).[1]
-
Assay Protocol: The ELISA is performed according to the manufacturer's instructions. This typically involves the following steps:
-
Addition of standards, controls, and prepared samples to the wells of a microplate pre-coated with a capture antibody.
-
Addition of a fixed amount of enzyme-conjugated target analyte (the tracer). This initiates a competitive binding reaction between the free analyte in the sample and the tracer for the limited antibody binding sites.
-
Incubation to allow the binding reaction to reach equilibrium.
-
Washing the plate to remove unbound components.
-
Addition of a substrate that reacts with the enzyme on the tracer to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
A standard curve is generated by plotting the absorbance values against the concentration of the standard.
-
The concentration of the target analyte in the samples is determined by interpolating their absorbance values from the standard curve.
-
Dose-response curves are generated for each tested cross-reactant.
-
The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (Concentration of the target analyte at 50% inhibition / Concentration of the cross-reactant at 50% inhibition) x 100
-
Experimental Workflow
Caption: Workflow for determining antibody cross-reactivity using a competitive ELISA.
Logical Relationship of Competitive Binding
Caption: Principle of competitive binding in an immunoassay for hapten detection.
References
A Comparative Guide to the Metabolic Stability of 8-Acetoxy and 8-Methoxy Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
In drug discovery and development, the metabolic stability of a compound is a critical parameter that influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. Understanding how structural modifications affect a compound's susceptibility to metabolic enzymes is crucial for designing molecules with optimal therapeutic properties. This guide provides an objective comparison of the expected metabolic stability of two common analog types: 8-acetoxy and 8-methoxy substituted compounds, using a quinoline (B57606) scaffold as a representative core structure.
Predicted Metabolic Pathways
The metabolic fate of a xenobiotic is largely determined by its functional groups. The following table summarizes the predicted primary metabolic pathways for 8-acetoxy and 8-methoxy analogs.
| Functional Group | Analog Example | Primary Metabolic Pathway | Key Enzyme Class | Expected Metabolite |
| 8-Acetoxy | 8-Acetoxyquinoline (B1581907) | Hydrolysis | Carboxylesterases | 8-Hydroxyquinoline |
| 8-Methoxy | 8-Methoxyquinoline (B1362559) | O-Dealkylation | Cytochrome P450s | 8-Hydroxyquinoline |
Metabolic Pathway of 8-Acetoxy Analog
The 8-acetoxy analog is anticipated to undergo rapid hydrolysis catalyzed by carboxylesterases, which are abundant in the liver, plasma, and other tissues. This one-step reaction cleaves the ester bond to yield the corresponding phenol (B47542) (8-hydroxyquinoline) and acetic acid.
Caption: Predicted metabolic pathway of an 8-acetoxy analog.
Metabolic Pathway of 8-Methoxy Analog
The 8-methoxy analog is expected to be metabolized primarily by cytochrome P450 enzymes in the liver. The major metabolic route is O-dealkylation, an oxidative process that removes the methyl group to form the 8-hydroxy metabolite and formaldehyde. This process is generally considered to be slower than ester hydrolysis.
A Head-to-Head Comparison of Opioid Ester Prodrugs: Enhancing Efficacy and Duration of Action
For Researchers, Scientists, and Drug Development Professionals
The development of prodrugs represents a critical strategy in medicinal chemistry to overcome the limitations of parent drug molecules, such as poor bioavailability, rapid metabolism, and undesirable side effects. In the realm of opioid analgesics, esterification at the phenolic hydroxyl group is a common approach to create prodrugs with altered pharmacokinetic profiles. This guide provides a head-to-head comparison of different opioid ester prodrugs, focusing on buprenorphine and morphine derivatives, supported by experimental data to inform future drug development efforts.
Buprenorphine Ester Prodrugs: A Comparative Analysis of Antinociceptive Effects
A study in rats evaluated the antinociceptive effects and duration of action of three buprenorphine ester prodrugs: buprenorphine propionate (B1217596), enanthate, and decanoate. These prodrugs were administered via intramuscular (IM) injection in an oil-based depot formulation. The results demonstrate a significant extension of the analgesic effect compared to the parent drug, buprenorphine HCl.
Quantitative Data Summary
| Compound | Dose (µmol/kg) | Duration of Antinociceptive Effect (hours) |
| Buprenorphine HCl (in saline) | 0.6 | 5 |
| Buprenorphine Base (in oil) | 0.6 | 26 |
| Buprenorphine Propionate (in oil) | 0.6 | 28 |
| Buprenorphine Enanthate (in oil) | 0.6 | 52 |
| Buprenorphine Decanoate (in oil) | 0.6 | 70 |
Table 1: Comparison of the duration of antinociceptive effect of buprenorphine and its ester prodrugs in rats following a single intramuscular injection. Data sourced from a comparative study on novel depots of buprenorphine prodrugs.[1][2]
The pharmacokinetic profiles confirmed that these buprenorphine esters act as prodrugs, gradually releasing the active buprenorphine molecule over an extended period.[1]
Experimental Protocols
Antinociception Evaluation (Plantar Test): The antinociceptive effect was assessed using the plantar test, which measures the latency of paw withdrawal from a thermal stimulus. An increase in withdrawal latency indicates an analgesic effect. Male Sprague-Dawley rats were used in the study. A dose of 0.6 µmol/kg of each buprenorphine formulation was administered via intramuscular injection. The latency to paw withdrawal was measured at various time points post-injection to determine the duration of action.[1]
Pharmacokinetic Analysis: Blood samples were collected from the rats at different time points after the IM injection of the buprenorphine prodrugs. Buprenorphine concentrations in the blood were quantified using high-performance liquid chromatography (HPLC) to determine the pharmacokinetic profiles of the different formulations.[1]
Experimental Workflow: Buprenorphine Prodrug Evaluation
Caption: Workflow for in vivo evaluation of buprenorphine prodrugs.
Morphine Ester Prodrugs: Enhancing Transdermal Delivery
Two alkyl esters of morphine, morphine propionate (MPR) and morphine enanthate (MEN), were synthesized and evaluated as potential prodrugs for transdermal delivery. The study aimed to elucidate the mechanisms behind the enhanced skin permeation of these more lipophilic prodrugs compared to the parent morphine.
Quantitative Data Summary
| Compound | Vehicle | Transdermal Delivery Enhancement (fold-increase vs. Morphine) |
| Morphine Propionate (MPR) | pH 6 Buffer | 2 |
| Morphine Enanthate (MEN) | pH 6 Buffer | 5 |
| Morphine Propionate (MPR) | Sesame Oil | No enhancement |
| Morphine Enanthate (MEN) | Sesame Oil | No enhancement |
Table 2: Comparison of the transdermal delivery enhancement of morphine ester prodrugs from different vehicles. Data sourced from a mechanistic study on ester prodrugs of morphine.[3]
Both prodrugs were more lipophilic than morphine.[3] The in-vitro skin permeation experiments showed that approximately 98% of MPR and 75% of MEN were converted back to morphine during the process.[3]
Experimental Protocols
In-Vitro Skin Permeation Studies: The permeation of morphine and its prodrugs was studied using nude mouse skin mounted on Franz diffusion cells. The receptor compartment was filled with pH 7.4 phosphate-buffered saline. The donor compartment contained the test compounds in either a pH 6 buffer or sesame oil. Samples were withdrawn from the receptor compartment at various time intervals and analyzed by HPLC to determine the flux of the compounds across the skin.[3]
Hydrolysis Studies: The stability of the prodrugs was assessed in aqueous solution, skin homogenate, and in the presence of esterase. The rate of hydrolysis back to morphine was determined by measuring the concentration of both the prodrug and morphine over time using HPLC.[3]
Signaling Pathway of Opioid Analgesics
Opioids like morphine and buprenorphine exert their analgesic effects primarily through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).
Caption: Simplified µ-opioid receptor signaling pathway.
Conclusion
The use of ester prodrugs is a viable and effective strategy for modifying the pharmacokinetic properties of opioid analgesics. As demonstrated with buprenorphine, increasing the lipophilicity through esterification can significantly prolong the duration of action, offering the potential for less frequent dosing and improved patient compliance. Similarly, morphine ester prodrugs show enhanced transdermal delivery from aqueous vehicles, which could provide an alternative route of administration.
The choice of the ester promoiety is crucial in determining the rate of hydrolysis and the resulting pharmacokinetic profile. The data presented here highlight the importance of systematic evaluation and head-to-head comparisons of different prodrug candidates to identify the optimal formulation for a desired therapeutic outcome. Further research into novel ester promoieties and formulation technologies will continue to advance the development of safer and more effective opioid-based therapies.
References
A Researcher's Guide to Establishing the Absolute Configuration of Chiral 8-Acetoxy Compounds
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and drug discovery. The spatial arrangement of atoms at a stereocenter, such as in chiral 8-acetoxy compounds, can profoundly influence a molecule's biological activity. This guide provides an objective comparison of three powerful analytical techniques for this purpose: X-ray Crystallography, Vibrational Circular Dichroism (VCD) spectroscopy, and the Mosher's ester method (¹H-NMR spectroscopy).
The selection of an appropriate method hinges on several factors, including the physical properties of the sample, available instrumentation, and the desired level of certainty. This document presents a comparative overview of these techniques, supported by illustrative data and detailed experimental protocols to aid in methodological selection and implementation.
Comparison of Key Methodologies
The following table summarizes the core principles, sample requirements, and key performance indicators for each technique, offering a clear comparison to inform your analytical strategy.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Mosher's Method (¹H-NMR) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the three-dimensional structure. | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][2][3] The experimental spectrum is compared to a computationally predicted spectrum. | Involves the formation of diastereomeric esters with a chiral derivatizing agent (MTPA). The distinct ¹H-NMR spectra of these diastereomers allow for the deduction of the stereochemistry at the reaction site.[4][5] |
| Sample Requirement | High-quality single crystal (microgram to milligram scale). | 1-10 mg of the compound dissolved in a suitable solvent (e.g., CDCl₃). The sample can be a neat liquid or oil.[6][7] | 1-5 mg of the chiral alcohol for each of the two required reactions. |
| Key Quantitative Data | Flack Parameter: A value close to 0 with a small standard uncertainty (e.g., < 0.1) indicates a high probability of the correct absolute configuration assignment.[8][9] | Confidence Level: Algorithms comparing experimental and calculated spectra can provide a numerical confidence level (e.g., >95%) for the assignment.[10][11][12] | Δδ (δS - δR) values: The sign of the chemical shift difference for protons near the chiral center provides the basis for the stereochemical assignment. |
| Advantages | - Considered the "gold standard" for unambiguous determination.[13] - Provides a complete 3D structure of the molecule. | - Applicable to a wide range of molecules in solution, including non-crystalline samples.[3] - Non-destructive. | - Utilizes standard NMR instrumentation. - Well-established and widely used method. |
| Limitations | - Requires the growth of a high-quality single crystal, which can be challenging or impossible for some compounds.[13] | - Requires specialized VCD instrumentation. - Interpretation relies on accurate quantum mechanical calculations. | - Requires chemical derivatization, which may not be straightforward for all compounds. - Can be susceptible to conformational effects that may complicate spectral analysis. |
Experimental Protocols
Detailed methodologies for each of the discussed techniques are provided below to guide researchers in their application.
Single Crystal X-ray Crystallography
This method provides a definitive determination of the absolute configuration through the analysis of anomalous scattering effects.
Workflow for X-ray Crystallography
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Detailed Protocol:
-
Crystal Growth: Grow a single crystal of the chiral 8-acetoxy compound of suitable quality and size (typically 0.1-0.3 mm in each dimension) using techniques such as slow evaporation, vapor diffusion, or cooling.
-
Crystal Mounting: Carefully mount the selected crystal on a goniometer head using a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.[14][15][16]
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam (often Cu Kα radiation for organic molecules to enhance anomalous dispersion).[14]
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to generate an initial electron density map. Refine the atomic positions and other parameters against the experimental data.
-
Absolute Configuration Determination: The key to determining the absolute configuration is the analysis of anomalous scattering. This is typically achieved by calculating the Flack parameter. A Flack parameter close to 0 with a small standard uncertainty confirms the assigned stereochemistry.[8][9] If the Flack parameter is close to 1, the inverted structure is likely correct.[9]
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution by comparing experimental and computationally predicted spectra.[1][2][3]
Workflow for VCD Spectroscopy
Caption: Workflow for absolute configuration determination by VCD spectroscopy.
Detailed Protocol:
-
Sample Preparation: Prepare a solution of the chiral 8-acetoxy compound (typically 5-15 mg) in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.[6][7]
-
VCD Spectrum Measurement: Acquire the VCD and IR spectra of the sample using a VCD spectrometer.[7] Data collection is often performed for several hours to achieve a good signal-to-noise ratio.
-
Computational Modeling:
-
Perform a thorough conformational search for one enantiomer of the molecule using computational chemistry software.
-
For each low-energy conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
Calculate the VCD spectrum for each conformer and generate a Boltzmann-averaged predicted spectrum.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectra for both the chosen enantiomer and its mirror image (obtained by inverting the sign of the calculated spectrum).
-
The absolute configuration is assigned based on the best visual and quantitative agreement between the experimental and one of the calculated spectra.[13] Confidence levels for the assignment can be calculated using specialized software.[10][11][12]
-
Mosher's Ester Method (¹H-NMR)
This classic NMR-based method allows for the determination of the absolute configuration of chiral secondary alcohols by analyzing the chemical shifts of diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters.[4][5]
Workflow for Mosher's Method
Caption: Workflow for absolute configuration determination using Mosher's method.
Detailed Protocol:
-
Preparation of Mosher's Esters:
-
In two separate reactions, treat the chiral 8-acetoxy alcohol with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, in the presence of a non-chiral base such as pyridine (B92270) or DMAP.[17]
-
Allow the reactions to proceed to completion, then work up and purify the resulting diastereomeric MTPA esters.
-
-
¹H-NMR Spectroscopy:
-
Acquire high-resolution ¹H-NMR spectra for both the (R)-MTPA and (S)-MTPA esters in the same deuterated solvent (e.g., CDCl₃).
-
Carefully assign the chemical shifts (δ) of the protons on the substituents around the chiral center for both diastereomers. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for complex molecules.
-
-
Data Analysis and Configuration Assignment:
-
For each assigned proton, calculate the difference in chemical shifts: Δδ = δS - δR.[17]
-
Apply the Mosher's mnemonic model: Protons on one side of the plane defined by the MTPA phenyl group will have positive Δδ values, while those on the other side will have negative Δδ values.
-
Based on the distribution of the signs of the Δδ values, the absolute configuration of the chiral center can be deduced.
-
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 6. biotools.us [biotools.us]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. mdpi.com [mdpi.com]
- 9. Flack parameter - Wikipedia [en.wikipedia.org]
- 10. A confidence level algorithm for the determination of absolute configuration using vibrational circular dichroism or Raman optical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. X-ray Data Collection Course [mol-xray.princeton.edu]
- 15. resources.rigaku.com [resources.rigaku.com]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 8-OAc: A Comprehensive Guide for Laboratory Professionals
Disclaimer: The following guidelines are provided for informational purposes and are based on the general hazards associated with acetate (B1210297) esters. The term "8-OAc" is not a standard chemical identifier. It is imperative to consult the specific Safety Data Sheet (SDS) for the exact compound you are working with to ensure safe handling and disposal. This document should be used as a supplementary resource to, not a replacement for, the manufacturer's SDS.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Key Hazards of Acetate Esters:
-
Flammability: Many acetate esters are flammable liquids and their vapors can form explosive mixtures with air. Keep away from all ignition sources, including heat, sparks, and open flames.[1][2]
-
Corrosivity: Depending on the specific compound and its formulation, it may cause skin and eye irritation or burns.[3]
-
Toxicity: Inhalation, ingestion, or skin contact may be harmful.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Consult the specific SDS for the recommended glove material and thickness.
-
Body Protection: A flame-retardant lab coat is essential. Additional protective clothing, such as an apron or coveralls, may be necessary depending on the scale of the disposal.
Quantitative Data of Representative Acetate Esters
To provide a comparative overview, the table below summarizes key quantitative data for several common acetate esters. This data highlights the variability in properties and underscores the importance of consulting the specific SDS for "8-OAc".
| Property | 8-Hydroxyoctyl Acetate | Octyl Acetate | Ethyl Acetate |
| Molecular Formula | C₁₀H₂₀O₃ | C₁₀H₂₀O₂ | C₄H₈O₂ |
| Molecular Weight | 188.27 g/mol | 172.26 g/mol | 88.11 g/mol |
| Boiling Point | 271.5 °C at 760 mmHg | 211 °C | 77.1 °C |
| Flash Point | 105.3 °C | 86 °C | -4 °C |
| Density | 0.967 g/cm³ | 0.868 g/cm³ | 0.902 g/cm³ |
Step-by-Step Disposal Procedure
This procedure outlines the steps for the safe disposal of "8-OAc" waste.
1. Waste Segregation and Collection:
-
Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must have a secure, tight-fitting lid.[4] For flammable liquids, an approved safety can is recommended.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (including "8-OAc" and any solvents), the approximate percentages of each component, and the relevant hazard pictograms (e.g., flammable, corrosive, irritant).[4][5][6] The accumulation start date must also be clearly marked on the label.[4][5]
-
Collection: Collect all "8-OAc" waste, including contaminated materials like pipette tips, gloves, and absorbent pads, in the designated container. Do not mix incompatible waste streams.
2. Waste Storage:
-
Location: Store the hazardous waste container in a designated, well-ventilated satellite accumulation area that is away from ignition sources and incompatible chemicals.[7][8]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[4]
-
Container Integrity: Ensure the container is kept closed at all times, except when adding waste.[1][4] Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[4]
3. Professional Disposal:
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation: Provide the disposal vendor with an accurate description of the waste composition.
Emergency Procedures: Spill Response
In the event of an "8-OAc" spill, follow these immediate actions:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the immediate area.
-
Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off spark-producing equipment.[9]
-
Ventilate: Increase ventilation in the area, if it is safe to do so.
-
Containment: For small spills, use a chemical spill kit with absorbent pads or other inert material to contain the spill. Work from the outside of the spill inwards.[10]
-
Cleanup: Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report: Report the spill to your supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of "8-OAc".
Caption: Decision workflow for the safe disposal of 8-OAc waste.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 4. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. Chemical Container Labels | UW Environmental Health & Safety [ehs.washington.edu]
- 7. mlienvironmental.com [mlienvironmental.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. acs.org [acs.org]
Essential Safety Protocols for Handling Acetylated Organic Compounds
Disclaimer: The term "8-OAc" is not a standard chemical identifier. The following guidance is based on general safety protocols for handling acetylated organic compounds, which are often flammable and may have varying levels of toxicity. It is imperative to identify the specific chemical and consult its Safety Data Sheet (SDS) before any handling, storage, or disposal. The SDS for the specific compound will provide detailed and mandatory safety information.
Immediate Safety and Personal Protective Equipment (PPE)
When handling potentially hazardous organic compounds, a multi-layered approach to personal protection is crucial. Engineering controls, such as fume hoods, should always be the first line of defense, supplemented by appropriate PPE.[1][2]
Summary of Recommended Personal Protective Equipment (PPE)
| Protection Level | Equipment | Specifications and Use Cases |
| Primary Engineering Control | Fume Hood | Essential for handling volatile, toxic, or odorous organic compounds to prevent inhalation of vapors.[2][3] |
| Eye Protection | Chemical Splash Goggles | Must be worn at all times to protect from splashes.[2][4] A face shield may be required over goggles for large-scale operations or when there is a risk of explosion or highly exothermic reactions.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves offer broad, short-term protection against many chemicals.[1][2] For prolonged contact or with specific solvents, consult the glove manufacturer's compatibility chart to select the appropriate material (e.g., neoprene, butyl rubber).[1] |
| Body Protection | Flame-Resistant Lab Coat | A flame-resistant lab coat, fully buttoned, should be worn to protect skin and clothing.[1] Clothing made of natural fibers like cotton should be worn underneath; avoid synthetic fabrics such as polyester.[1] |
| Foot Protection | Closed-Toe Shoes | Substantial, closed-toe and heel shoes are mandatory to protect feet from spills.[1][2] |
| Respiratory Protection | Air-Purifying Respirator | Required if engineering controls like a fume hood are insufficient to keep exposure below permissible limits.[1][4] Use requires a formal respiratory protection program, including fit testing and medical evaluation.[1] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before starting, ensure you have identified the exact chemical and have read and understood its SDS. Locate the nearest safety shower and eyewash station.[5] Prepare all necessary equipment and reagents within the fume hood.
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Handling the Compound:
-
Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Keep the container of the chemical tightly closed when not in use.[4][5]
-
Avoid all sources of ignition, such as open flames, hot plates, and non-intrinsically safe electrical equipment, as organic acetates are often flammable.[3][6]
-
Use explosion-proof equipment for large-scale operations.[5]
-
-
Post-Handling: After the procedure is complete, decontaminate the work area. Remove PPE carefully to avoid contaminating your skin. Wash hands thoroughly with soap and water after removing gloves.[6]
Disposal Plan
Proper disposal is critical to ensure laboratory and environmental safety. Organic chemical waste must be segregated and disposed of according to institutional and regulatory guidelines.
General Disposal Guidelines for Organic Compounds
| Waste Type | Disposal Protocol | Rationale |
| Non-Halogenated Organic Solvents | Collect in a designated, clearly labeled "Non-Halogenated Organic Waste" container. | Prevents dangerous reactions and allows for proper waste treatment, often through incineration.[7] |
| Halogenated Organic Solvents | Collect in a separate, clearly labeled "Halogenated Organic Waste" container. | Halogenated compounds require specific disposal methods and should not be mixed with non-halogenated waste.[2][3] |
| Contaminated Solid Waste | Dispose of contaminated items (e.g., gloves, paper towels) in a designated solid waste container. | Prevents the spread of chemical contamination. |
| Aqueous Waste | Neutralize acidic or basic aqueous solutions before disposal. Check local regulations for drain disposal eligibility; many organic-contaminated aqueous solutions require collection as hazardous waste.[7] | Protects plumbing and prevents environmental contamination. |
Never pour organic substances down the drain. [2][3] All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Visualized Workflow: PPE Selection Protocol
The following diagram outlines the logical steps for selecting the appropriate PPE when handling a chemical substance.
Caption: Workflow for Hazard Assessment and PPE Selection.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. scienceready.com.au [scienceready.com.au]
- 4. Ethyl Acetate Hazards and Safety Measures | CloudSDS [cloudsds.com]
- 5. media.laballey.com [media.laballey.com]
- 6. orga.blog.unq.edu.ar [orga.blog.unq.edu.ar]
- 7. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
